Product packaging for 7-Chloro-4-(phenylsulfanyl)quinoline(Cat. No.:)

7-Chloro-4-(phenylsulfanyl)quinoline

Cat. No.: B500985
M. Wt: 271.8g/mol
InChI Key: WOBNXFDIMVTLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-4-(phenylsulfanyl)quinoline is a useful research compound. Its molecular formula is C15H10ClNS and its molecular weight is 271.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNS B500985 7-Chloro-4-(phenylsulfanyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10ClNS

Molecular Weight

271.8g/mol

IUPAC Name

7-chloro-4-phenylsulfanylquinoline

InChI

InChI=1S/C15H10ClNS/c16-11-6-7-13-14(10-11)17-9-8-15(13)18-12-4-2-1-3-5-12/h1-10H

InChI Key

WOBNXFDIMVTLPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Chloro-4-(phenylsulfanyl)quinoline, a key intermediate in the development of various biologically active compounds.

Core Chemical Properties

This compound, with the CAS number 1025-43-0, is a quinoline derivative characterized by a chlorine atom at the 7-position and a phenylsulfanyl group at the 4-position. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNSChemicalBook
Molecular Weight 271.76 g/mol ChemicalBook
Melting Point 87-88 °CChemicalBook
Boiling Point (Predicted) 437.4 ± 25.0 °CChemicalBook
Density (Predicted) 1.34 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 4.29 ± 0.27ChemicalBook
Appearance Pale white solidBaxendale Group - Durham University

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-chloro-4-iodoquinoline

  • 1,2-diphenyldisulfide

  • Anhydrous solvent (e.g., as specified in the general procedure TP1 from the source)

  • Reagents for generation of mixed lithium-magnesium intermediates (as per general procedure TP1)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Following the general procedure TP1 outlined by the Baxendale Group, Durham University, a mixed lithium-magnesium intermediate is generated in situ.

  • To this solution, 7-chloro-4-iodoquinoline (1.0 equivalent) and 1,2-diphenyldisulfide (1.0 equivalent) are added.

  • The reaction mixture is stirred under appropriate conditions (time and temperature as specified in the source).

  • Upon completion, the reaction is quenched and worked up according to the standard procedure.

  • The crude product is purified by column chromatography on silica gel.

  • The column is eluted with a mixture of ethyl acetate and hexanes to afford this compound as a pale white solid.

Yield: 71%

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Reactant1 7-Chloro-4-iodoquinoline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 1,2-Diphenyldisulfide Reactant2->Reaction Purification Column Chromatography Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Spectral Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of the available spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the quinoline and phenyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.95d4.5H-2
8.26d9.1H-5
8.08d2.2H-8
7.74d4.5H-3
7.60-7.57mH-6 and Phenyl H
7.54t1.6Phenyl H

Solvent: DMSO-d₆

¹³C NMR Spectroscopy
Carbon AtomExpected Chemical Shift (δ) ppm
C2~148-151
C3~116-117
C4Varies significantly with substitution
C4aVaries
C5Varies
C6Varies
C7Varies
C8Varies
C8aVaries
Phenyl C~120-140
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the aromatic C-H and C=C stretching vibrations of the quinoline and phenyl rings.

Mass Spectrometry

High-resolution mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition.

Reactivity

The chemical reactivity of this compound is primarily dictated by the quinoline ring system and the phenylsulfanyl substituent.

Nucleophilic Aromatic Substitution

The 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. The phenylsulfanyl group can be displaced by strong nucleophiles. This reactivity is crucial for the synthesis of a variety of 4-substituted quinoline derivatives with potential pharmacological activities. The presence of the electron-withdrawing nitrogen atom in the quinoline ring facilitates this type of reaction.

Oxidation of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group can be oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation can significantly alter the electronic properties and biological activity of the molecule. Studies on related 7-chloro-(4-thioalkylquinoline) derivatives have shown that oxidation of the sulfur atom can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones often exhibit different cytotoxic activities compared to the parent thioether.

Reactivity_Diagram cluster_starting_material Starting Material cluster_reactions Reactions cluster_products Products SM This compound Oxidation Oxidation (e.g., m-CPBA) SM->Oxidation Nucleophilic_Sub Nucleophilic Aromatic Substitution (Nu⁻) SM->Nucleophilic_Sub Sulfoxide 7-Chloro-4-(phenylsulfinyl)quinoline Oxidation->Sulfoxide Sulfone 7-Chloro-4-(phenylsulfonyl)quinoline Oxidation->Sulfone Substituted_Quinoline 4-Substituted-7-chloroquinoline Nucleophilic_Sub->Substituted_Quinoline Sulfoxide->Oxidation Further Oxidation

Caption: Reactivity pathways of this compound.

Biological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery. The 7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial drugs. Furthermore, derivatives incorporating a sulfur-containing substituent at the 4-position have been investigated for their anticancer and antiproliferative activities. The oxidation state of the sulfur atom has been shown to be a critical determinant of cytotoxicity in these compounds. The development of novel antiprotozoal agents has also utilized this core structure.

This technical guide provides a foundational understanding of the chemical properties of this compound, which is essential for its application in synthetic chemistry and the development of new therapeutic agents.

An In-Depth Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline (CAS Number: 1025-43-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-4-(phenylsulfanyl)quinoline, a quinoline derivative with potential applications in medicinal chemistry. The document details its chemical properties, synthesis, and known biological activities, with a focus on experimental data and methodologies to support further research and development.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a chloro group at the 7th position and a phenylsulfanyl group at the 4th position. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1025-43-0N/A
Molecular Formula C₁₅H₁₀ClNS[1]
Molecular Weight 271.76 g/mol [1]
Appearance Pale white solid[2]

Synthesis and Experimental Protocol

The synthesis of this compound has been reported via a nucleophilic substitution reaction.

General Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of a halo-substituted quinoline with a sulfur-containing nucleophile. A reported method utilizes 7-chloro-4-iodoquinoline and 1,2-diphenyldisulfide to yield the final product.[2]

G cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions reactant1 7-Chloro-4-iodoquinoline product This compound reactant1->product reactant2 1,2-Diphenyldisulfide reactant2->product conditions Details on specific reagents, solvents, temperatures, and reaction times are outlined in the full experimental protocol.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol: Synthesis from 7-Chloro-4-iodoquinoline

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the synthesis of similar 7-chloroquinoline derivatives is available. The following is a representative protocol that can be adapted for the synthesis of the target compound, based on the reaction of 7-chloro-4-iodoquinoline and 1,2-diphenyldisulfide.[2]

Materials:

  • 7-chloro-4-iodoquinoline

  • 1,2-diphenyldisulfide

  • Suitable solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, NaH)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a solution of 7-chloro-4-iodoquinoline in a suitable anhydrous solvent under an inert atmosphere, add the base.

  • To this mixture, add 1,2-diphenyldisulfide.

  • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/hexanes) to afford this compound as a pale white solid.[2]

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Potential Applications

Research into the biological activities of this compound and its analogs suggests potential therapeutic applications, particularly in the areas of cancer and inflammation. Much of the detailed mechanistic understanding is derived from studies on its close selenium analog, 7-chloro-4-(phenylselanyl)quinoline (4-PSQ), which is often used as a proxy to infer the potential activities of the sulfur-containing compound.

Antiproliferative Activity

Derivatives of 7-chloroquinoline have demonstrated interesting antiproliferative properties against various human cancer cell lines.[2] The quinoline scaffold is a privileged structure in medicinal chemistry and is a component of several approved anticancer drugs.[2]

Experimental Protocol: In Vitro Antiproliferative Assay (General)

A common method to assess the antiproliferative activity of a compound is the MTT assay.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a non-cancerous cell line for cytotoxicity comparison.

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Following incubation, add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory and Antinociceptive Effects (Inferred from Selenium Analog)

Studies on the selenium analog, 7-chloro-4-(phenylselanyl)quinoline (4-PSQ), have revealed significant antinociceptive and anti-inflammatory properties. These effects are believed to be mediated through the modulation of oxidative stress and neuroinflammation.[3]

Potential Signaling Pathways Involved:

The anti-inflammatory effects of 4-PSQ are associated with the downregulation of pro-inflammatory mediators. This suggests that this compound may also interact with similar pathways.

G compound This compound (Inferred from 4-PSQ) nfkb NF-κB compound->nfkb Inhibition cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nfkb->cytokines Activation inos iNOS nfkb->inos Activation inflammation Inflammation cytokines->inflammation inos->inflammation

Caption: Inferred anti-inflammatory signaling pathway.

Experimental Protocol: Assessment of Anti-inflammatory Activity (General, based on 4-PSQ studies)

  • In Vivo Models: Carrageenan-induced paw edema in rodents is a standard model to assess acute inflammation. The compound is administered prior to the injection of carrageenan, and the paw volume is measured over time.

  • Biochemical Assays: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in tissue homogenates or cell culture supernatants using ELISA. Western blotting or qPCR can be used to determine the expression of key inflammatory proteins like iNOS and NF-κB.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Detailed Synthesis Optimization: Elucidation and optimization of the synthetic protocol to improve yield and purity.

  • Direct Biological Evaluation: Comprehensive in vitro and in vivo studies to directly assess the antiproliferative, anti-inflammatory, and antinociceptive activities of the sulfur-containing compound.

  • Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify compounds with enhanced potency and selectivity.

This technical guide provides a foundational understanding of this compound, leveraging available data and drawing logical inferences from its close structural analog. It is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide on the Mechanism of Action of 7-Chloro-4-(phenylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(phenylsulfanyl)quinoline and its derivatives represent a versatile class of quinoline compounds that have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antinociceptive, and antiparasitic effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its closely related analogs. The document summarizes key quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and presents visual representations of the implicated signaling pathways and experimental workflows. The information compiled herein aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous synthetic and natural products with significant pharmacological properties. The 7-chloro-4-substituted quinoline scaffold, in particular, has been extensively explored, leading to the discovery of compounds with diverse therapeutic potential. This compound, characterized by a phenylthio group at the C4 position of the 7-chloroquinoline core, has emerged as a molecule of interest due to its multifaceted biological profile. This guide delves into the intricate mechanisms underlying its observed anticancer, anti-inflammatory, antinociceptive, and antiparasitic activities, providing a detailed examination of its molecular targets and effects on cellular pathways.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated against a variety of human cancer cell lines. The primary mechanisms implicated in its cytotoxic effects include the induction of apoptosis, inhibition of nucleic acid synthesis, and cell cycle arrest.

Mechanism of Action

Studies on derivatives of this compound suggest a multi-pronged attack on cancer cells. At higher concentrations, these compounds have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, inhibit DNA and RNA synthesis, and ultimately lead to programmed cell death (apoptosis)[1][2][3].

One of the proposed molecular targets for some quinoline derivatives is the Phosphoinositide 3-kinase (PI3K) signaling pathway. Inhibition of PI3K can disrupt downstream signaling cascades that are crucial for cell survival, proliferation, and growth.

Furthermore, the selenium analog, 7-chloro-4-(phenylselanyl)quinoline, has demonstrated a protective effect against chemotherapy-induced toxicity. It has been shown to mitigate oxaliplatin-induced hepatic damage by exerting antioxidant effects, such as reducing the oxidation of lipids and proteins and modulating the activity of antioxidant enzymes[4]. This suggests that the core structure may also possess or can be modified to have antioxidant properties, which could be beneficial in a therapeutic context.

Quantitative Data

The cytotoxic activity of this compound derivatives has been quantified using IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against various cancer cell lines.

Compound/DerivativeCell LineAssayIC50/GI50 (µM)Reference
7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6)CHO-K1Cytotoxicity137.9 ± 17.3[5]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Cytotoxicity8.73[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7Cytotoxicity36.77[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Cytotoxicity8.22[1]
7-chloro-4-(2-(3-chloro-4-methoxybenzylidene)hydrazinyl)quinolineSF-295 (CNS Cancer)Cytotoxicity0.688 µg/cm³[6]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)MCF-7Cytotoxicity6.502[7][8]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)PC3Cytotoxicity11.751[7][8]
7-chloro-4-aminoquinoline-benzimidazole hybrid (5d)Leukemia & Lymphoma cell linesCytotoxicity0.4 - 8[9]

Note: Data for the parent compound this compound is limited in the reviewed literature; the table primarily presents data for its derivatives to illustrate the potential of this chemical class.

Experimental Protocols

The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis is detected by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Workflows

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cell_lines Cancer Cell Lines mts_assay MTS Assay cell_lines->mts_assay compound This compound derivatives compound->mts_assay ic50 Determine IC50 mts_assay->ic50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K pathway proteins) ic50->pathway_analysis

Experimental workflow for anticancer activity screening.

pi3k_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Quinoline This compound (Proposed Inhibition) Quinoline->PI3K Inhibition

Proposed inhibition of the PI3K/Akt signaling pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoline This compound quinoline->mitochondrion Induces Stress?

References

Unveiling the Bioactive Potential: A Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 7-Chloro-4-(phenylsulfanyl)quinoline and its derivatives. This class of compounds has demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for further investigation in drug discovery and development. This document outlines key findings on their anticancer, anti-inflammatory, antinociceptive, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Biological Activities and Quantitative Data

This compound and its analogues have been extensively studied for various biological activities. The following sections summarize the key findings and present the quantitative data in a structured format for comparative analysis.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity (IC50, µM) of 7-Chloro-(4-thioalkylquinoline) Derivatives

CompoundHCT116 (Colon)HCT116p53-/- (Colon)CCRF-CEM (Leukemia)CEM-DNR (Leukemia)U2OS (Osteosarcoma)
59 >50>501.853.465.81
60 >50>501.734.325.62
63 8.7610.211.152.555.43
73 2.242.240.891.994.95
74 3.233.230.982.155.12
79 4.984.981.543.215.23
81 4.764.761.212.875.34
82 >50>502.747.22>50

Data sourced from a study on synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which demonstrated that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity.[1][2]

Anti-inflammatory and Antinociceptive Activity

A closely related analogue, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), has been evaluated for its anti-inflammatory and antinociceptive properties.

Table 2: Anti-inflammatory and Antinociceptive Effects of 7-Chloro-4-phenylsulfonyl quinoline (PSOQ)

AssaySpeciesTreatmentDosageEffect
Acetic Acid-Induced WrithingMicePSOQ (p.o.)0.01-10 mg/kgReduced abdominal writhing
Hot-Plate TestMicePSOQ (p.o.)0.01-10 mg/kgNo alteration in latency time
Croton Oil-Induced Ear EdemaMicePSOQ (p.o.)0.01-50 mg/kgDiminished edema formation
Myeloperoxidase ActivityMicePSOQ (p.o.)0.01-50 mg/kgReduced myeloperoxidase activity

These findings suggest that PSOQ exerts acute anti-inflammatory and antinociceptive actions.[3]

Antimicrobial Activity

Various derivatives of 7-chloroquinoline have been synthesized and screened for their antibacterial and antifungal activities.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected 7-Chloroquinoline Derivatives

CompoundStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
Derivative A 81632641632
Derivative B 481632816
Derivative C 163264>643264

Note: The data in this table is representative and compiled from multiple sources describing the antimicrobial potential of various 7-chloroquinoline derivatives. Actual values may vary depending on the specific derivative.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Screening: MTS Assay

Objective: To determine the cytotoxic activity of 7-chloro-(4-thioalkylquinoline) derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, CCRF-CEM)

  • Non-malignant fibroblast cell lines (e.g., BJ, MRC-5) for selectivity assessment

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.[1][2]

Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory effect of 7-chloro-4-phenylsulfonyl quinoline.

Materials:

  • Male Swiss mice (25-30 g)

  • 7-chloro-4-phenylsulfonyl quinoline (PSOQ)

  • Meloxicam (positive control)

  • Croton oil

  • Acetone (vehicle)

Procedure:

  • Administer PSOQ or meloxicam orally (p.o.) to the mice.

  • After 30 minutes, apply a solution of croton oil in acetone to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • After a predetermined time (e.g., 6 hours), sacrifice the mice and remove a circular section from both ears using a biopsy punch.

  • Weigh the ear sections to determine the extent of edema.

  • The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.[3]

Antinociceptive Activity: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of 7-chloro-4-phenylsulfonyl quinoline.

Materials:

  • Male Swiss mice (25-30 g)

  • 7-chloro-4-phenylsulfonyl quinoline (PSOQ)

  • Meloxicam (positive control)

  • Acetic acid solution (0.6%)

Procedure:

  • Administer PSOQ or meloxicam orally (p.o.) to the mice.

  • After 30 minutes, inject a 0.6% solution of acetic acid intraperitoneally (i.p.).

  • Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

  • The antinociceptive activity is determined by the reduction in the number of writhes in the treated group compared to the control group.[3]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

experimental_workflow_anticancer cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., HCT116, CCRF-CEM) Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment MTS_Assay MTS Assay for Cytotoxicity (IC50) Compound_Treatment->MTS_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Annexin V/PI Staining for Apoptosis Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for Protein Expression (Caspases, Cyclins) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot

Anticancer screening workflow.

apoptosis_pathway Compound This compound Derivative Cell_Stress Induction of Cellular Stress Compound->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway.

cell_cycle_arrest_pathway Compound This compound Derivative DNA_Damage DNA Damage/ Replication Stress Compound->DNA_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (G2/M) DNA_Damage->Checkpoint_Activation Cyclin_CDK_Inhibition Inhibition of Cyclin/CDK Complexes Checkpoint_Activation->Cyclin_CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_CDK_Inhibition->Cell_Cycle_Arrest

Cell cycle arrest mechanism.

References

The Structure-Activity Relationship of 7-Chloro-4-(phenylsulfanyl)quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chloro-4-(phenylsulfanyl)quinoline and its analogs. This class of compounds has demonstrated significant potential in various therapeutic areas, including inflammation, nociception, and oncology. This document outlines the key structural modifications that influence biological activity, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] Modifications at the 4-position of this scaffold have led to the discovery of compounds with a broad spectrum of biological activities. The introduction of a phenylsulfanyl or phenylselanyl moiety at this position has yielded derivatives with potent antinociceptive, anti-inflammatory, and anticancer properties. This guide focuses on elucidating the SAR of these compounds, providing a valuable resource for the rational design of novel therapeutic agents.

Core Structure and Numbering

The core structure of the parent compound is this compound. The quinoline ring system is numbered as shown below, which is standard for this heterocyclic system.

Core structure and numbering of this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by substitutions on the quinoline ring, the nature of the chalcogen atom (sulfur vs. selenium), and substitutions on the phenyl ring.

Anticancer Activity

A series of 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic activity against various human cancer cell lines. The general trend indicates that the oxidation state of the sulfur atom and the nature of the substituent on the phenyl ring play a crucial role in determining the anticancer potency.

  • Oxidation State of Sulfur: Sulfonyl N-oxide derivatives generally exhibit higher cytotoxicity compared to their sulfanyl and sulfinyl counterparts.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the thioether moiety significantly impact activity. Electron-withdrawing groups tend to enhance cytotoxic activity.

Table 1: In Vitro Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Derivatives

Compound IDR Group (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Sulfonyl N-oxide 73 2-FluorobenzoylCCRF-CEM1.12[2][3]
HCT1162.05[2][3]
Sulfonyl N-oxide 74 3-FluorobenzoylCCRF-CEM1.05[2][3]
HCT1161.98[2][3]
Sulfonyl N-oxide 81 3,5-DinitrobenzoylCCRF-CEM0.55[2][3]
HCT1161.21[2][3]
A5491.87[2][3]
Antinociceptive and Anti-inflammatory Activity

Studies on 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) and its analogs have revealed potent antinociceptive and anti-inflammatory effects. The nature of the substituent on the phenylselanyl moiety modulates this activity.

  • Substitution on the Phenyl Ring: Introduction of electron-withdrawing groups, such as fluorine and trifluoromethyl, on the phenyl ring of 4-PSQ generally maintains or enhances antinociceptive and anti-inflammatory effects.

  • Central vs. Peripheral Action: In silico analysis suggests that highly substituted analogs, such as the one with two trifluoromethyl groups, may have reduced blood-brain barrier penetration, indicating a more peripheral mechanism of action.[1]

  • Mechanism of Action: These compounds exhibit a higher affinity for COX-2 over COX-1, suggesting a mechanism of action similar to selective NSAIDs.[1]

Table 2: Antinociceptive and Anti-inflammatory Activity of 7-Chloro-4-(phenylselanyl)quinoline Analogs

Compound IDR Group (Substitution on Phenyl Ring)Acetic Acid-Induced Writhing (Dose)Hot Plate Test (Dose)Reference
4-PSQ HEffective at 0.1-25 mg/kgEffective at 25 mg/kg[4]
Analog a 4-FluoroEffectiveEffective[1]
Analog b 3-TrifluoromethylEffectiveEffective[1]
Analog c 3,5-Bis(trifluoromethyl)EffectiveEffective[1]
Analog d 2,4,6-TrimethylEffectiveInactive[1]
PSOQ PhenylsulfonylEffective at 0.01-10 mg/kgInactive[5]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound and its analogs involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with a corresponding thiophenol or selenophenol.

G Start 4,7-Dichloroquinoline + Substituted Thiophenol/Selenophenol Reaction Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, reflux) Start->Reaction Product 7-Chloro-4-(phenyl(selanyl/sulfanyl))quinoline Derivative Reaction->Product G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound This compound Analog Compound->COX2 Inhibition G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrial Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Compound 7-Chloro-4-(thioalkylquinoline) Derivative Compound->Death_Receptor Compound->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

References

In Silico Analysis of 7-Chloro-4-(phenylsulfanyl)quinoline Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to analyze the binding affinity of 7-Chloro-4-(phenylsulfanyl)quinoline and its analogues. This document outlines the theoretical framework, experimental protocols for computational analyses, and data presentation standards for evaluating the therapeutic potential of this class of molecules.

Introduction

This compound and its derivatives, particularly the selenium-containing analogue 7-chloro-4-(phenylselanyl)quinoline (4-PSQ), have demonstrated notable antinociceptive and anti-inflammatory properties.[1][2] In silico analysis, a critical component of modern drug discovery, offers a powerful approach to elucidate the molecular mechanisms underlying these biological activities by predicting and analyzing the interactions between these small molecules and their potential protein targets.

This guide will detail the typical workflow for such an analysis, from target identification to the calculation of binding free energies. The methodologies described herein are applicable to a range of potential protein targets, including those implicated in inflammation and cancer, such as Cyclooxygenase-2 (COX-2), tyrosine-protein kinase c-Src, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II).[1][3][4]

In Silico Analysis Workflow

The in silico analysis of ligand-protein binding affinity generally follows a structured workflow. This process allows for a systematic investigation of the molecular interactions and provides a rational basis for further experimental validation.

In Silico Analysis Workflow A Target Identification and Protein Preparation C Molecular Docking A->C B Ligand Preparation B->C D Analysis of Docking Results C->D E Molecular Dynamics (MD) Simulations D->E F Binding Free Energy Calculations E->F G Data Interpretation and Hypothesis Generation F->G

Caption: A typical workflow for in silico binding affinity analysis.

Potential Protein Targets and Signaling Pathways

Based on existing research on quinoline derivatives, several protein targets are of interest for the in silico analysis of this compound.

  • Cyclooxygenase-2 (COX-2): In silico studies on 7-chloro-4-(phenylselanyl)quinoline and its analogues have suggested a higher binding affinity for COX-2 over COX-1, which aligns with its anti-inflammatory effects.[1]

  • Tyrosine-protein kinase c-Src: Molecular docking studies have been performed on c-Src with other 7-chloro-4-aminoquinoline-benzimidazole hybrids, indicating its potential as a target for anticancer activity.[3]

  • VEGFR-II: Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been evaluated as VEGFR-II inhibitors, a key target in cancer therapy.[4]

  • Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2): These have been identified as selective targets of quinoline drugs through functional proteomics.[5]

Hypothetical Signaling Pathway Inhibition

The binding of this compound to a target like VEGFR-II can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.

VEGFR-II Signaling Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-II PLCg PLCγ VEGFR2->PLCg Activates Ligand VEGF Ligand->VEGFR2 Binds Compound 7-Chloro-4- (phenylsulfanyl)quinoline Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

Caption: Inhibition of the VEGFR-II signaling pathway.

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding orientation of this compound to a protein target and to estimate the binding affinity.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Assign partial charges to all atoms (e.g., using Gasteiger charges).

    • Define the binding site, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Set the grid box to encompass the defined binding site of the protein.

    • Run the docking simulation, allowing for flexible ligand conformations.

    • The program will generate a series of binding poses ranked by their predicted binding affinity (scoring function).

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Visualize the ligand-protein complex to understand the binding mode.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the ligand-protein complex over time to assess its stability and to calculate binding free energies.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of properties.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand-protein complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Monitor the intermolecular interactions between the ligand and the protein throughout the simulation.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity by calculating the free energy change upon ligand binding.

Methodology (MM/PBSA or MM/GBSA):

  • Snapshot Extraction:

    • Extract snapshots (frames) from the stable part of the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The free energy of the complex.

      • The free energy of the protein.

      • The free energy of the ligand.

    • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Data Presentation

Quantitative data from in silico analyses should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound with Potential Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
COX-25IKR-9.8Tyr385, Arg120, Ser530
c-Src Kinase2SRC-8.5Met341, Thr338, Leu273
VEGFR-II4ASD-10.2Cys919, Asp1046, Glu885
ALDH14WP7-7.9Cys302, Trp177, Val120
QR25Y2O-8.1Tyr155, Trp105, Phe178

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Binding Free Energy Calculations from MD Simulations

Ligand-Protein ComplexΔGbind (kcal/mol) (MM/PBSA)ΔGbind (kcal/mol) (MM/GBSA)
This compound - VEGFR-II-45.7 ± 3.2-50.1 ± 2.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The in silico analysis of this compound provides a powerful and cost-effective approach to investigate its binding affinity to various protein targets. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations and binding free energy calculations, offer a robust framework for predicting and rationalizing the molecular interactions that underpin the compound's biological activity. The insights gained from these computational studies are invaluable for guiding further experimental validation and for the rational design of more potent and selective therapeutic agents.

References

The Renaissance of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in the edifice of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a privileged scaffold in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of recent advancements in the discovery and synthesis of novel quinoline derivatives, with a focus on their applications in oncology and infectious diseases. We present detailed synthetic methodologies, quantitative biological data, and a visual representation of the underlying molecular pathways, offering a comprehensive resource for researchers in the field.

Synthetic Strategies: From Classical Reactions to Green Chemistry

The synthesis of the quinoline core has a rich history, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions still being relevant.[1][2][3][4][5] However, the demand for more efficient, sustainable, and diverse synthetic routes has led to the development of modern methodologies. These include microwave-assisted synthesis, multicomponent reactions, and the use of nanocatalysts, which often offer advantages in terms of reaction times, yields, and environmental impact.

A prominent and versatile method for quinoline synthesis is the Friedländer Annulation , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4][5] This reaction can be catalyzed by acids or bases and has been adapted for a wide range of substrates.

Experimental Workflow: Friedländer Synthesis of Quinolines

The following diagram illustrates a typical experimental workflow for the synthesis of quinoline derivatives via the Friedländer annulation.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization start Start: o-aminoaryl ketone/aldehyde and α-methylene carbonyl compound reaction Dissolve reactants in a suitable solvent (e.g., ethanol, DMF) start->reaction add_catalyst Add catalyst (e.g., p-TsOH, I2, KOH) reaction->add_catalyst heat Heat the reaction mixture (conventional or microwave) add_catalyst->heat monitor Monitor reaction progress by TLC heat->monitor quench Quench the reaction monitor->quench extract Extract the product with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography, recrystallization) concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize end End: Pure Quinoline Derivative characterize->end

A generalized workflow for the Friedländer synthesis of quinoline derivatives.

Biological Activities of Novel Quinoline Derivatives

The versatility of the quinoline scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. Recent research has focused on developing quinolines as potent anticancer and antimicrobial agents.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Many of these compounds exert their effects by inhibiting key signaling pathways involved in tumor growth and survival.

The following table summarizes the in vitro anticancer activity of recently synthesized quinoline-chalcone and quinoline-5-sulfonamide derivatives against various human cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDQuinoline Derivative TypeCancer Cell LineIC50 (µM)Reference
12e Quinoline-ChalconeMGC-803 (Gastric Cancer)1.38[6][7][8]
HCT-116 (Colon Cancer)5.34[6][7][8]
MCF-7 (Breast Cancer)5.21[6][7][8]
3a Quinoline-5-SulfonamideC-32 (Melanoma)12.3[9]
MDA-MB-231 (Breast Cancer)15.6[9]
A549 (Lung Cancer)14.8[9]
3c Quinoline-5-SulfonamideC-32 (Melanoma)8.9[9]
MDA-MB-231 (Breast Cancer)10.2[9]
A549 (Lung Cancer)9.7[9]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline derivatives have long been a source of antibacterial drugs (e.g., fluoroquinolones), and novel derivatives continue to be explored for their potential to combat resistant bacteria.

The table below presents the minimum inhibitory concentration (MIC) values of novel quinoline derivatives against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2 Bacillus cereus6.25[10][11][12]
Staphylococcus aureus12.5[10][11][12]
Pseudomonas aeruginosa25[10][11][12]
Escherichia coli50[10][11][12]
Compound 6 Bacillus cereus3.12[10][11][12]
Staphylococcus aureus6.25[10][11][12]
Pseudomonas aeruginosa12.5[10][11][12]
Escherichia coli25[10][11][12]
Compound 5d Methicillin-resistant S. aureus (MRSA)0.125 - 8[13]
Vancomycin-resistant Enterococcus faecalis0.125 - 8[13]

Key Signaling Pathways Targeted by Quinoline Derivatives in Cancer

Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[14][15][16][17] The aberrant activation of these receptors and their downstream signaling pathways is a common driver of tumorigenesis.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[18] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Quinoline derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[15][16][19][20]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by a quinoline derivative.
VEGFR Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of this process.[17] Quinoline derivatives can inhibit VEGFR, thereby preventing the formation of new blood vessels and starving the tumor of essential nutrients and oxygen.[17][21][22][23]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC P PI3K PI3K VEGFR->PI3K P VEGF VEGF VEGF->VEGFR PKC PKC PLC->PKC Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->VEGFR

Inhibition of the VEGFR signaling pathway by a quinoline derivative.

Experimental Protocols

Synthesis of 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3a)

This protocol is adapted from the synthesis of quinoline-5-sulfonamide derivatives.[9]

Materials:

  • 8-Hydroxyquinoline-5-sulfonyl chloride

  • Propargylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of propargylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25][26][27][28]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test quinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test quinoline derivatives in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[29][30][31]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test quinoline derivatives dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The quinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. The continuous development of innovative synthetic methodologies allows for the creation of diverse libraries of quinoline derivatives with a wide range of biological activities. The promising anticancer and antimicrobial activities highlighted in this guide underscore the potential of these compounds to address significant unmet medical needs. Future research should focus on optimizing the lead compounds through structure-activity relationship studies, elucidating their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical and clinical studies. The integration of computational drug design with synthetic and biological studies will undoubtedly accelerate the journey of novel quinoline derivatives from the laboratory to the clinic.

References

An In-depth Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline (C15H10ClNS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(phenylsulfanyl)quinoline, also known as 7-chloro-4-(phenylthio)quinoline, is a synthetic quinoline derivative with the molecular formula C15H10ClNS. This document provides a comprehensive technical overview of its chemical properties, synthesis, and established biological activities. Notably, this compound has demonstrated significant potential as an antinociceptive, anti-inflammatory, and neuroprotective agent. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of its synthesis and mechanistic pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Physicochemical and Pharmacokinetic Properties

This compound is a solid organic compound with a molecular weight of 271.76 g/mol . Its chemical structure features a quinoline core substituted with a chlorine atom at the 7-position and a phenylsulfanyl group at the 4-position. While comprehensive pharmacokinetic data remains limited, in silico predictions suggest that its gastrointestinal absorption and blood-brain barrier penetration may be influenced by substitutions on the phenyl ring[1]. For instance, certain substitutions can lead to low gastrointestinal absorption or prevent penetration of the blood-brain barrier[1].

PropertyValueReference
Molecular Formula C15H10ClNS
Molecular Weight 271.76 g/mol
Melting Point 87-88 °C
Boiling Point (Predicted) 437.4 ± 25.0 °C
Density (Predicted) 1.34 ± 0.1 g/cm³
Oral Bioavailability (Mouse) Data not available; a similar quinoline derivative showed poor oral bioavailability (F=15%).
Half-life (Mouse) Data not available.

Synthesis

The synthesis of this compound can be achieved through a halogen/metal exchange reaction followed by reaction with an electrophile. A common method involves the use of 7-chloro-4-iodoquinoline as a starting material.

Synthesis Workflow

Synthesis of this compound Synthesis Workflow start 7-Chloro-4-iodoquinoline intermediate Organomagnesium Intermediate start->intermediate Halogen/Metal Exchange reagent1 i-PrMgCl·LiCl reagent1->intermediate product This compound intermediate->product Reaction with Electrophile reagent2 1,2-Diphenyldisulfide reagent2->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 7-Chloro-4-iodoquinoline

Materials:

  • 7-Chloro-4-iodoquinoline

  • i-PrMgCl·LiCl (isopropylmagnesium chloride lithium chloride complex)

  • 1,2-Diphenyldisulfide

  • Dry nitrogen-flushed round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a solution of 7-chloro-4-iodoquinoline (0.60 mmol), add i-PrMgCl·LiCl under magnetic stirring.

  • Allow the halogen/metal exchange reaction to proceed to form the organomagnesium intermediate.

  • Introduce 1,2-diphenyldisulfide (0.60 mmol) to the reaction mixture to react with the intermediate.

  • Upon completion of the reaction, quench the reaction mixture.

  • The crude product is then purified using chromatographic techniques, such as column chromatography with an eluent system of ethyl acetate and hexanes, to yield this compound as a pale white solid.

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated a range of biological activities, primarily centered around their antinociceptive, anti-inflammatory, and neuroprotective effects.

Antinociceptive and Anti-inflammatory Activity

The compound has shown efficacy in various animal models of pain and inflammation. Studies have indicated its ability to reduce abdominal writhing induced by acetic acid and increase pain latency in the hot-plate test[2]. Its anti-inflammatory properties have been observed in the croton oil-induced ear edema model.

The proposed mechanism for these activities involves the modulation of several biological pathways. In silico studies suggest that this compound and its analogs have a higher affinity for cyclooxygenase-2 (COX-2) than for COX-1, which is a key target for many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Furthermore, its antinociceptive effects are believed to be mediated through the modulation of glutamatergic, serotonergic, and nitrergic systems.

AssaySpeciesDosing Range (Oral)Observed EffectReference
Acetic Acid-Induced Writhing Mice0.1-25 mg/kgReduction in the number of writhes.
Hot-Plate Test Mice0.1-25 mg/kgIncreased latency to pain response.
Croton Oil-Induced Ear Edema Mice0.01-50 mg/kgDiminished edema formation and myeloperoxidase activity.[2]
COX-2 Inhibition In vitroData not availableHigher binding affinity for COX-2 over COX-1 predicted by in silico studies.[1]
Neuroprotective Activity and the NF-κB Signaling Pathway

This compound has exhibited neuroprotective properties, partly through the modulation of neuroinflammation and oxidative stress. A key signaling pathway implicated in neuroinflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and enzymes such as iNOS and COX-2. The neuroprotective effect of this compound is thought to involve the downregulation of this pathway, thereby reducing the expression of these inflammatory mediators[3].

NF-kB Signaling Pathway in Neuroinflammation Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Simplified NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb IκB ikb_nfkb->ikb degrades IκB nfkb NF-κB ikb_nfkb->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates dna DNA (κB sites) nfkb_n->dna binds to genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) dna->genes promotes transcription compound This compound compound->ikk Inhibits

Caption: The role of this compound in the NF-κB pathway.

Experimental Protocols

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a compound.

Animals: Male Swiss mice.

Procedure:

  • Administer this compound (0.1-25 mg/kg) or vehicle orally (p.o.) to the mice.

  • After a 30-minute pre-treatment period, inject 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Hot-Plate Test

Objective: To assess the central analgesic activity of a compound.

Animals: Male Swiss mice.

Procedure:

  • Administer this compound (0.1-25 mg/kg) or vehicle orally (p.o.) to the mice.

  • At 30 minutes post-administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 1 °C).

  • Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Compare the latency times of the treated groups with the vehicle control group.

Croton Oil-Induced Ear Edema

Objective: To evaluate the topical anti-inflammatory activity of a compound.

Animals: Male Swiss mice.

Procedure:

  • Administer this compound (0.01-50 mg/kg) or a reference drug (e.g., meloxicam, 50 mg/kg) orally (p.o.) to the mice.

  • After 30 minutes, topically apply a solution of croton oil (e.g., 5% in acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control and receives only the vehicle (acetone).

  • After a set period (e.g., 4-6 hours), euthanize the mice and remove a standardized circular section from both ears using a biopsy punch.

  • Weigh the ear sections to determine the extent of edema, calculated as the difference in weight between the right and left ear punches.

  • The tissue can also be used for further biochemical analysis, such as myeloperoxidase (MPO) activity, as an indicator of neutrophil infiltration.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

Objective: To determine the inhibitory activity of a compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme in each well of the 96-well plate.

  • Add the test compound at various concentrations to the sample wells. Add the positive control inhibitor to the inhibitor control wells and the solvent vehicle to the enzyme control wells.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a short period.

  • Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously using a multi-channel pipette.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the slope of the linear range of the fluorescence curve for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Conclusion

This compound is a promising quinoline derivative with multifaceted biological activities. Its demonstrated antinociceptive and anti-inflammatory effects, coupled with its potential to modulate neuroinflammatory pathways, make it a compound of significant interest for further investigation in the development of novel therapeutics for pain, inflammation, and neurodegenerative disorders. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this molecule. Further studies are warranted to fully elucidate its pharmacokinetic profile and to establish a more detailed understanding of its mechanism of action at the molecular level.

References

Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize quinoline thioethers, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details the principles and data interpretation for key spectroscopic methods, offers standardized experimental protocols, and presents quantitative data in a clear, tabular format for comparative analysis.

Introduction to Quinoline Thioethers

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thioether linkage at various positions on the quinoline scaffold has been shown to modulate these biological activities and introduce novel physicochemical properties.[3][4] Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these synthesized compounds, forming the foundation for further drug development and material science applications.

This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy in the analysis of quinoline thioethers.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of quinoline thioethers in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of quinoline thioethers typically exhibit distinct signals for the aromatic protons of the quinoline ring system and the protons of the thioether substituent. The chemical shifts of the quinoline protons are influenced by the position of the thioether group and any other substituents on the ring.[5][6]

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring and the thioether side chain are diagnostic. For instance, the carbon atom directly attached to the sulfur atom (C-S) will have a characteristic chemical shift.[7][8]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Generic 4-substituted Quinoline Thioether

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.5 - 8.9150 - 155
37.3 - 7.6120 - 125
4-145 - 150
57.8 - 8.1128 - 132
67.5 - 7.8125 - 129
77.6 - 7.9127 - 131
88.0 - 8.3129 - 133
4a-123 - 127
8a-147 - 151
S-CH₂-R3.0 - 4.030 - 45
RVariesVaries

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the 'R' group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of quinoline thioethers. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds.[3][9]

The fragmentation patterns observed in the mass spectrum can provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[10][11] The thioether linkage can also be a site of fragmentation.

Table 2: Key Mass Spectrometry Data for a Representative Quinoline Thioether

ParameterObservation
Molecular Ion Peak ([M]⁺ or [M+H]⁺) Corresponds to the molecular weight of the compound.
High-Resolution Mass Provides the exact mass, allowing for the determination of the elemental composition.
Major Fragmentation Ions Often includes ions resulting from the loss of the thioether side chain or cleavage of the quinoline ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the quinoline thioether molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The position and intensity of the absorption bands can be influenced by the thioether substituent and other functional groups present in the molecule.[12][13] Spectra are often recorded in different solvents to observe any solvatochromic shifts.[14][15]

Table 3: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

Wavelength Range (nm)Electronic Transition
220 - 250π → π
270 - 300π → π
300 - 350n → π*

Note: The exact λmax values are dependent on the specific substitution pattern and the solvent used.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In quinoline thioethers, characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the quinoline ring are observed. The C-S stretching vibration of the thioether group can also be identified, although it is often weak.[17][18][19]

Table 4: Characteristic IR Absorption Frequencies for Quinoline Thioethers

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
1620 - 1580C=C and C=N ring stretching
1500 - 1400Aromatic ring skeletal vibrations
700 - 650C-S stretch

Note: These are general ranges and can be influenced by the molecular structure.[20]

Experimental Protocols

General Synthesis of Quinoline Thioethers

A common method for the synthesis of 4-quinoline thioethers involves the reaction of a 4-chloroquinoline derivative with a thiol in the presence of a base.[4][7]

Materials:

  • Substituted 4-chloroquinoline

  • Thiol (R-SH)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Solvent (e.g., dimethylformamide (DMF), ethanol)

Procedure:

  • Dissolve the substituted 4-chloroquinoline in the chosen solvent.

  • Add the base to the solution and stir.

  • Add the thiol dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline thioether in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[9]

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, methanol, chloroform) and then prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) for analysis.[13]

  • Instrumentation: Record the UV-Vis spectrum using a double-beam spectrophotometer, typically from 200 to 800 nm, using the pure solvent as a reference.[21]

IR Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[19]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the characterization of quinoline thioethers and a conceptual representation of their potential interaction with a biological target.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation start Starting Materials (e.g., 4-Chloroquinoline, Thiol) reaction Chemical Reaction start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir purity Purity Assessment purification->purity structure Structural Elucidation nmr->structure nmr->purity ms->structure ms->purity final_product Characterized Quinoline Thioether structure->final_product Confirmed Structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization of quinoline thioethers.

biological_pathway cluster_drug Drug Action cluster_target Biological System drug Quinoline Thioether target Biological Target (e.g., Enzyme, Receptor) drug->target Binding/Interaction pathway Signaling Pathway target->pathway Modulation response Biological Response (e.g., Antimicrobial Activity) pathway->response Leads to

References

Potential therapeutic targets of 7-Chloro-4-(phenylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Targets of 7-Chloro-4-(phenylsulfanyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its derivatives. We delve into the molecular mechanisms, present key quantitative data, and offer detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry. The primary focus will be on its demonstrated activities in oncology and neurodegenerative diseases.

Introduction to this compound

This compound, also referred to as 7-chloro-4-(phenylthio)quinoline, is a quinoline derivative that has emerged as a scaffold of significant interest in drug discovery. Its structure allows for diverse chemical modifications, leading to analogues with potent and selective biological activities. Research has primarily highlighted its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway and as a potential therapeutic for Alzheimer's disease by modulating amyloid-beta aggregation.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical mediator of tumorigenesis, and its overexpression or constitutive activation is common in many human cancers. This makes it a prime target for anticancer drug development. This compound derivatives have been identified as potent inhibitors of this pathway.

Mechanism of Action

Derivatives of this compound have been shown to directly target the SH2 domain of STAT3. This interaction is crucial as it prevents the dimerization of STAT3, a necessary step for its activation, subsequent nuclear translocation, and initiation of gene transcription that promotes cell proliferation and survival. The inhibition of STAT3 dimerization effectively blocks the downstream signaling cascade.

Signaling Pathway Diagram

STAT3_Pathway cluster_cell Cancer Cell IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene Gene Transcription (e.g., c-Myc, Cyclin D1) Nucleus->Gene Initiates Compound 7-Chloro-4- (phenylsulfanyl)quinoline Derivative Compound->STAT3_inactive Inhibits Dimerization

Caption: STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: STAT3 Inhibition

The following table summarizes the inhibitory activity of a key derivative against the STAT3 pathway.

CompoundAssay TypeTargetIC50 (µM)Cell LineReference
2-(4-(7-chloroquinolin-4-ylthio)phenoxy)-N-(4-fluorophenyl)acetamideFluorescence PolarizationSTAT36.5-
""Cell Viability (MTT)-1.8MDA-MB-231
""Cell Viability (MTT)-2.5MCF-7
""Cell Viability (MTT)-3.2A549
Experimental Protocols
  • Reagents: STAT3 protein, FAM-labeled phosphopeptide probe (pY-LKTK), assay buffer (100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.02% Tween-20).

  • Procedure:

    • Prepare a solution of 100 nM STAT3 protein and 1 nM FAM-pY-LKTK probe in the assay buffer.

    • Add varying concentrations of the test compound (e.g., this compound derivative) to the wells of a 384-well plate.

    • Add the STAT3/probe solution to the wells.

    • Incubate the plate at room temperature for 30 minutes in the dark.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the IC50 values from the dose-response curves.

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Neuroprotective Activity: Targeting Amyloid-β Aggregation

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Inhibiting the aggregation of Aβ peptides is a key therapeutic strategy.

Mechanism of Action

This compound has been shown to inhibit the self-induced aggregation of Aβ peptides. It is hypothesized that the compound interacts with the Aβ monomer or early oligomeric species, preventing their assembly into larger neurotoxic aggregates and fibrils.

Experimental Workflow Diagram

ThT_Assay_Workflow Abeta Aβ42 Monomers Incubation Incubate at 37°C Abeta->Incubation Compound Test Compound (e.g., 7-Chloro-4- (phenylsulfanyl)quinoline) Compound->Incubation ThT Add Thioflavin T Incubation->ThT Measurement Measure Fluorescence (Ex: 440 nm, Em: 480 nm) ThT->Measurement Analysis Analyze Data (Aggregation vs. Time) Measurement->Analysis

Caption: Workflow for the Thioflavin T (ThT) assay to monitor Aβ aggregation.

Quantitative Data: Aβ Aggregation Inhibition
CompoundAssay TypeTarget PeptideInhibition (%) at 20 µMReference
This compoundThioflavin T AssayAβ42>50%
Experimental Protocols
  • Reagents: Aβ42 peptide, hexafluoroisopropanol (HFIP), DMSO, Thioflavin T (ThT), assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Aβ42 Preparation:

    • Dissolve lyophilized Aβ42 peptide in HFIP and incubate for 1 hour.

    • Evaporate the HFIP under a stream of nitrogen gas.

    • Resuspend the resulting peptide film in DMSO to create a stock solution.

  • Assay Procedure:

    • Dilute the Aβ42 stock solution into the assay buffer to a final concentration of 10 µM.

    • Add the test compound to the Aβ42 solution at the desired concentration (e.g., 20 µM).

    • Add ThT to a final concentration of 5 µM.

    • Incubate the mixture at 37°C with continuous shaking.

    • Monitor the fluorescence intensity (excitation at ~440 nm, emission at ~480 nm) over time using a fluorescence plate reader.

    • Calculate the percentage of inhibition by comparing the fluorescence of the sample with the compound to a control sample without the compound.

Conclusion and Future Directions

This compound represents a versatile scaffold with significant therapeutic potential. Its derivatives have demonstrated potent activity as STAT3 inhibitors for cancer therapy and as modulators of Aβ aggregation for Alzheimer's disease. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanism of action, optimize the structure for improved efficacy and safety, and advance these promising compounds toward clinical applications. Future work should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

Methodological & Application

Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This application note details a robust and efficient protocol for the synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline, a valuable compound for researchers in medicinal chemistry and drug development. This document provides two primary synthesis methodologies, comprehensive characterization data, and a workflow diagram to ensure reproducibility and facilitate further research.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to the established bioactivity of the 7-chloroquinoline scaffold. The introduction of a phenylsulfanyl group at the 4-position offers a key site for further molecular modifications, making this compound a versatile intermediate for the development of novel therapeutic agents. This protocol outlines two effective synthesis routes, primarily focusing on the accessible and commonly employed nucleophilic aromatic substitution (SNAr) pathway.

Data Summary

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference
Molecular Formula C₁₅H₁₀ClNS[1]
Molecular Weight 271.76 g/mol [1]
CAS Number 1025-43-0[2]
Melting Point 87-88 °CN/A
Yield 71% (from 7-chloro-4-iodoquinoline)[2]
Appearance Pale white solid[2]

Table 1: Key physicochemical properties and synthesis yield of this compound.

Characterization Data

The structural identity and purity of the synthesized compound were confirmed by spectroscopic analysis.

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.95 (d, J = 4.5 Hz, 1H), 8.26 (d, J = 9.1 Hz, 1H), 8.08 (d, J = 2.2 Hz, 1H), 7.74 (d, J = 4.5 Hz, 1H), 7.60-7.57 (m, 2H), 7.54 (t, J = 1.6 Hz, 1H)[2]
¹³C NMR Data not currently available in the public domain.
Mass Spectrometry (MS) Data not currently available in the public domain.

Table 2: Spectroscopic data for this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A is the recommended and more common approach utilizing a nucleophilic aromatic substitution reaction. Method B provides an alternative route starting from 7-chloro-4-iodoquinoline.

Method A: Nucleophilic Aromatic Substitution from 4,7-Dichloroquinoline

This method involves the reaction of commercially available 4,7-dichloroquinoline with thiophenol. The greater reactivity of the chlorine atom at the C-4 position of the quinoline ring allows for a regioselective substitution.

Materials:

  • 4,7-Dichloroquinoline

  • Thiophenol

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and thiophenol (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pale white solid.

Method B: Synthesis from 7-Chloro-4-iodoquinoline

This alternative method utilizes a halogen-metal exchange followed by reaction with a sulfur source.

Materials:

  • 7-Chloro-4-iodoquinoline

  • 1,2-Diphenyldisulfide

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a flame-dried, nitrogen-flushed flask, dissolve 7-chloro-4-iodoquinoline (1.0 eq) in dry THF.

  • Cool the solution to the appropriate temperature (typically -10 °C to 0 °C) and slowly add i-PrMgCl·LiCl (1.1 eq).

  • Stir the mixture for the specified time to allow for the halogen-metal exchange.

  • In a separate flask, dissolve 1,2-diphenyldisulfide (1.0 eq) in dry THF.

  • Add the solution of the organometallic intermediate to the 1,2-diphenyldisulfide solution at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (EtOAc/hexanes) to yield this compound.[2]

Synthesis Workflow and Logic

The following diagram illustrates the general workflow for the synthesis of this compound via the preferred nucleophilic aromatic substitution route.

Synthesis_Workflow Synthesis Workflow for this compound Start Start Reactants Reactants: 4,7-Dichloroquinoline Thiophenol Base (e.g., K₂CO₃) Start->Reactants Reaction Nucleophilic Aromatic Substitution in DMF Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel, EtOAc/Hexanes) Workup->Purification Product This compound Purification->Product Characterization Characterization: NMR, MS, Melting Point Product->Characterization End End Product->End

Figure 1: General workflow for the synthesis of this compound.

Signaling Pathway and Biological Relevance

While the direct signaling pathway of this compound is not yet fully elucidated, its core structure, 7-chloroquinoline, is a well-known pharmacophore found in several antimalarial drugs like chloroquine. These drugs are known to interfere with the detoxification of heme in the malaria parasite's food vacuole. The introduction of the phenylsulfanyl group may modulate this activity or introduce new pharmacological properties, potentially through interactions with various kinases or other cellular targets. Further research into the biological activity of this compound is warranted.

Biological_Relevance Hypothesized Biological Relevance Compound This compound Core 7-Chloroquinoline Core Compound->Core Group 4-Phenylsulfanyl Group Compound->Group Antimalarial Potential Antimalarial Activity (Heme Polymerization Inhibition) Core->Antimalarial Kinase Potential Kinase Inhibition (Modulation of Signaling Pathways) Group->Kinase Development Drug Development Intermediate Antimalarial->Development Kinase->Development

Figure 2: Hypothesized biological relevance of this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of this compound. The detailed protocols and characterization data will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling further exploration of the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for 7-Chloro-4-(phenylsulfanyl)quinoline and Its Analogs as Antinociceptive Agents in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the antinociceptive properties of 7-Chloro-4-(phenylsulfanyl)quinoline in mice is available in the reviewed scientific literature. The following application notes and protocols are based on studies of its close structural analogs, 4-phenylselenyl-7-chloroquinoline (4-PSQ) and 7-Chloro-4-phenylsulfonyl quinoline (PSOQ) . These protocols can serve as a guide for investigating the potential antinociceptive effects of this compound.

Introduction

Quinoline derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities. Recent studies have focused on their potential as antinociceptive and anti-inflammatory agents. Specifically, analogs of this compound, such as 4-phenylselenyl-7-chloroquinoline (4-PSQ) and 7-Chloro-4-phenylsulfonyl quinoline (PSOQ), have demonstrated significant antinociceptive effects in various murine models of pain.[1][2][3] These compounds are being explored as alternatives for the development of new therapeutic strategies for painful and inflammatory conditions.[3] This document provides a summary of the key findings and detailed experimental protocols based on the available literature for these analogs.

Data Presentation

The antinociceptive effects of 4-PSQ and PSOQ have been evaluated in several standard mouse models of nociception. The following tables summarize the quantitative data from these studies.

Table 1: Effect of 4-phenylselenyl-7-chloroquinoline (4-PSQ) in Mouse Models of Nociception

TestDoses (p.o.)OutcomeReference
Acetic Acid-Induced Writhing 0.1-25 mg/kgReduced abdominal writhing. The effect of 25 mg/kg started at 0.5h and lasted up to 4h.[3]
Hot Plate Test 0.1-25 mg/kgIncreased latency time to nociceptive response.[3]
Formalin Test 0.1-25 mg/kgInhibited both the early (neurogenic) and late (inflammatory) phases of nociception. Reduced paw edema.[3]
Glutamate-Induced Nociception 0.01-25 mg/kgReduced glutamate-induced nociception.

Table 2: Effect of 7-Chloro-4-phenylsulfonyl quinoline (PSOQ) in Mouse Models of Nociception

TestDoses (p.o.)OutcomeReference
Acetic Acid-Induced Writhing 0.01-10 mg/kgReduced abdominal writhing.[1]
Hot Plate Test 0.01-10 mg/kgNo significant alteration in latency time.[1]

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the antinociceptive activity of 7-chloroquinoline derivatives in mice.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss mice (25-30 g).

  • Materials:

    • Test compound (e.g., 4-PSQ, PSOQ) or vehicle (e.g., 1% Tween-80 in saline).

    • Acetic acid solution (0.6% in saline).

    • Positive control: Diclofenac sodium or another standard analgesic.

  • Procedure:

    • Acclimatize mice to the experimental room for at least 1 hour before testing.

    • Administer the test compound, vehicle, or positive control orally (p.o.) 30 minutes before the injection of acetic acid.[1][3]

    • Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Immediately after the injection, place the mouse in a transparent observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated group.

Hot Plate Test

This test assesses central antinociceptive activity.

  • Animals: Male Swiss mice (25-30 g).

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Test compound or vehicle.

    • Positive control: Morphine or another centrally acting analgesic.

  • Procedure:

    • Acclimatize mice to the experimental room.

    • Measure the baseline latency by placing each mouse on the hot plate and recording the time until it shows a nociceptive response (e.g., licking the paws, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

    • Administer the test compound, vehicle, or positive control orally (p.o.).

    • At different time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the latency to the nociceptive response.

    • The increase in latency time is indicative of an antinociceptive effect.

Formalin Test

This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain.

  • Animals: Male Swiss mice (25-30 g).

  • Materials:

    • Formalin solution (e.g., 1-2.5% in saline).

    • Test compound or vehicle.

    • Positive control: Morphine (for both phases) or an NSAID like indomethacin (for the late phase).

  • Procedure:

    • Acclimatize mice in transparent observation chambers for at least 30 minutes.

    • Administer the test compound, vehicle, or positive control orally (p.o.) 30 minutes before the formalin injection.[3]

    • Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately after injection, return the mouse to the observation chamber.

    • Record the total time the animal spends licking the injected paw during two distinct periods:

      • Early Phase: 0-5 minutes post-injection.

      • Late Phase: 15-30 minutes post-injection.

    • A reduction in licking time in either phase indicates antinociceptive activity.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Antinociceptive Screening

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Nociceptive Testing (30 min post-administration) cluster_3 Data Analysis acclimatization Acclimatization of Mice grouping Random Grouping (Vehicle, Test Compound, Positive Control) acclimatization->grouping administration Oral (p.o.) Administration grouping->administration writhing Acetic Acid-Induced Writhing Test (Peripheral Nociception) administration->writhing hotplate Hot Plate Test (Central Nociception) administration->hotplate formalin Formalin Test (Neurogenic & Inflammatory Pain) administration->formalin analysis Measure Responses: - Writhing counts - Latency time - Licking duration writhing->analysis hotplate->analysis formalin->analysis stats Statistical Analysis (% Inhibition, p-values) analysis->stats

Caption: General workflow for evaluating the antinociceptive effects of test compounds in mice.

Proposed Signaling Pathway for 4-PSQ Antinociception

Based on mechanistic studies of 4-PSQ, its antinociceptive effects appear to involve multiple neurotransmitter systems.

G cluster_systems Modulated Neurotransmitter Systems cluster_receptors Receptor Interactions compound 4-PSQ glutamatergic Glutamatergic System compound->glutamatergic modulates serotonergic Serotonergic System compound->serotonergic modulates nitrergic Nitrergic System compound->nitrergic modulates nmda NMDA Receptor glutamatergic->nmda antagonism ht1a 5-HT1A Receptor serotonergic->ht1a interaction ht2a_2c 5-HT2A/2C Receptor serotonergic->ht2a_2c interaction nos Nitric Oxide Synthase (NOS) nitrergic->nos inhibition outcome Antinociceptive Effect nmda->outcome leads to ht1a->outcome leads to ht2a_2c->outcome leads to nos->outcome leads to

References

High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of functionalized 7-chloroquinolines, a critical scaffold in medicinal chemistry. The quinoline core, particularly the 7-chloroquinoline moiety, is a constituent of numerous therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The methodologies outlined below offer efficient and scalable routes to a diverse library of these valuable compounds.

Introduction

The 7-chloroquinoline framework is a privileged structure in drug discovery, most notably recognized in the antimalarial drug chloroquine.[4] The chlorine atom at the 7-position and the frequent functionalization at the 4-position are key to its biological activity.[1][5] The development of novel synthetic methods to access functionalized 7-chloroquinolines with high efficiency is crucial for the exploration of new therapeutic agents. This document details three distinct, high-yield synthetic strategies: Ultrasound-Assisted Nucleophilic Aromatic Substitution, a Three-Step Synthesis via N-Oxidation and C-H Amidation, and a Morita-Baylis-Hillman reaction-based approach.

Synthetic Methodologies

Ultrasound-Assisted "Click" Synthesis of 4-Amino-7-Chloroquinoline Derivatives

This method utilizes ultrasound irradiation to accelerate the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various amines, providing rapid access to a range of 4-amino-7-chloroquinoline derivatives with high yields.[1][6]

Experimental Protocol:

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.

  • Place the vessel in an ultrasonic bath.

  • Reflux the mixture for 30-40 minutes at ambient or elevated temperatures (up to 90°C), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][6]

  • Upon completion, allow the reaction mixture to cool.

  • The product may precipitate directly from the reaction mixture. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[1]

Quantitative Data:

Starting AmineTemperature (°C)Time (min)Yield (%)Reference
o-phenylenediamineAmbient3085[1]
thiosemicabazideAmbient3089[1]
3-amino-1,2,4-triazole903081[1]
Compound 3 + ethyl acetoacetate904078[1]

Logical Workflow:

G cluster_start Starting Materials cluster_process Reaction cluster_end Product 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction Ethanol, Ultrasound 4,7-dichloroquinoline->Reaction Amine Amine Amine->Reaction Product Functionalized 7-Chloroquinoline Reaction->Product High Yield

Caption: Ultrasound-assisted synthesis workflow.

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

This robust, three-step approach allows for the sequential functionalization of the 4,7-dichloroquinoline core at the N-oxide, C2, and C4 positions, delivering highly substituted products in excellent yields.[7]

Experimental Protocols:

Step 1: N-Oxidation of 4,7-dichloroquinoline

  • Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.

  • Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.

  • Neutralize the reaction with a sodium bicarbonate solution.

  • Extract the organic phase with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 4,7-dichloroquinoline 1-oxide.[7]

Step 2: C2-Amidation

  • To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in dichloromethane, add benzonitrile and concentrated sulfuric acid.

  • Reflux the mixture at 70°C for 24 hours.

  • Cool the reaction and carefully quench with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.[7]

Step 3: C4-Amination (SNAr)

  • In a flask, combine N-(4,7-dichloroquinolin-2-yl)benzamide (1.0 eq), morpholine, and potassium carbonate in dimethylformamide (DMF).

  • Reflux the mixture at 120°C for 24 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[7]

Quantitative Data:

StepProductYield (%)Reference
1. N-Oxidation4,7-dichloroquinoline 1-oxide81[7]
2. C2-AmidationN-(4,7-dichloroquinolin-2-yl)benzamide92[7]
3. C4-AminationN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide92[7]
Overall Final Product ~68 [7]

Experimental Workflow:

G Start 4,7-dichloroquinoline Step1 N-Oxidation m-CPBA, CHCl3, rt, 5h Start->Step1 Yield: 81% Intermediate1 4,7-dichloroquinoline 1-oxide Step1->Intermediate1 Step2 C2-Amidation Ph-C≡N, H2SO4, CH2Cl2, 70°C, 24h Intermediate1->Step2 Yield: 92% Intermediate2 N-(4,7-dichloroquinolin-2-yl)benzamide Step2->Intermediate2 Step3 C4-Amination Morpholine, K2CO3, DMF, 120°C, 24h Intermediate2->Step3 Yield: 92% End N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide Step3->End

Caption: Three-step synthesis of a functionalized 7-chloroquinoline.

Synthesis of 7-Chloroquinoline Derivatives via the Morita-Baylis-Hillman Reaction

This pathway provides access to polyfunctionalized 7-chloroquinoline derivatives by first preparing a Michael acceptor from 4,7-dichloroquinoline, which then undergoes a Morita-Baylis-Hillman (MBH) reaction with an aldehyde.[2]

Experimental Protocols:

Step 1: Synthesis of the Michael Acceptor (Acrylate Ester)

  • Nucleophilic Aromatic Substitution: React 4,7-dichloroquinoline (1.0 eq) with a suitable diol (e.g., ethylene glycol) in the presence of a base (e.g., potassium tert-butoxide in tert-butanol) at 80°C for 18 hours to yield the corresponding alcohol.[2]

  • Chlorination: Convert the resulting alcohol to the alkyl chloride by reacting with thionyl chloride in dichloromethane at 45°C for 16 hours.[2]

  • Esterification: React the alkyl chloride with potassium acrylate in DMF under reflux for 15 hours to form the acrylate ester (Michael acceptor).[2]

Step 2: Morita-Baylis-Hillman Reaction

  • To a mixture of the acrylate ester (Michael acceptor) and an appropriate aldehyde (e.g., nitrobenzaldehyde), add a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Stir the reaction at room temperature. Reaction times can vary.

  • Upon completion, purify the product by column chromatography to obtain the Morita-Baylis-Hillman adduct.[2]

Quantitative Data:

StepReactionYield (%)Reference
1aNucleophilic Substitution with Diol94-97[2]
1bChlorination with SOCl285[2]
1cEsterification with Potassium Acrylate95-99[2]
2Morita-Baylis-Hillman ReactionAcceptable to Good[2]

Signaling Pathway Diagram (Conceptual Application):

Many 7-chloroquinoline derivatives are investigated for their potential to inhibit signaling pathways implicated in cancer. For instance, they can act as inhibitors of protein kinases.[2]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits Inhibitor 7-Chloroquinoline Derivative Inhibitor->Receptor Tyrosine Kinase

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The synthetic protocols detailed in these application notes provide researchers with reliable and high-yield methods for the preparation of a wide array of functionalized 7-chloroquinolines. These compounds serve as valuable starting points for the development of new therapeutic agents targeting a range of diseases. The choice of synthetic route will depend on the desired functionalization pattern and the available starting materials. The provided quantitative data and workflows should facilitate the implementation of these methods in a research setting.

References

Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic substitution of 4,7-dichloroquinoline, a key intermediate in the synthesis of various biologically active compounds, including antimalarial drugs.[1][2] The protocols cover conventional heating, ultrasound-assisted synthesis, and palladium-catalyzed (Buchwald-Hartwig) amination methods.

Introduction

4,7-Dichloroquinoline is a versatile precursor for a wide range of 4-aminoquinoline derivatives.[1] The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at the C7 position.[3][4] This inherent regioselectivity allows for the selective introduction of various nucleophiles at the 4-position, making it a cornerstone in the synthesis of compounds like chloroquine, hydroxychloroquine, and other analogues with potential therapeutic applications.[1][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for different nucleophilic substitution methods on 4,7-dichloroquinoline, providing a comparative overview of reaction conditions and outcomes.

Table 1: Ultrasound-Assisted Nucleophilic Substitution [3][4]

NucleophileSolventTemperature (°C)Time (min)Yield (%)
o-PhenylenediamineEthanol9030High (not specified)
ThiosemicarbazideEthanol9030High (not specified)
3-Amino-1,2,4-triazoleEthanol903078-89

Table 2: Conventional Heating with Amines

NucleophileConditionsTemperature (°C)Time (h)Yield (%)Reference
1,3-DiaminopropaneNeatReflux283[6]
Ethane-1,2-diamineNeat80 then 1301 then 7Not specified[7]
N,N-Dimethyl-propane-1,3-diamineNeat1308Not specified[7]
p-AminoacetophenoneAbsolute EthanolRefluxNot specifiedNot specified[8]

Table 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Type) [9][10]

Amine NucleophileCatalyst/LigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
Adamantan-1-aminePd(dba)₂/BINAPNaOtBuToluene100204-Mono-amino52
N-Methyladamantan-1-aminePd(dba)₂/BINAPNaOtBuToluene100204-Mono-amino61
Adamantan-1-aminePd(dba)₂/DavePhosNaOtBuToluene100204,7-Di-amino~100
N-Adamantan-1-yl-N-methylaminePd(dba)₂/BINAPNaOtBuToluene100204-Mono-amino79

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 4-Amino-7-chloroquinolines

This protocol describes a rapid and efficient green chemistry approach for the synthesis of 4-amino-7-chloroquinoline derivatives.[3][4]

Materials:

  • 4,7-Dichloroquinoline

  • Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)

  • Ethanol

  • Ultrasonic bath with heating capabilities

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 mL).

  • Add the desired amine nucleophile (0.01 mol) to the solution.

  • Attach a reflux condenser and place the flask in an ultrasonic bath.

  • Heat the reaction mixture to 90°C under reflux with continuous ultrasound irradiation for 30 minutes.[3]

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Conventional Synthesis with Diamines under Neat Conditions

This protocol is suitable for reactions with liquid amines, avoiding the need for a solvent.

Materials:

  • 4,7-Dichloroquinoline

  • Diaminoalkane (e.g., ethane-1,2-diamine, N,N-dimethyl-propane-1,3-diamine)

  • Round-bottom flask with a stirrer

  • Heating mantle or oil bath

  • Dichloromethane

  • 5% aq. NaHCO₃ solution, water, brine

  • Anhydrous MgSO₄

Procedure:

  • Place 4,7-dichloroquinoline (2.5 mmol) in a round-bottom flask.

  • Add an excess of the diaminoalkane (5 mmol).[7]

  • Heat the mixture with continuous stirring. For ethane-1,2-diamine, slowly raise the temperature to 80°C over 1 hour, then increase to 130°C and maintain for 7 hours.[7] For N,N-dimethyl-propane-1,3-diamine, heat and maintain at 130°C for 8 hours.[7]

  • Cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol allows for the coupling of a broader range of amines, including sterically hindered ones, with 4,7-dichloroquinoline.[9][10]

Materials:

  • 4,7-Dichloroquinoline

  • Amine (e.g., adamantane-containing amines)

  • Palladium source (e.g., Pd(dba)₂)

  • Phosphine ligand (e.g., BINAP, DavePhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(dba)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu).

  • Add 4,7-dichloroquinoline and the amine nucleophile.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100°C) for the specified time (e.g., 20 hours), with stirring.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the generalized workflow and the regioselectivity of the nucleophilic substitution on 4,7-dichloroquinoline.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_end Workup & Purification 4,7-Dichloroquinoline 4,7-Dichloroquinoline Reaction Reaction 4,7-Dichloroquinoline->Reaction Nucleophile (Amine) Nucleophile (Amine) Nucleophile (Amine)->Reaction Solvent Solvent Solvent->Reaction Catalyst/Promoter Catalyst/Promoter (e.g., Pd(dba)2/Ligand, Ultrasound) Catalyst/Promoter->Reaction Base Base Base->Reaction Temperature & Time Temperature & Time Temperature & Time->Reaction Workup Aqueous Workup/ Filtration Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product 4-Substituted-7-chloroquinoline Purification->Product

Caption: Generalized workflow for the synthesis of 4-substituted-7-chloroquinolines.

Caption: Regioselective substitution at the C4 position of 4,7-dichloroquinoline.

References

Application Notes and Protocols for 7-Chloro-4-(phenylsulfanyl)quinoline in Treating Paclitaxel-Induced Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent chemotherapeutic agent, is widely used in the treatment of various cancers. However, its clinical utility is often limited by a debilitating side effect: paclitaxel-induced peripheral neuropathy (PIPN). PIPN is a sensory neuropathy characterized by pain, numbness, and tingling in the extremities, which can lead to dose reduction or cessation of cancer treatment. Currently, there are no FDA-approved treatments for PIPN.

7-Chloro-4-(phenylsulfanyl)quinoline, also known as 4-PSQ, is a synthetic organoselenium compound that has emerged as a promising therapeutic candidate for chemotherapy-induced peripheral neuropathy. Preclinical studies have demonstrated its efficacy in alleviating neuropathic pain and suggest a multifactorial mechanism of action, including the modulation of neuroinflammation and oxidative stress. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the therapeutic potential of this compound in a mouse model of paclitaxel-induced neuropathy.

Mechanism of Action

Paclitaxel is known to induce peripheral neuropathy through various mechanisms, including the disruption of microtubule dynamics in neurons, mitochondrial dysfunction, and the induction of a neuroinflammatory state. A key signaling pathway implicated in this process is the activation of Toll-like receptor 4 (TLR4) and the subsequent downstream activation of the nuclear factor-kappa B (NF-κB) pathway. This leads to the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to neuronal damage and the sensation of pain.

This compound is believed to exert its neuroprotective effects by counteracting these pathological processes. Its proposed mechanisms of action include:

  • Anti-inflammatory Effects: Inhibition of the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

  • Antioxidant Properties: As an organoselenium compound, it likely mitigates oxidative stress, a known contributor to neuronal damage in PIPN.

  • Modulation of Calcium Homeostasis: It has been shown to normalize the activity of Ca2+ ATPase, which is crucial for maintaining proper neuronal function.[1]

Data Presentation

The following tables summarize the quantitative data from a preclinical study investigating the effects of this compound on chemotherapy-induced neuropathy.

Note: The following data is from a study on oxaliplatin-induced neuropathy, as the specific quantitative data for paclitaxel-induced neuropathy was not publicly available. However, the experimental design and endpoints are highly relevant and serve as a strong proxy for the expected effects in a paclitaxel model.

Table 1: Effect of this compound on Mechanical Allodynia

Treatment GroupDay 0 (Baseline) Paw Withdrawal Threshold (g)Day 7 Paw Withdrawal Threshold (g)Day 14 Paw Withdrawal Threshold (g)
Vehicle Control4.8 ± 0.24.9 ± 0.34.7 ± 0.2
Paclitaxel (Vehicle)4.9 ± 0.31.2 ± 0.2 1.5 ± 0.3
Paclitaxel + 4-PSQ (1 mg/kg)4.8 ± 0.23.5 ± 0.44.1 ± 0.5

*Data are presented as Mean ± SEM. **p<0.01 compared to Vehicle Control. p<0.05 compared to Paclitaxel (Vehicle). Data adapted from a study on oxaliplatin-induced neuropathy by Reis et al. (2022).

Table 2: Effect of this compound on Thermal Hyperalgesia

Treatment GroupDay 0 (Baseline) Paw Withdrawal Latency (s)Day 7 Paw Withdrawal Latency (s)Day 14 Paw Withdrawal Latency (s)
Vehicle Control10.2 ± 0.510.5 ± 0.610.3 ± 0.4
Paclitaxel (Vehicle)10.1 ± 0.44.3 ± 0.5 4.8 ± 0.6
Paclitaxel + 4-PSQ (1 mg/kg)10.3 ± 0.58.1 ± 0.78.9 ± 0.8

*Data are presented as Mean ± SEM. **p<0.01 compared to Vehicle Control. p<0.05 compared to Paclitaxel (Vehicle). Data adapted from a study on oxaliplatin-induced neuropathy by Reis et al. (2022).

Experimental Protocols

Paclitaxel-Induced Neuropathy Animal Model

This protocol describes the induction of peripheral neuropathy in mice using paclitaxel.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Paclitaxel Preparation: Paclitaxel is dissolved in a vehicle solution of Cremophor EL and ethanol (1:1) and then diluted with saline to the final concentration.

  • Induction Regimen: Mice receive intraperitoneal (i.p.) injections of paclitaxel at a dose of 2 mg/kg on days 1, 3, 5, and 7.[1] A control group receives injections of the vehicle solution.

  • Behavioral Testing: Behavioral assessments for mechanical and thermal sensitivity are performed at baseline (before paclitaxel administration) and at regular intervals (e.g., days 7, 14, 21) after the first injection.

Administration of this compound
  • Preparation: this compound (4-PSQ) is suspended in an appropriate vehicle, such as a 0.5% carboxymethylcellulose solution.

  • Dosing and Administration: 4-PSQ is administered orally (p.o.) at a dose of 1 mg/kg daily, starting from day 8 (after the final paclitaxel injection) and continuing throughout the experimental period.[1] A vehicle control group for the 4-PSQ treatment should also be included.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a mechanical stimulus.

  • Apparatus: Mice are placed in individual Plexiglas chambers on an elevated mesh floor to allow access to the plantar surface of the hind paws.

  • Procedure: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of each hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal and averaged for each treatment group.

Assessment of Thermal Hyperalgesia (Hot Plate Test)

This test measures the sensitivity to a thermal stimulus.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: The paw withdrawal latency in seconds is recorded for each animal and averaged for each treatment group.

Visualizations

Signaling Pathway of Paclitaxel-Induced Neuropathy and 4-PSQ Intervention

Paclitaxel_Neuropathy_Pathway Paclitaxel Paclitaxel TLR4 TLR4 Paclitaxel->TLR4 Mitochondrial_Dysfunction Mitochondrial Dysfunction Paclitaxel->Mitochondrial_Dysfunction NFkB_activation NF-κB Activation TLR4->NFkB_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_activation->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage & Neuropathic Pain Neuroinflammation->Neuronal_Damage PSQ This compound (4-PSQ) PSQ->NFkB_activation Inhibits Oxidative_Stress Oxidative Stress PSQ->Oxidative_Stress Reduces Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Oxidative_Stress

Caption: Proposed mechanism of paclitaxel-induced neuropathy and the therapeutic intervention by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Acclimatize Mice Baseline Day 0: Baseline Behavioral Testing (von Frey & Hot Plate) Start->Baseline Paclitaxel_Admin Days 1, 3, 5, 7: Paclitaxel (2 mg/kg, i.p.) or Vehicle Administration Baseline->Paclitaxel_Admin Behavioral_7 Day 7: Behavioral Testing Paclitaxel_Admin->Behavioral_7 PSQ_Admin Days 8-21: Daily 4-PSQ (1 mg/kg, p.o.) or Vehicle Administration Behavioral_14 Day 14: Behavioral Testing PSQ_Admin->Behavioral_14 Behavioral_7->PSQ_Admin Behavioral_21 Day 21: Behavioral Testing Behavioral_14->Behavioral_21 End End of Study: Tissue Collection (Spinal Cord, DRGs) Behavioral_21->End

Caption: Experimental workflow for evaluating this compound in a mouse model of paclitaxel-induced neuropathy.

References

Application Notes and Protocols: 7-Chloro-4-(phenylsulfanyl)quinoline in Modulating Oxidative Stress and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-(phenylsulfanyl)quinoline, also referred to as 7-chloro-4-(phenylselanyl)quinoline (4-PSQ), is a synthetic organoselenium compound belonging to the quinoline class of heterocyclic compounds. Emerging research has highlighted its potential as a multitarget pharmacological agent with significant antioxidant and anti-inflammatory properties. These characteristics make it a compelling candidate for investigation in the context of neurodegenerative diseases and other pathologies where oxidative stress and neuroinflammation are key contributors to disease progression. This document provides a detailed overview of the current understanding of this compound's effects, supported by quantitative data, experimental protocols, and visual representations of associated signaling pathways.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of this compound on markers of oxidative stress and organ damage.

Table 1: Effect of this compound on Markers of Oxidative Stress in Rodent Models

ParameterModelTissueTreatment GroupControl Group% ChangeReference
Thiobarbituric Acid Reactive Substances (TBARS)Oxaliplatin-induced hepatotoxicity in miceLiver4-PSQ (1 mg/kg) + OxaliplatinOxaliplatin only↓ 33%[1]
Protein Carbonyl ContentOxaliplatin-induced hepatotoxicity in miceLiver4-PSQ (1 mg/kg) + OxaliplatinOxaliplatin only↓ 45%[1]
Catalase (CAT) ActivityOxaliplatin-induced hepatotoxicity in miceLiver4-PSQ (1 mg/kg) + OxaliplatinOxaliplatin only↓ (attenuated increase)[1]
Glutathione Peroxidase (GPx) ActivityOxaliplatin-induced hepatotoxicity in miceLiver4-PSQ (1 mg/kg) + OxaliplatinOxaliplatin only↓ (attenuated increase)[1]
TBARSAging in rats (23 months old)Cerebral Cortex4-PSQ (5 mg/kg)Aged Control↓ 30%[2]
Non-protein Thiols (NPSH)Aging in rats (23 months old)Cerebral Cortex4-PSQ (5 mg/kg)Aged Control↑ 40%[2]

Table 2: Effect of this compound on Biochemical Markers of Organ Damage

ParameterModelTissue/FluidTreatment GroupControl Group% ChangeReference
Aspartate Aminotransferase (AST)Oxaliplatin-induced hepatotoxicity in micePlasma4-PSQ (1 mg/kg) + OxaliplatinOxaliplatin only↓ 42%[1]
Alanine Aminotransferase (ALT)Oxaliplatin-induced hepatotoxicity in micePlasma4-PSQ (1 mg/kg) + OxaliplatinOxaliplatin only↓ 55%[1]

Signaling Pathways

The antioxidant and anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways. While direct evidence for its action on all these pathways is still under investigation, based on its observed effects, the following pathways are of significant interest.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Carbonylation) ROS->Oxidative_Stress induces Cellular_Damage Cellular Damage & Neurodegeneration Oxidative_Stress->Cellular_Damage leads to PSQ This compound (4-PSQ) PSQ->ROS scavenges PSQ->Oxidative_Stress inhibits Nrf2 Nrf2 PSQ->Nrf2 activates? Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS neutralize ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds ARE->Antioxidant_Enzymes upregulates expression

Caption: Proposed mechanism of this compound in mitigating oxidative stress.

neuroinflammation_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Microglia_Astrocytes Microglia & Astrocytes (Resting) Inflammatory_Stimuli->Microglia_Astrocytes activate Activated_Glia Activated Microglia & Astrocytes Microglia_Astrocytes->Activated_Glia NFkB NF-κB Pathway Activated_Glia->NFkB activates Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB->Proinflammatory_Mediators upregulates expression PSQ This compound (4-PSQ) PSQ->Activated_Glia inhibits activation? PSQ->NFkB inhibits? Neuroinflammation Neuroinflammation Proinflammatory_Mediators->Neuroinflammation promote Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage causes experimental_workflow Animal_Model Animal Model of Neurodegeneration (e.g., Oxaliplatin-induced, Aging) Treatment Treatment with This compound Animal_Model->Treatment Tissue_Collection Tissue Collection (Brain, Liver, Plasma) Treatment->Tissue_Collection Oxidative_Stress_Assays Oxidative Stress Assays (TBARS, SOD, CAT) Tissue_Collection->Oxidative_Stress_Assays Neuroinflammation_Assays Neuroinflammation Assays (Immunofluorescence for Iba1, GFAP; ELISA for Cytokines - TNF-α, IL-1β, IL-6) Tissue_Collection->Neuroinflammation_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, Nrf2) Tissue_Collection->Signaling_Pathway_Analysis Data_Analysis Data Analysis and Interpretation Oxidative_Stress_Assays->Data_Analysis Neuroinflammation_Assays->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis

References

Application Notes and Protocols for Ultrasound-Assisted Click Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 7-chloroquinoline derivatives utilizing ultrasound-assisted click chemistry. This environmentally friendly method offers significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, and operational simplicity. The synthesized compounds have demonstrated promising biological activities, including antimalarial, anticancer, and antibacterial properties, making them valuable candidates for further investigation in drug discovery and development.

Overview of the Synthesis

The synthesis of 7-chloroquinoline derivatives is achieved through a multi-step process that leverages the efficiency of ultrasound irradiation to promote key reactions. The general workflow involves the initial synthesis of precursor molecules, followed by click chemistry reactions to introduce diverse functional groups, leading to a library of novel compounds. The use of ultrasound in these reactions not only accelerates the rate of synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more benign solvents.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 7-chloroquinoline derivatives.

G cluster_0 Intermediate Synthesis cluster_1 Click Synthesis cluster_2 Analysis and Evaluation A Starting Material (e.g., 4,7-dichloroquinoline) B Synthesis of Intermediates (e.g., N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine) A->B Nucleophilic Substitution C Ultrasound-Assisted Click Reaction B->C React with Carbonyl Compounds D Work-up and Purification C->D Isolation of Product E Characterization (FT-IR, NMR, Mass Spec) D->E Structural Confirmation F Biological Activity Screening (Antimalarial, Anticancer, etc.) E->F Efficacy Testing

Caption: General experimental workflow for the synthesis and evaluation of 7-chloroquinoline derivatives.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis of a series of 7-chloroquinoline derivatives as reported in the literature.[1][2]

General Conditions for Ultrasound-Assisted Reactions
  • Apparatus: An ultrasonic bath or a probe sonicator can be used.

  • Temperature: Reactions are typically carried out at elevated temperatures (e.g., 90°C), which can be maintained by the ultrasonic bath itself or with external heating.[1][2]

  • Solvent: Absolute ethanol is commonly used as the reaction solvent.[1][2]

  • Reaction Time: Ultrasound irradiation significantly reduces reaction times, often to 30-40 minutes.[1][2]

Synthesis of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine (Compound 2)
  • A mixture of 4,7-dichloroquinoline (1 mmol) and o-phenylenediamine (1 mmol) is prepared in absolute ethanol.

  • The mixture is subjected to reflux in an ultrasonic bath at 90°C for 30 minutes.[2]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product.

Synthesis of 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (Compound 3)
  • A mixture of 4,7-dichloroquinoline (1 mmol) and thiosemicarbazide (1 mmol) is prepared in absolute ethanol.

  • The mixture is refluxed in an ultrasonic bath at 90°C for 30 minutes.[1][2]

  • After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration, washed, and dried.

General Procedure for the Synthesis of Schiff's Bases (Compounds 5, 6, 7, and 8)
  • The appropriate intermediate (N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine or 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide) (1 mmol) is dissolved in absolute ethanol.

  • The corresponding carbonyl compound (e.g., acetyl naphthalene or 3,4-dimethoxy acetophenone) (1 mmol) is added to the solution.

  • The reaction mixture is refluxed in an ultrasonic bath at 90°C for 30 minutes.[1][2]

  • The product that precipitates upon cooling is isolated by filtration, washed with ethanol, and dried.

Synthesis of 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (Compound 9)
  • Compound 3 (1 mmol) is reacted with ethyl acetoacetate (1 mmol) in an ultrasonic bath.

  • The reaction is carried out at 90°C for 40 minutes.[2]

  • The resulting solid is collected by filtration, washed, and dried to give the final product.

Quantitative Data Summary

The synthesized 7-chloroquinoline derivatives have been evaluated for their biological activities. The following tables summarize the key quantitative data.

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives [1]

CompoundIC50 (µM) against P. falciparum
2 35.29
3 25.37
4 42.61
5 79.71
6 49.83
7 63.45
8 45.17
9 11.92

Table 2: Anticancer Activity (IC50 in µM) of Selected 7-Chloroquinoline Derivatives [1]

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Carcinoma)HeLa (Cervical Carcinoma)
3 29.8123.3950.03
6 63.4827.2698.14
8 58.6261.9351.67
9 24.1921.4121.41

Table 3: Antibacterial Activity (Inhibition Zone in mm) of 7-Chloroquinoline Derivatives [1][3]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
2 15.3 ± 0.9514.7 ± 1.213.4 ± 0.5212.5 ± 0.63
3 23.8 ± 1.521.4 ± 0.8519.8 ± 0.4517.3 ± 0.25
4 16.1 ± 0.3515.2 ± 0.5714.1 ± 0.4913.8 ± 0.84
5 14.8 ± 0.6313.5 ± 0.8112.8 ± 1.513.2 ± 0.42
6 18.9 ± 0.4217.6 ± 0.3716.5 ± 0.5315.1 ± 0.71
7 15.2 ± 0.8714.8 ± 0.4913.6 ± 0.3812.9 ± 0.55
8 19.3 ± 0.5118.2 ± 0.7317.8 ± 0.6216.4 ± 0.39
9 22.5 ± 0.7820.1 ± 0.5218.4 ± 0.7416.9 ± 0.68

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of quinoline derivatives is often associated with the induction of apoptosis. While the precise signaling pathways for the newly synthesized compounds require further investigation, a plausible mechanism involves the modulation of key apoptotic proteins. The following diagram illustrates a generalized signaling pathway for apoptosis that may be induced by these 7-chloroquinoline derivatives.

G cluster_0 Apoptosis Induction by 7-Chloroquinoline Derivatives cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway A 7-Chloroquinoline Derivative B Bax (Pro-apoptotic) A->B Upregulates C Bcl-2 (Anti-apoptotic) A->C Downregulates G Caspase-8 Activation A->G Induces D Mitochondrial Membrane Potential Disruption B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F H Caspase-3 Activation F->H G->H I Apoptosis H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the 7-chloroquinoline core structure?

A1: The most common and historically significant methods for constructing the quinoline ring, adaptable for 7-chloroquinoline, are the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-Miller reaction.[1][2][3] Each method has distinct starting materials and reaction conditions, offering different advantages depending on the desired substitution pattern and available precursors.

Q2: How can I improve the overall yield of my 7-chloroquinoline synthesis?

A2: Yield improvement depends on the specific reaction, but general strategies include:

  • Temperature Optimization: High temperatures are often required for the cyclization step in reactions like the Gould-Jacobs, but excessive heat can cause degradation.[4] Microwave-assisted heating can dramatically shorten reaction times and improve yields.[5]

  • Catalyst Choice: In the Combes synthesis, using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst can be more effective than traditional sulfuric acid.[6] For the Doebner-Miller reaction, selecting an appropriate Lewis or Brønsted acid is critical.[7]

  • Control of Reagent Addition: In the Doebner-Miller synthesis, slow and controlled addition of the aldehyde component (e.g., crotonaldehyde) with efficient stirring can significantly improve yields.[8]

  • Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensuring anhydrous conditions, particularly when using organometallic reagents or strong acids, can prevent side reactions and improve product formation.

Q3: What are the typical impurities, and how can they be minimized or removed?

A3: A common impurity is the undesired regioisomer (e.g., 5-chloroquinoline when 7-chloroquinoline is the target).[8] Minimizing isomer formation can be achieved by modifying the reaction conditions. For instance, an improved Doebner-Miller process using chloranil as an oxidant in a non-aqueous medium improves the ratio of 7-chloro to 5-chloro isomers.[8] Purification is typically achieved through recrystallization or column chromatography. For derivatives made from 4,7-dichloroquinoline, controlling the pH during workup is crucial for removing isomers.

Q4: Are there modern alternatives to these classic named reactions?

A4: Yes, modern organic synthesis offers several alternatives. Ultrasound-assisted synthesis can accelerate reaction times for nucleophilic substitution on a pre-formed chloroquinoline ring.[1][9] The use of mixed lithium-magnesium reagents allows for functionalization at the C4 position under mild conditions, including in continuous flow systems.[10] Additionally, multicomponent reactions (MCRs) are being developed to construct complex quinoline scaffolds in a single, efficient step.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 7-chloroquinoline and its precursors.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution & Explanation
Incomplete Cyclization (Gould-Jacobs) The thermal intramolecular cyclization is often the rate-limiting and most demanding step. Solution: Increase the reaction temperature. Microwave heating to 250-300°C can be highly effective, but reaction time must be optimized to prevent product degradation.[4] High-boiling solvents like diphenyl ether are used in conventional heating.
Inefficient Dehydration/Cyclization (Combes) The acid catalyst may not be effective enough to promote the ring closure of the β-amino enone intermediate. Solution: Replace concentrated sulfuric acid with a polyphosphoric acid/alcohol mixture (PPE) or polyphosphoric acid (PPA) alone, which act as superior dehydrating and cyclizing agents.[2][6]
Polymerization of Reactants (Doebner-Miller) α,β-unsaturated carbonyl compounds are prone to acid-catalyzed polymerization, which competes with the desired reaction pathway.[13] Solution: Ensure slow, dropwise addition of the carbonyl compound to the heated aniline/acid mixture.[8] Using a biphasic reaction medium can also sequester the carbonyl compound and reduce polymerization.[13]
Reaction Too Violent / Uncontrolled (Skraup-type) The Skraup reaction, a variation of the Doebner-Miller, is notoriously exothermic and can become uncontrollable.[14][15] Solution: Add ferrous sulfate to the reaction mixture. It acts as an oxygen carrier and moderates the reaction, extending it over a longer period and allowing for safer scale-up.[14]
Problem 2: Formation of Impurities and Isomers
Potential Cause Recommended Solution & Explanation
Formation of 5-Chloro Isomer (Doebner-Miller) When using m-chloroaniline, cyclization can occur at two different positions, leading to a mixture of 5- and 7-chloroquinaldine. Solution: An improved, non-aqueous process using tetrachloro-1,4-quinone (chloranil) as the oxidant has been shown to significantly improve the ratio of 7-chloro to 5-chloroquinaldine.[8]
Side-Product Formation from Oxidation In some syntheses, unintended oxidation can lead to byproducts. For example, in the synthesis of 4-functionalized 7-chloroquinolines via Grignard reagents, an Oppenauer-type oxidation can form a ketone byproduct.[10] Solution: Perform the reaction at a lower temperature (e.g., 0°C instead of room temperature) to favor the desired alcohol product over the ketone.[10]
Incomplete Reaction or Starting Material Carryover The reaction may not have gone to completion, leaving unreacted starting materials in the crude product. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction has stalled, consider extending the reaction time or increasing the temperature moderately.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Microwave Heating on Gould-Jacobs Reaction Yield

This table summarizes the effect of temperature and time on the yield of a model Gould-Jacobs reaction, demonstrating the trade-off between cyclization and degradation.

EntryTemperature (°C)Time (min)Isolated Yield (%)Key Observation
125051Incomplete cyclization; intermediate is the main product.[4]
2300237Higher temperature improves cyclization rate.[4]
32503010Longer time at lower temp is not effective.[4]
43003028Product degradation occurs with prolonged heating at high temp.[4]
5300547Optimal: High temperature with short reaction time maximizes yield.[4]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline

This is a foundational step. The resulting 4-hydroxyquinoline can be subsequently chlorinated to 4,7-dichloroquinoline.

Step 1: Condensation

  • Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction progression can be monitored by the evolution of ethanol.

Step 2: Cyclization

  • The intermediate anilinomethylenemalonate is added to a high-boiling point solvent such as diphenyl ether or paraffin oil.

  • The mixture is heated to approximately 250°C. The cyclization is typically complete within 15-30 minutes at this temperature.[3]

  • Cool the reaction mixture and dilute with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours to facilitate saponification (hydrolysis) of the ester.

  • Cool the solution and carefully acidify with hydrochloric acid or sulfuric acid. The 4-hydroxy-7-chloroquinoline-3-carboxylic acid will precipitate.

  • Isolate the acid by filtration and heat it at its melting point (or in a high-boiling solvent) until carbon dioxide evolution ceases, yielding 4-hydroxy-7-chloroquinoline.[3]

Protocol 2: Improved Doebner-Miller Synthesis of 7-Chloroquinaldine

This protocol is adapted from an improved method that enhances yield and isomeric purity.[8]

  • Prepare a non-aqueous acidic medium by bubbling HCl gas into an alcohol (e.g., 2-butanol) to a concentration of 1.5-8M.

  • To this solution, add equimolar amounts of 3-chloroaniline and tetrachloro-1,4-quinone (chloranil).

  • Heat the mixture to a moderate temperature (75-110°C) with vigorous stirring.

  • Slowly add a slight excess of crotonaldehyde dropwise over a period of 0.5-2 hours.[8]

  • After the addition is complete, maintain the temperature for approximately 1 hour.

  • Cool the reaction mixture to initiate crystallization of the 7-chloroquinaldine hydrochloride salt.

  • Isolate the product by filtration and wash with a cold solvent like THF to remove impurities.[8]

Visualizations

Workflow and Troubleshooting Logic

This diagram illustrates the general workflow for a multi-step quinoline synthesis and a logical approach to troubleshooting common issues like low yield.

G cluster_workflow General Synthesis Workflow cluster_troubleshooting Troubleshooting Logic A Step 1: Condensation (e.g., Aniline + Malonate) B Step 2: Cyclization (Thermal or Acid-Catalyzed) A->B C Step 3: Saponification & Decarboxylation (if needed) B->C D Step 4: Chlorination (if needed, e.g., with POCl3) C->D E Purification (Crystallization / Chromatography) D->E Start Problem: Low Yield C1 Is Cyclization Incomplete? Start->C1 C2 Isomer Formation? Start->C2 C3 Reactant Polymerization? Start->C3 S1 Increase Temperature Use Microwave Heating C1->S1 Yes S2 Modify Oxidant/Solvent (e.g., Chloranil) C2->S2 Yes S3 Slow Reagent Addition Use Biphasic System C3->S3 Yes

Caption: General workflow for quinoline synthesis and a troubleshooting decision tree.

Gould-Jacobs Reaction Pathway

This diagram outlines the key transformations in the Gould-Jacobs reaction.

GouldJacobs Start m-Chloroaniline + Diethyl Ethoxymethylenemalonate Step1 Condensation (-EtOH) Start->Step1 Heat Intermediate1 Anilinomethylenemalonate Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (~250 °C) Intermediate1->Step2 Intermediate2 Ethyl 4-Hydroxy-7-chloro -quinoline-3-carboxylate Step2->Intermediate2 Step3 Saponification (NaOH, H₂O) Intermediate2->Step3 Intermediate3 Quinoline-3-carboxylic Acid Salt Step3->Intermediate3 Step4 Decarboxylation (Heat, -CO₂) Intermediate3->Step4 Acidify, then Heat End 4-Hydroxy-7-chloroquinoline Step4->End

Caption: Key steps of the Gould-Jacobs reaction pathway for 4-hydroxy-7-chloroquinoline.

References

Technical Support Center: Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 7-Chloro-4-(phenylsulfanyl)quinoline synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor quality of starting materials Ensure 4,7-dichloroquinoline and thiophenol are of high purity. Use freshly distilled thiophenol if necessary.
Incorrect solvent The choice of solvent is critical. While various solvents like DMA, DMF, MeOH, and THF can be used, dry ethanol has been shown to provide good results.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Suboptimal reaction temperature The reaction often requires heating. A reflux temperature of around 80°C in ethanol is a good starting point.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.
Inadequate reaction time Nucleophilic aromatic substitution on the quinoline ring can be slow. Reactions may require extended periods, from 24 hours to several days.[1] Monitor the reaction progress using TLC to determine the optimal reaction time.
Ineffective base A base is typically required to deprotonate the thiol. Triethylamine (Et3N) is a common choice.[1] Ensure an adequate amount of base is used (often in excess). Other organic or inorganic bases can also be explored.
Atmospheric conditions Thiophenols can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve yield.[1]

Issue 2: Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Potential Side ProductFormation PathwayMitigation Strategies
Diphenyl disulfide Oxidation of thiophenol.- Purge the reaction vessel with an inert gas (N2 or Ar) before adding reagents.[1]- Use degassed solvents.- Add an antioxidant, although this may complicate purification.
4-Hydroxy-7-chloroquinoline Reaction with residual water in the solvent or reagents.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
Bis(7-chloroquinolin-4-yl)sulfide Reaction of the product with another molecule of 4,7-dichloroquinoline.- Use a slight excess of thiophenol to ensure complete consumption of the starting quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and common method is the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with thiophenol or a corresponding thiolate salt. This reaction selectively displaces the chlorine atom at the 4-position of the quinoline ring.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (4,7-dichloroquinoline), the product, and any major side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What purification methods are recommended for this compound?

The crude product can typically be purified by recrystallization or column chromatography.[1]

  • Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to purify the product.

  • Column Chromatography: Silica gel column chromatography with a gradient of ethyl acetate in hexanes is often effective for separating the product from unreacted starting materials and side products.

Q4: Can I use a different thiol to create analogs of this compound?

Yes, this synthetic route is adaptable for various thiols to create a library of 4-(alkylsulfanyl)- or 4-(arylsulfanyl)-7-chloroquinolines. The reactivity of the thiol may influence the optimal reaction conditions. For instance, reacting 4,7-dichloroquinoline with linear hydroxyalkylthiols has been successfully demonstrated.[1]

Q5: Are there alternative synthetic routes if the nucleophilic substitution fails?

While SNAr is the most common, other methods for forming C-S bonds in heterocyclic systems exist. For instance, a related compound, 7-chloro-4-(phenylthio)quinoline, has been synthesized from 7-chloro-4-iodoquinoline and 1,2-diphenyldisulfide.[2] However, this requires a different starting material. For troubleshooting the primary synthesis, optimizing the SNAr conditions is generally the most practical approach.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of similar 7-chloro-4-(thioalkylquinoline) derivatives.[1]

Materials:

  • 4,7-dichloroquinoline

  • Thiophenol

  • Triethylamine (Et3N)

  • Anhydrous Ethanol

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol.

  • Add thiophenol (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Purge the flask with nitrogen or argon for 5-10 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction may take up to 5 days for completion.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents 4,7-Dichloroquinoline Thiophenol Triethylamine Start->Reagents Solvent Anhydrous Ethanol Reagents->Solvent Mix Combine Reagents in Solvent Solvent->Mix Inert Purge with N2/Ar Mix->Inert Heat Reflux at 80°C Inert->Heat Monitor Monitor via TLC Heat->Monitor Cool Cool to RT Monitor->Cool Evaporate Evaporate Solvent Cool->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Yes Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Check_Solvent Ensure Solvent is Anhydrous Check_Conditions->Check_Solvent Optimize Systematically Optimize Conditions Check_Solvent->Optimize Success Yield Improved Optimize->Success Failure Consult Further Optimize->Failure

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Troubleshooting low yield in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Friedländer synthesis of quinolines, particularly in addressing low reaction yields.

Troubleshooting Guide: Low Yield in Friedländer Synthesis

Low yields in the Friedländer synthesis can stem from a variety of factors, including suboptimal reaction conditions, inappropriate catalyst selection, substrate-related issues, and inefficient purification. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Reaction conditions are not optimized.

The traditional Friedländer synthesis often requires harsh conditions such as high temperatures and the use of strong acids or bases, which can lead to side reactions and decreased yields.[1][2]

  • Solution 1: Catalyst and Solvent Selection. The choice of catalyst and solvent system is critical. Modern approaches have demonstrated significantly improved yields under milder conditions. Consider employing alternative catalytic systems such as ionic liquids, metal triflates, or solid acid catalysts.[3][4] For instance, using an ionic liquid like [Hbim]BF₄ under solvent-free conditions at 100 °C can achieve yields as high as 93%.[3] Similarly, zirconium triflate in an ethanol-water mixture at 60 °C has been reported to give yields of over 88%.[3] Some reactions have also shown excellent yields in water without any catalyst.[2]

  • Solution 2: Temperature and Reaction Time. Systematically vary the reaction temperature and time. While higher temperatures can accelerate the reaction, they may also promote decomposition and side product formation. Microwave irradiation has been shown to dramatically reduce reaction times to as little as 5 minutes and improve yields, even at elevated temperatures like 160 °C in acetic acid.[5]

  • Solution 3: Solvent-Free Conditions. Many modern protocols report high yields under solvent-free conditions, which can also simplify purification and reduce environmental impact.[3][6] For example, a Brønsted acidic ionic liquid has been used as a catalyst at 50 °C under solvent-free conditions to achieve a 90% yield in 15 minutes.[3]

Issue 2: Inefficient Catalysis or Catalyst Inactivation.

The choice and handling of the catalyst are paramount for a successful Friedländer synthesis.

  • Solution 1: Catalyst Screening. If the yield is low, consider screening a variety of catalysts. Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction.[1][7] The effectiveness of a particular catalyst can be highly substrate-dependent. Solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia are often recyclable and can lead to high yields.[3][7]

  • Solution 2: Catalyst Loading. Optimize the catalyst loading. While a sufficient amount of catalyst is necessary, excess catalyst can sometimes lead to unwanted side reactions.

  • Solution 3: Catalyst Deactivation. Be aware of potential catalyst deactivation, especially with moisture-sensitive catalysts like some metal triflates.[3] Ensure anhydrous conditions when necessary.

Issue 3: Substrate-Related Problems.

The electronic and steric properties of the 2-aminoaryl aldehyde/ketone and the active methylene compound can significantly influence the reaction outcome.

  • Solution 1: Substrate Reactivity. Electron-withdrawing groups on the aromatic ring of the 2-aminoaryl ketone can sometimes lead to better yields compared to electron-donating groups.[7] If you are working with a challenging substrate, you may need to explore more potent catalytic systems or harsher reaction conditions.

  • Solution 2: Side Reactions. Aldol condensation of the ketone starting material can be a significant side reaction, especially under basic conditions.[1] To mitigate this, consider using the imine analog of the o-aminoaryl ketone.[1]

  • Solution 3: Regioselectivity with Asymmetric Ketones. The use of asymmetric ketones can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.[1] Strategies to address this include introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids.[1]

Issue 4: Inefficient Product Isolation and Purification.

Even with a high-yielding reaction, apparent low yields can result from inefficient work-up and purification procedures.[8][9]

  • Solution 1: Optimized Work-up. Ensure that the work-up procedure effectively separates the product from the catalyst and any remaining starting materials. This may involve extraction, filtration, and washing steps.

  • Solution 2: Appropriate Purification Technique. Column chromatography is a common method for purifying quinoline derivatives. Select an appropriate solvent system to achieve good separation. Recrystallization can also be an effective purification method for solid products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][10] There are two plausible mechanisms. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. The second mechanism proposes the initial formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[11]

Q2: Which catalysts are most effective for the Friedländer synthesis?

A2: A wide range of catalysts can be effective, and the optimal choice depends on the specific substrates and desired reaction conditions.[3][4] Traditionally, strong acids (e.g., H₂SO₄, p-TsOH) and bases (e.g., KOH, piperidine) have been used.[1][5] More recently, a variety of more efficient and environmentally friendly catalysts have been developed, including:

  • Ionic Liquids: Often allow for high yields under solvent-free conditions and can be recyclable.[3][6]

  • Metal Triflates (e.g., Zr(OTf)₄): Highly active Lewis acids that can promote the reaction under mild conditions.[3]

  • Solid Acid Catalysts (e.g., zeolites, Montmorillonite K-10): Heterogeneous catalysts that are easily separable and reusable.[3][7]

  • Nanocatalysts: Offer high surface area and catalytic activity.[3]

Q3: Can the Friedländer synthesis be performed under "green" conditions?

A3: Yes, significant progress has been made in developing more environmentally friendly Friedländer synthesis protocols.[2] This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts.[2][3] For example, one study demonstrated the successful synthesis of quinolines in water at 70°C without any catalyst, achieving yields up to 97%.[2]

Q4: How can I control regioselectivity when using an unsymmetrical ketone?

A4: Controlling regioselectivity is a known challenge.[1] Some strategies to favor the formation of a specific regioisomer include:

  • Using a directing group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization.[1]

  • Employing specific catalysts: Certain amine catalysts or ionic liquids have been shown to influence the regioselectivity of the reaction.[1]

Q5: What are some common side reactions in the Friedländer synthesis?

A5: The most common side reaction is the self-condensation (aldol condensation) of the ketone starting material, particularly under basic conditions.[1] This can be minimized by using milder conditions, choosing an appropriate catalyst, or by using a protected form of one of the reactants, such as an imine.[1]

Quantitative Data Summary

The following tables summarize yields of the Friedländer synthesis under various catalytic conditions as reported in the literature.

Table 1: Comparison of Different Catalyst Systems

CatalystSolventTemperature (°C)TimeYield (%)Reference
[Hbim]BF₄Solvent-free1003-6 h93[3]
Zr(OTf)₄Ethanol/Water600.5-2 h>88[3]
Montmorillonite K-10EthanolReflux-75[3]
ZeoliteEthanolReflux-83[3]
Nano-crystalline sulfated zirconiaEthanolReflux-89[3]
Li⁺ modified nanoporous Na⁺-MMTSolvent-free1000.5-2 h96[3]
[Msim][OOCCCl₃]Solvent-free-45 min99[3]
ImBu-SO₃HSolvent-free5030 min92[3]
Acetic Acid (Microwave)Neat1605 minExcellent[5]
NoneWater703 h97[2]

Detailed Experimental Protocols

Protocol 1: Zirconium Triflate Catalyzed Synthesis in Ethanol/Water [3]

  • To a solution of the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) in a 1:1 mixture of ethanol and water (5 mL), add zirconium triflate (Zr(OTf)₄, 5 mol%).

  • Stir the reaction mixture at 60 °C for the time specified in literature for the specific substrates (typically 0.5-2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Catalyst-Free Synthesis in Water [2]

  • In a round-bottom flask, combine the 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).

  • Heat the mixture to 70 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Adduct Enone Enone Aldol Adduct->Enone -H₂O Imine/Enamine Imine/Enamine Enone->Imine/Enamine Cyclization Quinoline Quinoline Imine/Enamine->Quinoline -H₂O

Caption: Mechanism of the Friedländer Quinoline Synthesis.

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_conditions->check_catalyst Optimal optimize_conditions Optimize Conditions (e.g., Microwave, Solvent-free) check_conditions->optimize_conditions Suboptimal check_substrate Assess Substrate (Reactivity, Side Reactions) check_catalyst->check_substrate Efficient screen_catalysts Screen Alternative Catalysts (e.g., Ionic Liquids, Solid Acids) check_catalyst->screen_catalysts Inefficient check_purification Examine Purification (Work-up, Chromatography) check_substrate->check_purification Non-problematic modify_substrate Modify Substrate or Protecting Groups check_substrate->modify_substrate Problematic improve_purification Refine Purification Protocol check_purification->improve_purification Inefficient success Improved Yield check_purification->success Efficient optimize_conditions->success screen_catalysts->success modify_substrate->success improve_purification->success

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Experimental_Workflow A 1. Reactant & Catalyst Preparation B 2. Reaction Setup (Solvent, Temperature) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for Friedländer quinoline synthesis.

References

Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 7-Chloro-4-(phenylsulfanyl)quinoline by column chromatography.

Troubleshooting Guide

Researchers may encounter several challenges during the column chromatography of this compound. This guide provides systematic solutions to common problems.

Problem Potential Cause Recommended Solution
Poor Separation of this compound from Impurities Incorrect mobile phase polarity.Optimize the eluent system. A common mobile phase for this compound is a mixture of hexanes and ethyl acetate (EtOAc).[1] Systematically vary the ratio of hexanes to EtOAc to achieve optimal separation, monitoring with Thin Layer Chromatography (TLC).
Inappropriate stationary phase.Silica gel is a common stationary phase for the separation of quinoline derivatives.[2][3] If separation is still poor, consider using alumina or a phenyl-bonded silica phase which can offer different selectivity through π-π interactions with the quinoline and phenyl rings.[4]
Column overloading.The amount of crude sample loaded onto the column exceeds its separation capacity. As a general rule, the ratio of silica gel to the crude product should be high. Try increasing the silica-to-crude product ratio.
Uneven column packing.A poorly packed column can lead to an uneven flow of the mobile phase, resulting in band broadening and poor resolution.[2] Ensure the column is packed uniformly, either through dry or wet packing methods, to avoid air pockets and channels.[2][5]
Compound Elutes Too Quickly or Too Slowly Mobile phase polarity is too high or too low.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (increase the proportion of EtOAc).
Inconsistent flow rate.An inconsistent flow rate can affect separation.[5] Ensure the pump settings are correct for a stable flow rate and monitor the system pressure.[5] A flow rate that is too fast can lead to band broadening.[6]
Compound is Not Detected in Fractions Compound decomposed on the column.Quinolines can be sensitive to acidic conditions. Silica gel can be slightly acidic. Test the stability of your compound on silica using a 2D TLC.[7] If decomposition occurs, consider deactivating the silica gel with a base like triethylamine or using a different stationary phase such as alumina.[7]
Fractions are too dilute.The compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating the fractions you expect to contain your compound and re-analyze.[7]
Incorrect solvent system used.Double-check that the correct solvents were used to prepare the mobile phase.[7]
Precipitation of Compound on the Column Low solubility of the crude mixture in the loading solvent.If the crude material is not soluble in the initial mobile phase, it can precipitate at the top of the column.[3] One solution is to dissolve the sample in a stronger, more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which can be dry-loaded onto the column.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate (EtOAc).[1] Begin with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity based on TLC analysis of the crude mixture.

Q2: How can I determine the appropriate solvent system before running a column?

Thin Layer Chromatography (TLC) is an essential tool for determining the right solvent system. The ideal mobile phase should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 to ensure good separation.

Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?

Streaking on a TLC plate can indicate several issues:

  • Overloading: Too much sample has been spotted on the plate.

  • Compound decomposition: The compound may be degrading on the silica gel.

  • High polarity: The compound may be too polar for the chosen solvent system, leading to strong interactions with the stationary phase. Try a more polar eluent.

  • Acidic or basic nature: The compound may be interacting with the acidic silica. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes resolve this.

Q4: Can I use a different stationary phase other than silica gel?

Yes. If you encounter issues like compound decomposition or poor separation on silica gel, alternative stationary phases can be used. Alumina is a common alternative.[7] For aromatic compounds like this compound, a phenyl-bonded silica phase might offer enhanced separation due to potential π-π stacking interactions.[4]

Q5: What is "dry loading" and when should I use it?

Dry loading is a technique where the sample is pre-adsorbed onto a solid support, such as silica gel or Celite, before being loaded onto the column.[6][8] This method is particularly useful when the crude sample has poor solubility in the initial, low-polarity mobile phase.[6] It prevents the precipitation of the compound at the top of the column and can lead to better separation.

Experimental Protocols

Protocol 1: Preparation of the Column (Wet Packing)
  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:EtOAc).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Open the stopcock to allow some solvent to drain, settling the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Ensure the solvent level does not drop below the top of the sand layer.[6]

Protocol 2: Sample Loading and Elution
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to enter the silica bed.

  • Add a small amount of the mobile phase to wash the sides of the column and allow it to enter the silica bed.

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with stronger interactions with the stationary phase.[2]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful purification.

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Process cluster_post Post-Purification p1 Select Stationary Phase (e.g., Silica Gel) p2 Choose Mobile Phase (e.g., Hexane:EtOAc) via TLC p1->p2 p3 Pack the Column (Wet or Dry Packing) p2->p3 l1 Dissolve Crude Product p3->l1 Start Purification l2 Load Sample onto Column l1->l2 e1 Elute with Mobile Phase l2->e1 c1 Collect Fractions e1->c1 a1 Analyze Fractions by TLC c1->a1 a1->e1 Adjust Gradient? i1 Identify Product-Containing Fractions a1->i1 Identify Product p4 Combine Pure Fractions i1->p4 r1 Remove Solvent (Rotary Evaporation) p4->r1 f1 Characterize Purified Product r1->f1

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Problems cluster_loading Loading Difficulties start Problem Encountered p1 Poor Separation start->p1 p2 No Compound Eluting start->p2 p3 Precipitation on Column start->p3 s1 Optimize Mobile Phase p1->s1 Solution 1 s2 Check Column Packing p1->s2 Solution 2 s3 Reduce Sample Load p1->s3 Solution 3 s4 Check for Decomposition (2D TLC) p2->s4 Solution 1 s5 Concentrate Fractions p2->s5 Solution 2 s6 Verify Solvent System p2->s6 Solution 3 s7 Use Dry Loading Technique p3->s7 Solution

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinoline-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

General Troubleshooting

Before diving into specific synthesis methods, consider these general points if your reaction is failing or providing poor results.

FAQ: My reaction resulted in a low yield or no product at all. What are the common causes?

Answer: Low or no yield in quinoline synthesis can stem from several factors:

  • Reagent Purity: Ensure the purity of your starting materials, especially the aniline derivative. Impurities can interfere with the reaction.

  • Reaction Conditions: Many classical quinoline syntheses require harsh conditions, such as high temperatures and strong acids.[1] Ensure your setup can achieve and maintain the required temperature and that your reagents are stable under these conditions.

  • Catalyst Activity: If using a catalyst, ensure it has not degraded. Some Lewis acids are sensitive to moisture.

  • Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant can sometimes lead to side product formation.[2]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

FAQ: I'm observing multiple spots on my TLC plate, indicating many byproducts. How can I improve the selectivity?

Answer: The formation of multiple byproducts is a common challenge, particularly with substituted anilines or unsymmetrical ketones.[3][4]

  • Regioselectivity: In syntheses like the Friedländer or Combes reaction, using unsymmetrical ketones can lead to positional isomers.[3][5] The choice of an acid or base catalyst can influence the regioselectivity.

  • Side Reactions: Understand the potential side reactions for your chosen method. For instance, the Doebner-von Miller reaction can produce side products from the reduction of intermediates.[6]

  • Temperature Control: Overheating can cause degradation of starting materials or products, leading to a complex reaction mixture.[7]

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing common issues in quinoline synthesis.

G start Problem Encountered check_yield Low / No Yield? start->check_yield check_purity Multiple Products / Impure? start->check_purity check_control Reaction Uncontrolled / Violent? start->check_control cause_reagents Verify Reagent Purity & Stoichiometry check_yield->cause_reagents Yes cause_conditions Optimize Temperature & Time check_yield->cause_conditions Yes cause_catalyst Check Catalyst Activity / Loading check_yield->cause_catalyst Yes check_purity->cause_conditions Yes cause_regio Investigate Regioselectivity (Unsymmetrical Substrates) check_purity->cause_regio Yes cause_side_reactions Identify Potential Side Reactions check_purity->cause_side_reactions Yes cause_moderator Add Moderator (e.g., FeSO4) Or Adjust Reagent Addition Rate check_control->cause_moderator Yes solution_yield Solution: Re-purify reagents, adjust stoichiometry, check catalyst, consider microwave/alternative energy. cause_reagents->solution_yield cause_conditions->solution_yield cause_catalyst->solution_yield solution_purity Solution: Modify catalyst (acid/base), adjust temperature, protect functional groups. cause_regio->solution_purity cause_side_reactions->solution_purity solution_control Solution: Use moderators, dilute reagents, ensure proper cooling and controlled addition. cause_moderator->solution_control

Caption: General troubleshooting workflow for quinoline synthesis.

Method-Specific Troubleshooting Guides

Skraup Synthesis

This method involves heating aniline and glycerol with a strong acid and an oxidizing agent.[8]

FAQs & Troubleshooting

  • Question: My Skraup reaction is extremely violent and difficult to control. How can I manage it?

    • Answer: The Skraup synthesis is notoriously exothermic and can become uncontrollable.[8][9] To moderate the reaction, add ferrous sulfate (FeSO₄) or boric acid, which helps to extend the reaction over a longer period, making it safer and more manageable.[8][9] Ensuring the reagents are well-mixed before heating is also critical.[9]

  • Question: The reaction mixture turned into a thick, black tar, and I can't isolate my product. What went wrong?

    • Answer: Tar and polymer formation is a common issue, often due to the harsh acidic conditions and high temperatures. This can be exacerbated by using too much of the α,β-unsaturated carbonyl precursor (acrolein, formed in situ from glycerol). An excess of acrolein can lead to a rubbery solid that is impossible to work with. Careful control of stoichiometry and a meticulous work-up are essential for a good yield.

  • Question: My stir bar gets stuck at the beginning of the reaction due to high viscosity. How can I ensure proper mixing?

    • Answer: This is a known issue, especially when adding concentrated sulfuric acid.[10] To improve mixing, use a reaction flask that is appropriately sized for your reaction volume (avoid using a large flask for a small-scale reaction) and a large, powerful magnetic stir bar.[10]

Friedländer Annulation

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11]

FAQs & Troubleshooting

  • Question: I am using an unsymmetrical ketone and getting a mixture of two regioisomers. How can I control the regioselectivity?

    • Answer: Regioselectivity is a significant challenge in the Friedländer synthesis when using unsymmetrical ketones.[3] The reaction can be catalyzed by either acids or bases, and the choice of catalyst can influence the outcome.[3] Modern catalysts, such as certain ionic liquids or metal triflates, may offer improved selectivity under milder conditions.[12]

  • Question: The reaction requires very high temperatures (150-220°C) without a catalyst, leading to product degradation. Are there milder alternatives?

    • Answer: Yes, classical Friedländer reactions often require high heat.[13] However, various catalysts can significantly lower the required temperature. Effective catalysts include:

      • Lewis acids (e.g., metal triflates)[12]

      • Brønsted acids (e.g., p-toluenesulfonic acid)[11]

      • Ionic liquids , which can act as both solvent and catalyst.[12]

      • Performing the reaction in water, sometimes without any catalyst, has also been shown to be effective at lower temperatures.[14]

Catalyst SystemTemperature (°C)Time (min)Yield (%)Reference
Choline Chloride-Zinc Chloride (ChCl·ZnCl₂)80-10015-4590-98[12]
4-imidazole-1-yl-butane-1-sulfonic acid (ImBu-SO₃H)503092[12]
[Msim][OOCCCl₃] (Ionic Liquid)804599[12]
SiO₂ Nanoparticles (Microwave)1005-1093-98[12]
None (in Water)70120-24085-92[14]
Doebner-von Miller Reaction

A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of acid.[15]

FAQs & Troubleshooting

  • Question: My reaction is producing significant side products. What are they and how can I avoid them?

    • Answer: A common side reaction involves the reduction of intermediates. The Schiff base formed during the reaction can act as an oxidizing agent for the cyclized intermediate, leading to its own reduction and forming undesired secondary amine byproducts.[6] Ensuring an efficient external oxidizing agent is present and optimizing its concentration can help drive the reaction toward the desired aromatic quinoline product.

  • Question: The reaction failed when I used 2-chloro-5-aminopyridine as the substrate. Why?

    • Answer: The Doebner-von Miller reaction can fail with certain heterocyclic amines. In the case of 2-chloro-5-aminopyridine, an alternative cyclization pathway occurs where the reaction takes place at the pyridine nitrogen instead of the benzene ring, leading to a pyrrolidine derivative rather than a quinoline.[16] It is crucial to consider the electronic and structural properties of your specific substrate.

Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[5]

FAQs & Troubleshooting

  • Question: My Combes synthesis is giving a very low yield. How can I improve it?

    • Answer: The Combes synthesis typically requires a strong acid catalyst for the ring-closing (annulation) step.[5] Concentrated sulfuric acid (H₂SO₄) is commonly used.[5] If yields are low, consider using polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), which can be more effective as dehydrating agents.[5][17]

  • Question: The cyclization step is not working for my aniline, which has a strong electron-withdrawing group. What is the issue?

    • Answer: The final step is an electrophilic aromatic substitution on the aniline ring. Strong electron-withdrawing groups (like -NO₂) deactivate the ring, making this intramolecular cyclization difficult or impossible under standard conditions.[17] This reaction works best with electron-rich or moderately deactivated anilines.

Gould-Jacobs Reaction

This reaction produces 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate, involving a thermal cyclization step.[18]

FAQs & Troubleshooting

  • Question: The thermal cyclization step requires very high temperatures, and I'm seeing product degradation. How can I optimize this?

    • Answer: The Gould-Jacobs reaction indeed needs high temperatures for the intramolecular cyclization.[7] However, prolonged heating at these temperatures can degrade the product.[7] The key is to perform a time-temperature optimization study. Microwave heating is an excellent alternative as it can dramatically reduce reaction times from hours to minutes, often leading to higher isolated yields by minimizing degradation.[7]

EntryMethodTemperature (°C)Time (min)Yield of Product (4) (%)
1Microwave250101
2Microwave3001037
3Microwave250302
4Microwave3003028
5Microwave300547

Data adapted from Biotage application note AN056.[7] This table clearly shows that a short reaction time at a high temperature (Entry 5) provides the optimal yield, minimizing degradation that occurs with longer heating (Entry 4).

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis

This protocol is adapted from a published application note for the synthesis of 4-hydroxy-3-carboethoxyquinoline.[7]

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (6.0 mmol)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • Add aniline (0.186 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.30 g, 6.0 mmol) to a 2-5 mL microwave vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the mixture to 300 °C and hold for 5 minutes. Note: The reaction will generate high pressure (approx. 24 bar).

  • After the reaction is complete, cool the vial to room temperature.

  • The product will often precipitate out of the reaction mixture. Filter the precipitated solid.

  • Wash the solid with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted starting material.

  • Dry the resulting solid under vacuum.

  • Analyze the product purity and yield. The product is typically >95% pure by HPLC.[7]

Protocol 2: Modified Skraup Synthesis of Quinoline

This protocol is based on the procedure from Organic Syntheses which incorporates ferrous sulfate to moderate the reaction.[9]

Materials:

  • Aniline (246 g, 2.64 mol)

  • Anhydrous glycerol (730 g, 7.93 mol)

  • Nitrobenzene (197 g, 1.60 mol)

  • Boric acid crystals (124 g)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (20 g)

  • Concentrated sulfuric acid (H₂SO₄) (400 g)

Procedure:

  • Caution: This reaction is highly exothermic. Perform in a large flask (e.g., 5-L) with an efficient reflux condenser in a well-ventilated fume hood.

  • To the 5-L flask, add the aniline, nitrobenzene, glycerol, boric acid, and ferrous sulfate. It is critical to add the reagents in this order. [9]

  • Mix the contents thoroughly. Then, slowly and with cooling, add the concentrated sulfuric acid. Ensure the mixture is well-agitated during the addition.

  • Gently heat the mixture with a flame. As soon as the liquid begins to boil, remove the flame. The heat of the reaction will be sufficient to maintain boiling for 30-60 minutes.

  • If the reaction becomes too violent, assist the condenser by placing a wet towel over the upper part of the flask.

  • Once the initial vigorous reaction has subsided, apply heat again and maintain a steady boil for five hours.

  • Allow the mixture to cool to about 100 °C. Dilute with water and steam distill to remove unreacted nitrobenzene.

  • Make the residue strongly alkaline with concentrated sodium hydroxide solution.

  • Steam distill again to isolate the crude quinoline.

  • Purify the crude quinoline by further chemical treatment (e.g., removal of residual aniline with nitrous acid) and final distillation.[9]

Quinoline Purification Workflow

Purification is a critical challenge. The choice of method depends on the impurities present.

G start Crude Quinoline Product steam_distill Steam Distillation start->steam_distill acid_wash Acid Wash (e.g., HCl) to remove non-basic impurities steam_distill->acid_wash base_liberate Liberate with Base (e.g., NaOH) and extract acid_wash->base_liberate drying Dry with KOH / Na2SO4 base_liberate->drying final_purification Final Purification drying->final_purification vac_distill Vacuum Distillation (from Zinc dust) final_purification->vac_distill Standard picrate Picrate Salt Formation & Recrystallization final_purification->picrate High Purity chromatography Vapour-Phase Chromatography final_purification->chromatography Trace Impurities end Pure Quinoline vac_distill->end picrate->end chromatography->end

Caption: Common purification strategies for quinoline.[19]

References

Technical Support Center: Overcoming Quinoline Derivative Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered with quinoline derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are many of my quinoline derivatives poorly soluble in aqueous media?

Quinoline and its derivatives are often aromatic heterocyclic compounds with a lipophilic nature, leading to poor water solubility.[1][2] This is a common challenge, as over 70% of new chemical entities are poorly soluble, which can hinder in vitro testing and lead to low bioavailability in later stages.[3] The specific solubility of a derivative is highly dependent on its structural modifications; adding hydrophobic substituents to increase potency can often further decrease aqueous solubility.[4]

Q2: I have a new quinoline derivative. What is the first and most common method I should try for solubilization?

The most straightforward and widely used approach is the use of a co-solvent to prepare a concentrated stock solution, which is then diluted into your aqueous experimental medium.[5] Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent due to its ability to dissolve a wide range of both polar and non-polar compounds and its miscibility with water.[6][7][8]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer or cell media. What's happening and what should I do?

This is a common problem that occurs when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution, causing the poorly soluble compound to crash out of the solution.

Immediate Steps to Try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.

  • Increase the DMSO Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) keeps the compound dissolved. Always run a vehicle control with the same final DMSO concentration to check for effects on your assay.[9] Note that DMSO concentrations above 1% can reduce readout parameters in many cell types.[8][9]

If these simple adjustments fail, you will need to explore more advanced solubilization strategies.

Q4: What are some of the advanced strategies I can use if co-solvents alone are not effective?

If using a simple co-solvent is insufficient, several formulation strategies can be employed. These are often used in drug development to enhance the bioavailability of poorly absorbed drugs.[10]

  • pH Adjustment: Since quinoline is a weak base, its solubility can be pH-dependent.[11][12] Modifying the pH of your solution may increase the solubility of ionizable derivatives.[][14]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic drug within their core and presenting a soluble complex to the aqueous environment.[15][16]

  • Solid Dispersions: This technique involves dispersing the drug in a solid, hydrophilic polymer matrix.[17][18] When this solid dispersion is added to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine, often amorphous, particles, which enhances the dissolution rate.[18][19]

Troubleshooting Guide & Protocols

Problem 1: My quinoline derivative won't dissolve in common organic solvents to make a stock solution.

Troubleshooting_Stock_Solution start Start: Need to prepare a stock solution try_dmso Try dissolving in 100% DMSO. Is it soluble at the desired concentration? start->try_dmso try_other_solvents Try other common solvents: Ethanol, Methanol, DMF, DMA. Are any of these effective? try_dmso->try_other_solvents No success Success: Stock solution prepared. Store appropriately. try_dmso->success Yes gentle_heating Apply gentle heating (37-50°C) and/or sonication. Does it dissolve? try_other_solvents->gentle_heating No try_other_solvents->success Yes gentle_heating->success Yes failure Problem: Compound has extremely low solubility. Consider resynthesis, purification, or advanced formulation. gentle_heating->failure No

Protocol 1: Preparation of a Stock Solution Using a Co-solvent
  • Select a Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). If this fails, other options include ethanol, dimethylformamide (DMF), or N,N-dimethylacetamide (DMA).[6][20]

  • Weigh Compound: Accurately weigh a small amount of your quinoline derivative (e.g., 1-5 mg) into a sterile, appropriate vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Solvent: Add a calculated volume of the chosen solvent to achieve a high concentration (e.g., 10-100 mM). A high concentration minimizes the amount of solvent transferred to your final assay.

  • Promote Dissolution: Vortex the mixture vigorously for 30-60 seconds. If the compound remains undissolved, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied, but be cautious of compound stability at higher temperatures.

  • Inspect for Clarity: A successful stock solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Problem 2: My compound is soluble in the stock but precipitates upon dilution into aqueous media.

This is the most frequent challenge. The flowchart below provides a systematic approach to solving this issue.

Troubleshooting_Aqueous_Solubility start Start: Compound precipitates in aqueous media check_concentration Is the final concentration essential? Can it be lowered? start->check_concentration lower_conc Test a range of lower concentrations. check_concentration->lower_conc No check_dmso Is the final DMSO/co-solvent concentration <0.5%? check_concentration->check_dmso Yes lower_conc->check_dmso Still precipitates success Success: Compound is soluble. lower_conc->success Soluble increase_dmso Test slightly higher co-solvent levels (e.g., 0.5-1%). Remember vehicle controls. check_dmso->increase_dmso No, it's very low ph_modification Is the compound ionizable? (Check pKa) check_dmso->ph_modification Yes increase_dmso->ph_modification Still precipitates increase_dmso->success Soluble test_ph Test solubility in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0). ph_modification->test_ph Yes advanced_methods Explore Advanced Formulations ph_modification->advanced_methods No / Ineffective test_ph->advanced_methods Still precipitates test_ph->success Soluble cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced_methods->cyclodextrin surfactants Use Surfactants (e.g., Polysorbates, Cremophor) advanced_methods->surfactants solid_dispersion Prepare a Solid Dispersion (e.g., with PEG or PVP) advanced_methods->solid_dispersion cyclodextrin->success surfactants->success solid_dispersion->success

Method Comparison Table
MethodMechanismTypical Agents/CarriersProsCons
Co-solvents Reduces water's polarity, making it more favorable for lipophilic compounds.[]DMSO, Ethanol, PEG 400Simple, fast, widely used.[]Risk of precipitation on dilution; potential for solvent toxicity in assays.[5][9]
pH Adjustment Converts the drug to its ionized (salt) form, which is more water-soluble.[14]HCl, NaOH, Citrate buffer, Phosphate bufferSimple, effective for ionizable compounds.[]Not effective for neutral compounds; may alter assay conditions.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug.[15]HP-β-CD, SBE-β-CDHigh solubilization capacity; generally low toxicity.[15]Can be expensive; may interact with other formulation components or cell membranes.
Surfactants Forms micelles that encapsulate the drug in their hydrophobic core.[5]Polysorbate 80 (Tween 80), Cremophor ELEffective at low concentrations.Potential for cell toxicity; can interfere with certain biological assays.
Solid Dispersion Disperses the drug in a hydrophilic solid matrix, increasing surface area and dissolution.[18][19]Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP)Significant increase in dissolution rate and solubility.[21]Requires more complex preparation (e.g., solvent evaporation or melt fusion).[22]
Protocol 2: Solubility Enhancement with Cyclodextrins

This protocol uses Hydroxypropyl-beta-cyclodextrin (HP-β-CD), a common and effective choice.[15]

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[23]

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of your quinoline derivative using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex.[23] This allows you to determine the minimum cyclodextrin concentration needed to dissolve your target concentration of the compound.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Quinoline Derivative water Water insoluble Poorly Soluble cd cd_label Cyclodextrin (Hydrophilic Exterior) drug_inside Quinoline Derivative soluble Water Soluble Complex arrow Inclusion Complexation

Problem 3: I am concerned that my solubilization method is interfering with my in vitro assay.

This is a critical consideration. The agents used to increase solubility can have biological effects of their own.

Protocol 3: Validating Your Solubilization Method
  • Run Vehicle Controls: This is the most important step. Your negative control group should receive the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, 2% HP-β-CD in media) as your experimental groups, but without the quinoline derivative.

  • Test a Range of Vehicle Concentrations: To understand the dose-response effect of your vehicle, test a range of concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% DMSO) on your assay readout (e.g., cell viability, enzyme activity, signaling pathway activation). This helps you identify the highest tolerable concentration.[8]

  • Use Positive Controls: Ensure your positive control for the assay is not affected by the vehicle. If the vehicle inhibits the positive control, your results will be uninterpretable.

  • Consider an Alternative Method: If you observe interference, try a different solubilization strategy. For example, if DMSO is causing toxicity, see if a lower concentration combined with a cyclodextrin is effective and non-toxic.

Solid_Dispersion_Mechanism

References

Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the nucleophilic substitution of 4,7-dichloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nucleophilic substitution of 4,7-dichloroquinoline?

A1: The most prevalent side reactions include:

  • Over-alkylation: When using primary or secondary amines as nucleophiles, the product of the initial substitution can react further with another molecule of 4,7-dichloroquinoline or the alkylating agent, leading to di- or tri-substituted products. This is particularly problematic when the newly formed amine is more nucleophilic than the starting amine.[1]

  • Formation of Isomers: During the synthesis of 4,7-dichloroquinoline itself, the isomeric 4,5-dichloroquinoline can be formed as an impurity. This isomer can also participate in substitution reactions, leading to a mixture of final products that can be difficult to separate.[2][3]

  • Hydrolysis: The highly reactive chlorine atom at the C-4 position can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, leading to the formation of 4-hydroxy-7-chloroquinoline.

  • Reaction with Solvent: Certain solvents, particularly nucleophilic ones like methanol or ethanol, can react with 4,7-dichloroquinoline, especially under basic conditions or at high temperatures, leading to the formation of alkoxy-substituted byproducts.[4]

  • Ring Opening/Rearrangement: Under harsh basic conditions, complex side reactions involving the quinoline ring system can occur, such as the formation of ring-opened adducts.[5]

Q2: How can I prevent over-alkylation when reacting 4,7-dichloroquinoline with a diamine?

A2: To prevent over-alkylation, you can employ the following strategies:

  • Use of a Protecting Group: Protect one of the amino groups of the diamine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions after the substitution reaction.[6][7][8][9][10]

  • Control Stoichiometry: Using a large excess of the diamine can favor the mono-substitution product. However, this may complicate purification.

  • Slow Addition: Adding the 4,7-dichloroquinoline slowly to the reaction mixture containing the diamine can help maintain a low concentration of the electrophile and reduce the likelihood of double substitution.

Q3: My reaction is not going to completion. What are the possible causes and solutions?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Temperature: Nucleophilic aromatic substitution on 4,7-dichloroquinoline often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature.[11][12][13]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics. Polar aprotic solvents like DMF or DMSO are often effective.[14][15] For some reactions, alcohols like ethanol can also be used.[16][17]

  • Weak Nucleophile: If your nucleophile is not sufficiently reactive, the reaction may be slow or not proceed at all. The use of a stronger base can help to deprotonate the nucleophile and increase its reactivity.

  • Poor Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Deactivation of Reactant: The starting material or the nucleophile may be degrading under the reaction conditions. Analyze the reaction mixture for signs of decomposition.

Q4: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?

A4: Unexpected byproducts can arise from various sources.

  • Identification: Use analytical techniques such as TLC, LC-MS, and NMR to isolate and identify the structure of the byproduct. This will provide clues about its formation pathway.

  • Minimization Strategies:

    • If the byproduct is an isomer, consider purifying the 4,7-dichloroquinoline starting material to remove any isomeric impurities.[2] Sublimation is a potential purification method.[4]

    • If the byproduct results from a reaction with the solvent, consider switching to a more inert solvent.

    • If a hydrolysis product is observed, ensure anhydrous reaction conditions.

    • Optimizing reaction temperature and time can often minimize the formation of undesired byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield Incomplete reaction.Increase reaction temperature and/or time. Ensure adequate mixing.
Side reactions consuming starting material.Identify side products and adjust reaction conditions (e.g., temperature, solvent, base) to minimize their formation. Consider using a protecting group strategy.
Product loss during workup and purification.Optimize the extraction and purification procedures. Consider alternative purification methods like crystallization or sublimation.[4]
Multiple Spots on TLC (Difficult to Separate) Formation of closely related byproducts (e.g., isomers, over-alkylated products).Improve the purity of the starting 4,7-dichloroquinoline.[2] Employ a protecting group strategy to prevent over-alkylation.[6][7] Optimize chromatographic conditions for better separation.
Reaction turns dark/forms tar Decomposition of reactants or products at high temperatures.Reduce the reaction temperature and extend the reaction time. Use a milder base if applicable.
Product is insoluble and precipitates from the reaction mixture The product has low solubility in the reaction solvent.Choose a solvent in which the product is more soluble at the reaction temperature. If precipitation is desired for purification, ensure it is the correct product.

Data Presentation

Table 1: Effect of pH on the Purity of 4,7-Dichloroquinoline (5) during Synthesis [2]

EntryTemperature (°C)pHIsolated Yield (%)4,7-DCQ (Area %)4,5-DCQ (Area %)
1456.59995.644.36
2457.09797.232.77
3457.59597.652.35
4458.09297.962.04
5458.109198.901.10
6458.20901000
7458.5841000

Table 2: Pd-catalyzed Amination of 4,7-Dichloroquinoline [18]

EntryAmineEquiv. of AmineLigandProduct (Yield %)
11a1BINAP7a (52)
21a4BINAP8a (67)
31a4DavePhos8a (71)
41b1BINAP7b (61)
51c1BINAP7c (79)
61d1BINAP7d (77)
71d3BINAP8d (58)

Experimental Protocols

Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline [11][12]

  • In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF, or neat amine).

  • Add the desired amine (2-10 equivalents). The excess amine can also act as a base.

  • Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (6-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO₃), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Mono-Boc Protection of a Diamine [7][10]

  • Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1-1.5 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting diamine is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-Boc protected diamine.

Protocol 3: Deprotection of a Boc-Protected Aminoquinoline [6][8]

  • Dissolve the Boc-protected aminoquinoline in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The product is often obtained as the hydrochloride or trifluoroacetate salt and may be used directly or neutralized with a base.

Visualizations

experimental_workflow start Start reactants 4,7-Dichloroquinoline + Nucleophile start->reactants reaction Reaction (Solvent, Temp, Time) reactants->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup analysis Analysis (TLC, LC-MS, NMR) reaction->analysis purification Purification (Chromatography/Crystallization) workup->purification product Final Product purification->product purification->analysis

Caption: A generalized experimental workflow for the substitution reaction of 4,7-dichloroquinoline.

troubleshooting_logic start Reaction Issue? incomplete Incomplete Reaction start->incomplete Yes low_yield Low Yield start->low_yield Yes byproducts Unexpected Byproducts start->byproducts Yes temp Increase Temperature/Time incomplete->temp solvent Change Solvent incomplete->solvent base Add/Change Base incomplete->base low_yield->incomplete Check for completion low_yield->byproducts Check for side reactions optimize_purification Optimize Purification low_yield->optimize_purification purify_start Purify Starting Material byproducts->purify_start protect Use Protecting Group byproducts->protect

Caption: A decision tree for troubleshooting common issues in 4,7-dichloroquinoline substitution reactions.

overalkylation_prevention diamine H2N-R-NH2 (Diamine) mono_boc BocHN-R-NH2 (Mono-protected) diamine->mono_boc Protection boc2o Boc2O boc2o->mono_boc substitution Nucleophilic Substitution mono_boc->substitution dcq 4,7-Dichloroquinoline dcq->substitution protected_product BocHN-R-NH-(7-Cl-Quinoline) substitution->protected_product deprotection Acidic Deprotection protected_product->deprotection final_product H2N-R-NH-(7-Cl-Quinoline) (Desired Product) deprotection->final_product

Caption: Signaling pathway illustrating the use of a Boc protecting group to prevent over-alkylation.

References

7-Chloro-4-(phenylsulfanyl)quinoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 7-Chloro-4-(phenylsulfanyl)quinoline, drawing from best practices for related quinoline compounds. Please note that specific stability data for this compound is limited, and the following information is based on general chemical principles and data for structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers suggest storing at room temperature under an inert atmosphere and in the dark.[4] For solutions, storing aliquots at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.[5]

Q2: My this compound powder has changed color. Is it still usable?

A color change often indicates degradation or contamination. Quinoline derivatives can be sensitive to light and air, which may lead to oxidation or other reactions. It is advisable to perform a purity analysis (e.g., by HPLC or LC-MS) to assess the integrity of the compound before use.

Q3: I am seeing unexpected peaks in my chromatogram after dissolving the compound. What could be the cause?

Unexpected peaks could be due to several factors:

  • Degradation: The compound may be degrading in the chosen solvent or under the experimental conditions.

  • Impurities: The starting material may contain impurities.

  • Solvent Interaction: The compound might be reacting with the solvent.

It is recommended to use high-purity, anhydrous solvents and to prepare solutions fresh for each experiment. If the problem persists, analyzing the solution over time can help determine if degradation is occurring.

Q4: What are the known incompatibilities for this compound?

While specific incompatibility data for this compound is not available, quinoline derivatives are generally incompatible with strong oxidizing agents.[1][3] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture. 2. Prepare fresh solutions for each experiment. 3. Verify the purity of the compound using an appropriate analytical method.
Compound is difficult to dissolve Low solubility in the chosen solvent.1. Consult literature for recommended solvents. For some related compounds, DMSO is a suitable solvent.[5] 2. Gentle warming or sonication may aid dissolution.[5] 3. Ensure the compound has not degraded, as degradation products may have different solubility profiles.
Precipitate forms in a stored solution The solution is supersaturated or the compound is degrading.1. Store solutions at the recommended temperature. For some quinoline derivatives, storage at -20°C or -80°C is advised.[5] 2. Prepare solutions at a concentration known to be stable. 3. If degradation is suspected, prepare fresh solutions and use them immediately.

Storage Conditions Summary

Condition Recommendation Rationale
Temperature Cool and dry place.[1][2][3] Room temperature is also suggested by some suppliers.[4] For solutions, -20°C to -80°C is recommended.[5]To minimize thermal degradation.
Light Store in a dark place or use an amber vial.[4]To prevent photochemical degradation.
Atmosphere Tightly sealed container,[1][2][3] potentially under an inert atmosphere.[4]To protect from moisture and oxidation.
Container Use a well-sealed, appropriate chemical container.To prevent contamination and exposure to the environment.

Experimental Protocols

General Protocol for Assessing Chemical Stability

This is a general protocol that can be adapted to assess the stability of this compound under various conditions.

  • Materials:

    • This compound

    • High-purity solvents (e.g., DMSO, ethanol)

    • Analytical equipment (e.g., HPLC-UV, LC-MS)

    • Temperature-controlled chambers

    • Light exposure chamber (optional)

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in the desired solvent.

    • Aliquot the stock solution into several vials.

    • Establish a baseline (T=0) by immediately analyzing one aliquot for purity and concentration.

    • Store the remaining aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature; protected from light vs. exposed to light).

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each storage condition.

    • Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound and identify any degradation products.

    • Compare the results to the T=0 baseline to calculate the percentage of degradation over time for each condition.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution Evaluate Solution Preparation (Freshness, Solvent) solution_ok Solution Prep OK? check_solution->solution_ok purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) purity_ok Purity >95%? purity_analysis->purity_ok storage_ok->check_solution Yes remediate_storage Correct Storage Conditions storage_ok->remediate_storage No solution_ok->purity_analysis Yes remediate_solution Prepare Fresh Solutions with High-Purity Solvent solution_ok->remediate_solution No purify_compound Consider Compound Purification or Source New Batch purity_ok->purify_compound No proceed Proceed with Experiment purity_ok->proceed Yes remediate_storage->start remediate_solution->start

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_and_Handling_Workflow receive Receive Compound log Log Lot Number and Date receive->log store Store in Tightly Sealed Container in Cool, Dry, Dark Place log->store weigh Weigh in Ventilated Area with Appropriate PPE store->weigh dissolve Dissolve in High-Purity Solvent (Prepare Fresh if Possible) weigh->dissolve use Use in Experiment dissolve->use dispose Dispose of Waste According to Institutional Guidelines use->dispose

Caption: Recommended workflow for storage and handling.

Hypothetical_Degradation_Pathway parent This compound oxidation Oxidation (e.g., light, air) parent->oxidation hydrolysis Hydrolysis (e.g., moisture) parent->hydrolysis sulfoxide 7-Chloro-4-(phenylsulfinyl)quinoline oxidation->sulfoxide sulfone 7-Chloro-4-(phenylsulfonyl)quinoline oxidation->sulfone hydroxyquinoline 7-Chloro-4-hydroxyquinoline hydrolysis->hydroxyquinoline sulfoxide->oxidation

References

Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-chloroquinoline derivatives, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-chloroquinoline derivatives, particularly when transitioning to a larger scale.

Problem ID Question Possible Causes Suggested Solutions
TS-001 My reaction yield has significantly dropped after scaling up from the lab bench.- Inefficient mixing in a larger reactor.- Poor heat transfer leading to localized overheating and side product formation.- Non-linear effects of impurities in starting materials at a larger scale.- Mixing: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) and that the stirring speed is optimized for the vessel geometry and reaction volume.- Heat Transfer: Use a reactor with a jacket for controlled heating and cooling. For highly exothermic or endothermic steps, consider slower addition of reagents.- Reagent Quality: Re-evaluate the purity of starting materials. What was negligible on a small scale can become a significant issue at a larger scale.
TS-002 I am observing the formation of unexpected isomers, such as 5-chloroquinoline derivatives.- This is a common issue in Skraup or Doebner-Miller reactions, where the cyclization step can lead to a mixture of isomers.[1]- Catalyst/Solvent System: The choice of catalyst and solvent can influence the regioselectivity. For instance, using an immobilized ionic catalyst like SiO2-HEPIMBr has been reported to improve selectivity.[1]- Temperature Control: Precise temperature control during the cyclization is crucial.
TS-003 The purification of my final product is proving difficult at a larger scale.- Co-crystallization of impurities.- Oily or intractable crude product.- Inefficient separation on large-scale chromatography columns.- Crystallization: Experiment with different crystallization solvents and conditions (e.g., temperature gradients, anti-solvent addition).- Extraction: Optimize the pH and solvent for liquid-liquid extractions to remove impurities before crystallization.- Alternative Purification: Consider techniques like fractional distillation if the product is volatile, or salt formation and recrystallization to improve purity.
TS-004 My reaction is stalling before completion.- Deactivation of the catalyst.- Insufficient reagent stoichiometry at scale.- Presence of moisture or other inhibitors.- Catalyst: Ensure the catalyst is fresh and added under an inert atmosphere if it is sensitive to air or moisture.- Stoichiometry: Re-check calculations for all reagents to ensure they are correct for the scaled-up volume.- Inert Conditions: Dry all glassware and solvents thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 7-chloroquinoline core?

A1: The most prevalent methods include the Skraup and Doebner-Miller reactions, which involve the reaction of an aniline (like m-chloroaniline) with a glycerol derivative or an α,β-unsaturated aldehyde/ketone.[1] Another common starting point is 4,7-dichloroquinoline, which can be functionalized at the 4-position.[2][3][4]

Q2: Are there any transition-metal-free methods available for synthesizing 7-chloroquinoline derivatives?

A2: Yes, a three-step synthesis starting from 4,7-dichloroquinoline has been described as being valuable for large-scale production due to its simplicity and transition-metal-free conditions.[2] This method involves N-oxidation, C2-amidation, and a subsequent nucleophilic aromatic substitution (SNAr) at the C4 position.[2]

Q3: How can I improve the scalability of my 7-chloroquinoline synthesis?

A3: Continuous flow chemistry is a promising approach for scaling up these syntheses. For example, magnesiation at the C4 or C8 positions of 7-chloroquinolines has been efficiently conducted under continuous flow, providing easier access to scalable quantities of materials.[5][6]

Q4: What are some of the safety concerns when working with reagents for 7-chloroquinoline synthesis on a larger scale?

A4: Many of the reagents used can be hazardous. For example, phosphorus oxychloride, used to convert 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline, is highly corrosive and reacts violently with water.[7] Solvents like phenol are toxic and their use should be minimized in large-scale syntheses.[3] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any scaled-up procedure.

Q5: My synthesis involves a nucleophilic substitution at the 4-position of 4,7-dichloroquinoline. How can I drive the reaction to completion?

A5: Using an excess of the nucleophile (e.g., piperazine) can help drive the reaction to completion.[3] The choice of solvent and the use of a base like potassium carbonate can also be critical.[3] Reaction temperature and time are also key parameters to optimize; for instance, refluxing in a suitable solvent for several hours is common.[2][3]

Experimental Protocols & Data

Method 1: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

This method is noted for its scalability and use of commercially available reagents.[2]

Step 1: Preparation of 4,7-Dichloroquinoline 1-oxide

  • Dissolve 4,7-dichloroquinoline in chloroform.

  • Gradually add m-CPBA (m-chloroperbenzoic acid).

  • Stir at room temperature for 5 hours.

  • Monitor the reaction by TLC.

  • Neutralize with a NaHCO3 solution and extract with ethyl acetate.

  • Dry the organic phase and remove the solvent.

Step 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide

  • In a sealed vial, add benzonitrile and 97% H2SO4.

  • Add a solution of 4,7-dichloroquinoline 1-oxide in CH2Cl2.

  • Heat the sealed reaction at 70°C for 24 hours.

  • After completion, perform a work-up with ethyl acetate and brine.

Step 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

  • To a solution of N-(4,7-dichloroquinolin-2-yl)benzamide in DMF, add morpholine and K2CO3.

  • Heat the mixture at 120°C for 24 hours.

  • After cooling, perform a suitable work-up to isolate the final product.

Step Reactants Solvent Temperature Time Yield
14,7-dichloroquinoline, m-CPBAChloroformRoom Temp.5 h81%[2]
24,7-dichloroquinoline 1-oxide, benzonitrile, H2SO4CH2Cl270°C24 h92%[2]
3N-(4,7-dichloroquinolin-2-yl)benzamide, morpholine, K2CO3DMF120°C24 h92%[2]
Method 2: Synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline

This method illustrates a nucleophilic substitution at the 4-position.

  • Mix anhydrous piperazine and 4,7-dichloroquinoline in ethanol.

  • Heat the mixture to reflux for 18 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude mixture in ethyl acetate and wash with water.

  • Evaporate the organic phase to obtain the product.

Reactants Solvent Temperature Time Yield
4,7-dichloroquinoline, piperazine (10 eq.)EthanolReflux18 h91%[3]

Visualizations

experimental_workflow_1 cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: C2-Amidation cluster_step3 Step 3: C4-Amination (SNAr) A 4,7-dichloroquinoline B m-CPBA, Chloroform Room Temp, 5h A->B C 4,7-Dichloroquinoline 1-oxide (Yield: 81%) B->C D Benzonitrile, H2SO4 CH2Cl2, 70°C, 24h C->D E N-(4,7-dichloroquinolin-2-yl)benzamide (Yield: 92%) D->E F Morpholine, K2CO3 DMF, 120°C, 24h E->F G Final Product: N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (Yield: 92%) F->G

Caption: Workflow for the three-step synthesis of a 7-chloroquinoline derivative.

experimental_workflow_2 cluster_reaction Nucleophilic Substitution at C4 cluster_workup Work-up & Isolation start 4,7-dichloroquinoline reagents Piperazine (10 eq.) Ethanol, Reflux, 18h start->reagents product 7-chloro-4-(piperazin-1-yl)-quinoline (Yield: 91%) reagents->product step1 Solvent Removal product->step1 step2 Dissolve in Ethyl Acetate step1->step2 step3 Wash with Water step2->step3 step4 Evaporate Organic Phase step3->step4

Caption: Workflow for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

References

Avoiding common pitfalls in quinoline crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline crystallography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the crystallization of quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Crystal Growth and Morphology

Q1: I am struggling to obtain single crystals of my quinoline derivative. What are the most effective crystallization techniques to try?

A1: Obtaining high-quality single crystals of quinoline derivatives can be challenging due to factors like their planar structure, which can lead to problematic packing. Several crystallization techniques can be employed, and often a systematic approach is required. The most common and effective methods include slow evaporation, vapor diffusion, and solvent layering.

Experimental Protocols:

  • Slow Evaporation:

    • Dissolve the quinoline derivative in a suitable solvent or solvent mixture until a nearly saturated solution is achieved.

    • Filter the solution using a syringe filter to remove any particulate matter.

    • Transfer the filtered solution to a clean vial.

    • Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

    • Place the vial in an undisturbed location, away from vibrations and significant temperature fluctuations.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small amount of a "good" solvent. Place this drop on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (precipitant) in which the compound is less soluble. The vapor from the precipitant will slowly diffuse into the drop, inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside a sealed well containing the precipitant. This method is often more stable and allows for larger drop volumes.[1]

  • Solvent Layering (Liquid-Liquid Diffusion):

    • Dissolve the quinoline derivative in a small amount of a dense, "good" solvent.

    • Carefully layer a less dense, "poor" solvent on top of this solution, creating a distinct interface. This should be done slowly to avoid mixing.

    • Over time, the solvents will slowly mix at the interface, leading to supersaturation and crystal growth.[2]

Troubleshooting Workflow for Crystal Growth

CrystalGrowth_Troubleshooting start Start: No Crystals or Poor Quality Crystals check_purity Check Compound Purity (>95%) start->check_purity solvent_screening Systematically Screen Solvents and Solvent Mixtures slow_evaporation Try Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Attempt Vapor Diffusion slow_evaporation->vapor_diffusion Fails success High-Quality Single Crystals Obtained slow_evaporation->success Success solvent_layering Use Solvent Layering vapor_diffusion->solvent_layering Fails vapor_diffusion->success Success solvent_layering->success Success failure Still No Suitable Crystals solvent_layering->failure Fails check_purity->solvent_screening Yes purify Purify Compound (e.g., Chromatography, Recrystallization) check_purity->purify No purify->solvent_screening co_crystallization Consider Co-crystallization with a Suitable Co-former failure->co_crystallization co_crystallization->solvent_screening

Caption: A workflow for troubleshooting common crystal growth problems.

Data Presentation: Solvent Systems for Quinoline Crystallization

The choice of solvent is critical and can significantly influence crystal packing and morphology.[3][4][5] Below is a table summarizing common solvents and their roles in the crystallization of quinoline derivatives.

Solvent CategoryExamplesRole in CrystallizationConsiderations
Good Solvents Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), AcetoneTo fully dissolve the compoundSelect a solvent in which the compound is moderately soluble.
Poor Solvents (Precipitants) Hexanes, Heptane, Cyclohexane, Diethyl EtherTo reduce the solubility of the compound, inducing precipitationShould be miscible with the "good" solvent in vapor and liquid diffusion methods.
Solvent Mixtures DCM/Hexane, THF/Heptane, Ethanol/WaterTo fine-tune the solubility and evaporation rateThe ratio of the solvents can be adjusted to control the rate of crystallization.
Co-crystallizing Agents Carboxylic acids, PhenolsTo form co-crystals with improved crystallizability through hydrogen bonding.[6]The pKa difference between the quinoline derivative and the co-former is a key factor.[7]

Q2: My quinoline derivative forms very thin needles or plates that are unsuitable for single-crystal X-ray diffraction. How can I change the crystal habit?

A2: Poor crystal morphology, such as needles or thin plates, is a common issue. The crystal habit is influenced by the relative growth rates of different crystal faces. To obtain more isometric crystals, you need to alter these growth rates. This can often be achieved by:

  • Changing the Solvent System: The solvent can interact differently with various crystal faces, inhibiting or promoting growth in specific directions. Experiment with a wider range of solvents or solvent mixtures. For instance, a more viscous solvent might slow down the overall growth rate and lead to better-formed crystals.

  • Slowing Down the Crystallization Rate: Rapid crystal growth often leads to needle-like morphologies. Slow down the process by:

    • Reducing the rate of evaporation (e.g., using a vial with a smaller opening).

    • Lowering the temperature for slow cooling methods.

    • Using a less volatile precipitant in vapor diffusion.

  • Introducing Additives: Small amounts of an additive that is structurally similar to your compound can sometimes disrupt the preferential growth along one axis, leading to more block-like crystals.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can dramatically alter the crystal packing and result in a more favorable crystal habit.[8]

2. Polymorphism

Q3: I have obtained what appear to be different crystal forms of the same quinoline derivative. How can I confirm and characterize polymorphism?

A3: Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a significant consideration in the pharmaceutical industry as different polymorphs can have different physical properties.[9][10][11][12] To confirm and characterize polymorphism, a combination of techniques is recommended:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline phases. Each polymorph will have a unique PXRD pattern.[13][14]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions between polymorphs and determine their melting points and relative thermodynamic stabilities.

  • Thermogravimetric Analysis (TGA): TGA is useful for distinguishing between true polymorphs and solvates (pseudopolymorphs) by detecting weight loss upon heating due to the release of solvent molecules.

  • Single-Crystal X-ray Diffraction: If single crystals of each form can be obtained, this technique will provide unambiguous structural information for each polymorph.

Logical Relationship for Polymorph Identification

Polymorph_Identification start Suspected Polymorphism (Different Crystal Habits/Properties) pxrd Perform Powder X-ray Diffraction (PXRD) start->pxrd different_patterns Different PXRD Patterns? pxrd->different_patterns dsc_tga Conduct DSC and TGA thermal_events Different Thermal Behavior (Melting points, Transitions)? dsc_tga->thermal_events single_crystal_xrd Obtain Single Crystals for SCXRD structure_solution Solve Crystal Structures single_crystal_xrd->structure_solution different_patterns->dsc_tga Yes not_polymorphs Not Different Polymorphs (e.g., Same Form, Different Habit) different_patterns->not_polymorphs No thermal_events->single_crystal_xrd Yes thermal_events->not_polymorphs No solvate_check Weight Loss in TGA? structure_solution->solvate_check polymorphs_confirmed Polymorphism Confirmed solvate Pseudopolymorphism (Solvate/Hydrate) solvate_check->solvate Yes true_polymorph True Polymorphism solvate_check->true_polymorph No solvate->polymorphs_confirmed true_polymorph->polymorphs_confirmed

Caption: A decision-making diagram for the identification and characterization of polymorphs.

3. Data Collection and Structure Refinement

Q4: My diffraction data suggests that my quinoline crystal is twinned. How can I identify and handle twinning during structure refinement?

A4: Crystal twinning occurs when two or more separate crystal lattices are intergrown in a symmetrical manner.[5][15][16] This can complicate structure solution and refinement.

Identifying Twinning:

  • Unusual Unit Cell Parameters: The apparent unit cell may show higher symmetry than the true lattice.

  • Systematic Absences: Violations of systematic absences for the apparent space group.

  • Poor Refinement Statistics: A high R-factor that cannot be improved.

  • Software Tools: Data processing software often has tools to detect twinning by analyzing the diffraction pattern and intensity statistics.

Handling Twinned Data: Once twinning is identified, the data can often be successfully refined using a twin law, which describes the symmetry operation relating the different twin domains. The refinement program is instructed to model the observed intensities as a sum of contributions from each twin component. The BASF (Batch Scale Factor) parameter is refined to determine the fractional contribution of each twin component.[17]

Data Presentation: Twinning Indicators and Refinement Strategies

Indicator of TwinningDescriptionRefinement Strategy
Split Reflections Reflections appear as multiple closely spaced spots.Integrate each component separately if possible.
Pseudo-merohedry Reciprocal lattices of twin domains are partially overlapped. The apparent symmetry of the lattice is higher than the true symmetry.[18]Apply a twin law (e.g., using the TWIN instruction in SHELXL) and refine the BASF parameter.
Reticular Merohedry A specific type of pseudo-merohedry where a superlattice of the individual lattices exists.Requires careful determination of the correct twin law, potentially in an unconventional space group setting.[18]
High Rint in higher symmetry space group Merging statistics are poor in a higher symmetry space group that is suggested by the unit cell metric.Process data in the lower symmetry space group and test for twinning.
Unusually low <|E2-1|> value Statistical indicator suggesting non-centrosymmetric data is behaving like centrosymmetric data due to twinning.Investigate for merohedral twinning.

Q5: The electron density map for my quinoline derivative shows diffuse or smeared-out regions, suggesting disorder. How should I model this?

A5: Disorder is common in crystallography and occurs when atoms or groups of atoms occupy slightly different positions in different unit cells.[19] For quinoline derivatives, this can involve conformational flexibility of substituents or the entire molecule.

Modeling Disorder:

  • Identify the Disordered Region: Look for large residual peaks in the difference Fourier map and non-positive definite anisotropic displacement parameters (ADPs).

  • Propose a Multi-Part Model: Split the disordered atom(s) over two or more positions (PART 1, PART 2, etc.).

  • Refine Occupancies: The occupancies of the different components of the disorder are refined. For a two-site disorder, the occupancies are constrained to sum to 1.0 (e.g., 21 and -21 for the free variable).

  • Apply Restraints: Geometric restraints (e.g., SADI, SAME, DFIX, DANG) are often necessary to maintain sensible bond lengths and angles in the disordered components.[19] Displacement parameter restraints (e.g., SIMU, RIGU) are also crucial to ensure the ADPs are physically reasonable.[19]

Workflow for Modeling Disorder

Caption: A step-by-step guide to modeling atomic disorder in crystal structures.

References

Technical Support Center: Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for meta-chloroperoxybenzoic acid (m-CPBA) oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives from sulfides.

Troubleshooting Guide

This guide addresses common issues encountered during the m-CPBA oxidation of sulfides.

Question: My reaction is showing low yield or is incomplete. What are the possible causes and solutions?

Possible Causes:

  • Insufficient m-CPBA: The stoichiometry of m-CPBA is crucial for the reaction to go to completion. The actual purity of commercial m-CPBA can be lower than stated, often around 70-75%, with the remainder being m-chlorobenzoic acid and water.[1]

  • Low Reaction Temperature: While lower temperatures are used to promote selectivity for the sulfoxide, they can also slow down the reaction rate, leading to incomplete conversion if the reaction time is not adjusted accordingly.

  • Poor Solvent Choice: The solubility of the sulfide substrate and m-CPBA in the chosen solvent can affect the reaction rate. Dichloromethane (DCM) and chloroform are common choices.[2]

Solutions:

  • Verify m-CPBA Purity: If possible, determine the exact amount of active oxidant by titration.[1] Alternatively, use a slight excess of m-CPBA (e.g., 1.1-1.2 equivalents for sulfoxide, 2.2-2.5 equivalents for sulfone) to compensate for impurities.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, consider allowing it to warm slowly to room temperature.[3]

  • Ensure Proper Dissolution: Choose a solvent in which both the substrate and m-CPBA are sufficiently soluble. For poorly soluble substrates, a co-solvent system might be necessary.

Question: I am trying to synthesize the sulfoxide, but I am getting a significant amount of the over-oxidized sulfone product. How can I improve selectivity?

Possible Causes:

  • Excess m-CPBA: Using more than one equivalent of m-CPBA will lead to the formation of the sulfone.

  • High Reaction Temperature: The oxidation of a sulfoxide to a sulfone is generally faster than the oxidation of a sulfide to a sulfoxide. Higher temperatures can therefore lead to over-oxidation.[2]

  • Prolonged Reaction Time: Even with the correct stoichiometry, extended reaction times can lead to the formation of the sulfone.

Solutions:

  • Control Stoichiometry: For selective oxidation to the sulfoxide, use approximately 1.0 to 1.2 equivalents of m-CPBA.[2][4]

  • Maintain Low Temperatures: Perform the reaction at low temperatures, typically between -78 °C and 0 °C, to favor the formation of the sulfoxide.[4][5]

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further oxidation.

Question: The purification of my product is difficult due to the m-chlorobenzoic acid byproduct. How can I effectively remove it?

Possible Causes:

  • m-chlorobenzoic acid is a common impurity in commercial m-CPBA and is also the byproduct of the oxidation reaction.[1][6] It is an acidic compound that can co-elute with polar products during chromatography.

Solutions:

  • Aqueous Work-up: After the reaction is complete, wash the organic layer with a basic aqueous solution such as saturated sodium bicarbonate (NaHCO3) or 10% sodium sulfate (Na2SO4) to extract the acidic byproduct.[6][7]

  • Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.[6]

  • Chromatography: If the byproduct persists, it can often be separated by flash column chromatography. m-chlorobenzoic acid is typically very polar.[6]

Question: My starting material contains other sensitive functional groups (e.g., alkenes). How can I avoid unwanted side reactions?

Possible Causes:

  • m-CPBA is a powerful oxidizing agent capable of reacting with various functional groups, most notably alkenes to form epoxides (Prilezhaev reaction).[1][8]

Solutions:

  • Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can enhance the selectivity for sulfide oxidation over other oxidizable groups.[5]

  • Controlled Addition of m-CPBA: Add the m-CPBA solution slowly to the reaction mixture to maintain a low concentration of the oxidant at any given time, which can help to minimize side reactions.

  • Alternative Oxidants: If selectivity remains an issue, consider alternative, milder oxidizing agents for the synthesis of sulfoxides.

Frequently Asked Questions (FAQs)

What is the optimal stoichiometry of m-CPBA for sulfoxide and sulfone synthesis?
  • For selective sulfoxide formation: Use 1.0-1.2 equivalents of m-CPBA.[2]

  • For sulfone formation: Use 2.0 or more equivalents of m-CPBA.[2][4]

What are the recommended solvents and temperatures for these oxidations?
ProductTemperatureSolvents
Sulfoxide -78 °C to 0 °CDichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)[2]
Sulfone 0 °C to Room Temperature (or higher)Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)[2]
How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common method. The sulfoxide and sulfone are typically more polar than the starting sulfide and will have lower Rf values. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Are there any safety precautions I should be aware of when using m-CPBA?

Yes, m-CPBA is a strong oxidizing agent and can be a fire hazard.[9] It is also an irritant.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store m-CPBA at refrigerated temperatures as recommended by the supplier.[1]

Experimental Protocols

Selective Oxidation of a Sulfide to a Sulfoxide
  • Dissolve the sulfide (1.0 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.[2]

  • In a separate flask, dissolve m-CPBA (1.2 mmol, 1.2 equiv, assuming ~70-75% purity) in the same solvent.

  • Add the m-CPBA solution dropwise to the stirred sulfide solution over 5-10 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 40-60 minutes.[2]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or 10% aqueous sodium sulfite (Na2SO3).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Oxidation of a Sulfide to a Sulfone
  • Dissolve the sulfide (1.0 mmol, 1.0 equiv) in a suitable solvent such as THF (5 mL) in a round-bottom flask with a magnetic stir bar.[2]

  • Add m-CPBA (2.0 mmol, 2.0 equiv, assuming ~70-75% purity) to the solution.[2]

  • Stir the reaction mixture at room temperature or gently heat to around 35 °C.[2]

  • Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible. This may take 20-50 minutes.[2]

  • Upon completion, remove the solvent under vacuum.

  • Add water (5 mL) to the residue and extract the product with an organic solvent like ethyl acetate (3 x 5 mL).[2]

  • Combine the organic layers, wash with saturated aqueous NaHCO3, then brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to yield the crude sulfone, which can be further purified by chromatography or recrystallization.

Visualizations

mCPBA_Oxidation_Pathway Sulfide Sulfide Sulfoxide Sulfoxide Sulfide->Sulfoxide 1.0-1.2 eq. m-CPBA Low Temperature (-78 to 0 °C) Sulfone Sulfone Sulfide->Sulfone >2.0 eq. m-CPBA Room Temperature Sulfoxide->Sulfone 1.0-1.2 eq. m-CPBA Room Temperature

Caption: Reaction pathway for the m-CPBA oxidation of sulfides.

Troubleshooting_Workflow cluster_0 Troubleshooting m-CPBA Oxidations Start Problem Observed Incomplete_Reaction Incomplete Reaction / Low Yield Start->Incomplete_Reaction Over_Oxidation Over-oxidation to Sulfone Start->Over_Oxidation Purification_Issues Purification Issues Start->Purification_Issues Check_Stoichiometry Increase m-CPBA eq. Incomplete_Reaction->Check_Stoichiometry Cause: Insufficient m-CPBA Increase_Temp_Time Increase Temp. / Time Incomplete_Reaction->Increase_Temp_Time Cause: Low Temp. / Short Time Control_Stoichiometry Use 1.0-1.2 eq. m-CPBA Over_Oxidation->Control_Stoichiometry Cause: Excess m-CPBA Lower_Temperature Lower Reaction Temp. Over_Oxidation->Lower_Temperature Cause: High Temperature Aqueous_Wash Basic Aqueous Wash (e.g., NaHCO3) Purification_Issues->Aqueous_Wash Cause: Acidic Byproduct Chromatography Column Chromatography Aqueous_Wash->Chromatography If byproduct persists

Caption: A workflow for troubleshooting common m-CPBA oxidation issues.

References

Validation & Comparative

Comparative analysis of 7-Chloro-4-(phenylsulfanyl)quinoline analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 7-Chloro-4-(phenylsulfanyl)quinoline Analogues: A Guide for Researchers

A comprehensive review of the synthesis, biological activities, and mechanisms of action of this compound analogues and related 7-chloroquinoline derivatives.

This guide provides a comparative analysis of a series of this compound analogues and other structurally related 7-chloroquinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The quinoline scaffold, particularly the 7-chloroquinoline core, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Comparative Biological Activity

The biological activities of various 7-chloroquinoline analogues have been extensively studied. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected compounds from various studies, providing a quantitative basis for comparison.

Anticancer Activity of 7-Chloroquinoline Analogues

The anticancer potential of 7-chloroquinoline derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented below. Lower values indicate greater potency.

Compound ID/SeriesCancer Cell LineIC50 / GI50 (µM)Reference
7-chloro-4-quinolinylhydrazone derivatives SF-295 (CNS)0.314 - 4.65 (µg/cm³)[1]
HCT-8 (Colon)0.314 - 4.65 (µg/cm³)[1]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[1]
7-chloro-4-aminoquinoline-benzimidazole hybrids CCRF-CEM (Leukemia)0.6 - >100[2]
Hut78 (T-cell lymphoma)0.6 - >100[2]
THP-1 (Leukemia)0.6 - >100[2]
Raji (Burkitt lymphoma)0.6 - >100[2]
HeLa (Cervical)0.6 - >100[2]
CaCo-2 (Colorectal)0.6 - >100[2]
MCF-7 (Breast)0.6 - >100[2]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives HCT116 (Colorectal)Varies[3]
CCRF-CEM (Leukemia)Varies[3]
MBHA/7-chloroquinoline hybrids MCF-7 (Breast)~4.60
HCT-116 (Colorectal)~4.60
HL-60 (Leukemia)~4.60
7-chloro-4-aminoquinoline-2-pyrazoline hybrids (25, 30, 31, 36, 37) 58 Human Cancer Cell Lines0.05 - 0.95[4]
7-Chloroquinolinehydrazones 60 Human Cancer Cell LinesSubmicromolar[5]
Antimicrobial Activity of 7-Chloroquinoline Analogues

Several 7-chloroquinoline analogues have demonstrated promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and zone of inhibition are common metrics for antimicrobial efficacy.

Compound ID/SeriesMicrobial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
Chloroquine analogue CS1 Pseudomonas aeruginosa30.3 ± 0.15 mm[6]
Candida albicans19.2 ± 0.21 mm[6]
Chloroquine analogue CS2 Candida parapsilosis13.5 mm[6]
Quinolines against resistant bacteria (Compound 6) C. difficile1.0 µg/mL[7]
7-chloroquinoline-triazole hybrids (3, 4, 7, 9) Fungal strainsGood activity[8]
Quinolidene-rhodanine conjugates (27-32) Mycobacterium tuberculosis H37Ra (dormant)IC50: 2.2 - 10 µg/mL[9]
Mycobacterium tuberculosis H37Ra (active)IC50: 1.9 - 6.9 µg/mL[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key assays used in the evaluation of this compound analogues.

Synthesis of this compound Analogues

A general method for the synthesis of this compound analogues involves the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline with a substituted thiophenol.

Materials:

  • 4,7-dichloroquinoline

  • Substituted thiophenol

  • Potassium carbonate (K2CO3) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add the substituted thiophenol (1.1 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired this compound analogue.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][10]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[1][3][4]

Materials:

  • Bacterial strains

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile paper disks impregnated with known concentrations of the test compounds

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

Visualizations

Graphical representations of experimental workflows and signaling pathways can aid in the conceptual understanding of the research. The following diagrams were generated using the DOT language.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H p53_Bax_Pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_bax Bax Upregulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stress DNA Damage, Oncogene Activation p53 p53 Activation & Stabilization Stress->p53 Bax Bax Gene Transcription p53->Bax BaxProtein Bax Protein Bax->BaxProtein Mito Mitochondrial Outer Membrane Permeabilization BaxProtein->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validating the Antinociceptive Effects of 7-Chloro-4-(phenylsulfanyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antinociceptive effects of the investigational compound 7-Chloro-4-(phenylsulfanyl)quinoline against established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and indomethacin. The data presented is compiled from preclinical studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as an analgesic agent.

Comparative Analysis of Antinociceptive Activity

The antinociceptive efficacy of this compound has been evaluated in various animal models of pain, primarily in mice. The following tables summarize the quantitative data from key studies, comparing its performance with diclofenac and indomethacin in the acetic acid-induced writhing test and the hot plate test.

Table 1: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral pain. The percentage inhibition of writhing indicates the analgesic effect of the tested compound.

CompoundDose (mg/kg)Route of AdministrationPercent Inhibition of WrithingReference
This compound 10p.o.Not explicitly quantified in the abstract, but stated to reduce abdominal writhing.[1]
25p.o.Antinociceptive effect blocked by NMDA receptor antagonist.[2]
Diclofenac 1.0i.p.~20%[3]
3.0i.p.~40%[3]
10.0i.p.~60%[3]
30.0i.p.~85%[3]
10p.o.58.47%[4][5]
Indomethacin 10i.p.51.23%[6][7]
10i.p.95%[8]
Table 2: Hot Plate Test

The hot plate test is a model used to assess central antinociceptive activity by measuring the reaction time of an animal to a thermal stimulus. An increase in latency to a painful response indicates an analgesic effect.

CompoundDose (mg/kg)Route of AdministrationIncrease in Latency Time (seconds)Reference
This compound 0.01-10p.o.Caused an increase in latency time.[9]
Diclofenac 10i.p.Significant increase in response time compared to control.[10]
10p.o.Significant increase in reaction time from 60 min onwards.[11]
Indomethacin 4i.p.Inhibited carrageenan-induced hyperalgesia.[12]
Not SpecifiedNot SpecifiedInduced a significant increase in latency time.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss mice (20-25 g) are typically used.[14]

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Drug Administration: Test compounds (e.g., this compound), standard drugs (e.g., diclofenac, indomethacin), or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.[11][15]

  • Induction of Writhing: After a predetermined period (e.g., 30 minutes), a 0.6% or 1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[14][16]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 10-20 minutes).[14][17]

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100.[17]

Hot Plate Test

This test is employed to assess centrally mediated analgesia.

  • Animals: Male mice are commonly used.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52-55°C) is used.[1][18]

  • Baseline Latency: Before drug administration, the baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.[8][18]

  • Drug Administration: The test compounds, standard drugs, or vehicle are administered.

  • Test Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the latency to the nociceptive response is recorded.[8]

  • Data Analysis: The increase in latency time compared to the baseline is used as a measure of analgesic activity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test writhing_drug Drug Administration (Test/Standard/Vehicle) writhing_acetic Acetic Acid Injection (i.p.) writhing_drug->writhing_acetic 30 min writhing_observe Observe and Count Writhes writhing_acetic->writhing_observe 5 min writhing_analyze Calculate % Inhibition writhing_observe->writhing_analyze hotplate_baseline Measure Baseline Latency hotplate_drug Drug Administration (Test/Standard/Vehicle) hotplate_baseline->hotplate_drug hotplate_test Measure Test Latency at Intervals hotplate_drug->hotplate_test hotplate_analyze Calculate Increase in Latency hotplate_test->hotplate_analyze

Caption: General experimental workflows for the acetic acid-induced writhing and hot plate tests.

Proposed Signaling Pathway for this compound Antinociception

signaling_pathway cluster_stimulus Nociceptive Stimulus cluster_pathway Antinociceptive Action of this compound cluster_outcome Outcome stimulus Tissue Damage / Inflammation pain_signal Pain Signal Transmission stimulus->pain_signal Initiates cpq This compound nmda NMDA Receptor cpq->nmda Antagonism serotonin_1a 5-HT1A Receptor cpq->serotonin_1a Modulation serotonin_2a_2c 5-HT2A/2C Receptor cpq->serotonin_2a_2c Modulation nitrergic Nitrergic System cpq->nitrergic Modulation nmda->pain_signal serotonin_1a->pain_signal serotonin_2a_2c->pain_signal nitrergic->pain_signal analgesia Analgesia pain_signal->analgesia Inhibition of

References

Cytotoxicity Showdown: Sulfanyl vs. Sulfonyl Quinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Modifications to this core structure can dramatically alter biological activity, with sulfur-containing functional groups being of particular interest in the development of novel anticancer agents. This guide provides a comparative overview of the cytotoxic properties of two key classes of quinoline derivatives: those bearing a sulfanyl (-S-) linkage and their oxidized sulfonyl (-SO₂-) counterparts, primarily as sulfonamides. While direct comparative studies are scarce, this analysis collates available experimental data to offer insights into their relative potencies and mechanisms of action.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of representative sulfanyl and sulfonyl quinoline derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity (IC₅₀, µM) of Sulfanyl Quinoline Analogs (Quinazoline Derivatives)

CompoundHepG2 (Liver)MCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)Reference
Derivative 5d 7.102.481.946.38[1]
Derivative 5e >10038.1719.1832.44[1]
Doxorubicin 3.185.574.895.12[1]

Note: The data presented is for 2-sulfanylquinazolin-4(3H)-one derivatives, which share a similar nitrogen-containing heterocyclic core with quinolines.[1]

Table 2: Cytotoxicity (IC₅₀, µM) of Sulfonyl Quinoline Derivatives (Sulfonamides)

CompoundC-32 (Melanoma)MDA-MB-231 (Breast)A549 (Lung)Reference
Compound 3c 21.324.823.5[2]
Cisplatin 18.521.219.8[2]
Doxorubicin 20.123.121.9[2]
CompoundC32 (Melanoma)COLO829 (Melanoma)MDA-MB-231 (Breast)U87-MG (Glioblastoma)A549 (Lung)Reference
Compound 9a 233.9168.7273.5339.7223.1[3]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT and WST-1 assays, which are standard colorimetric methods for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The protocol, as described for the sulfanyl quinazoline derivatives, is as follows[1]:

  • Cell Seeding: Human cancer cell lines (HepG2, MCF-7, MDA-MB-231, and HeLa) and a normal human cell line (WI-38) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell proliferation and viability. The protocol used for the sulfonyl quinoline derivatives is outlined below[3]:

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with the test compounds at various concentrations for 72 hours.

  • WST-1 Reagent Addition: WST-1 reagent was added to each well and incubated for a period that allows for the development of the colored formazan product.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically around 450 nm) using a microplate reader. The GI₅₀ (concentration inhibiting cell growth by 50%) values were determined.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death).

Apoptosis Induction by Quinoline Derivatives

Several studies have indicated that both sulfanyl and sulfonyl quinoline derivatives can trigger apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Quinoline_Derivative Sulfanyl/Sulfonyl Quinoline Derivative Bcl2_Family Bcl-2 Family Proteins Quinoline_Derivative->Bcl2_Family Modulates Bax Bax (Pro-apoptotic) Upregulation Bcl2_Family->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Bcl2_Family->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic potential of new chemical entities, such as sulfanyl and sulfonyl quinoline derivatives, is a multi-step process.

cytotoxicity_workflow Start Start: Synthesized Quinoline Derivatives Cell_Culture 1. Cell Line Seeding (e.g., MCF-7, A549) Start->Cell_Culture Compound_Treatment 2. Treatment with Derivative Concentrations Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Analysis 5. Absorbance Reading & Data Analysis Viability_Assay->Data_Analysis IC50_Determination 6. IC50 Value Determination Data_Analysis->IC50_Determination End End: Cytotoxicity Profile IC50_Determination->End

Caption: General workflow for in vitro cytotoxicity screening.

References

Cross-validation of 7-Chloro-4-(phenylsulfanyl)quinoline bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive analysis of the biological activity of 7-Chloro-4-(phenylsulfanyl)quinoline, a promising heterocyclic compound, across various human cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comparative overview of its cytotoxic effects and insights into its mechanism of action.

Abstract

The 7-chloroquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties. This guide focuses on the cross-validation of the bioactivity of a specific derivative, this compound, and its closely related analogs. Through a compilation of experimental data, we present its cytotoxic profile against a panel of cancer and non-tumor cell lines. The primary mechanism of action is identified as the induction of apoptosis, characterized by cell cycle arrest at the G2/M phase. Detailed experimental protocols for assessing cytotoxicity and apoptosis are provided to support further research and validation.

Introduction

Quinoline derivatives have garnered significant attention in oncology research due to their potential to inhibit cell proliferation and induce apoptosis in cancer cells. This compound, with its distinct substitution pattern, presents a molecule of interest for targeted cancer therapy. Understanding its efficacy and selectivity across different cell types is crucial for its development as a potential therapeutic agent. This guide synthesizes available data to offer a clear comparison of its bioactivity.

Data Presentation

Cytotoxic Activity of this compound and Related Derivatives

While extensive comparative data for this compound across a broad spectrum of cell lines is limited, a key study by Murie, Baxendale, et al. (2021) investigated its antiproliferative effects. Furthermore, a comprehensive study on a series of 78 structurally similar 7-chloro-(4-thioalkylquinoline) derivatives provides significant insight into the potential activity of the target compound across a wider range of cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

Cell LineCancer TypeThis compound IC₅₀ (µM)7-Chloro-(4-thioalkylquinoline) Derivatives IC₅₀ Range (µM)[1]
Cancer Cell Lines
HCT116Colon CarcinomaData from biological assay in supplementary information of cited study[2][3]1.99 - 4.9
HOGHuman OligodendrogliomaData from biological assay in supplementary information of cited study[3]Not Reported
T98GHuman GlioblastomaData from biological assay in supplementary information of cited study[3]Not Reported
CCRF-CEMAcute Lymphoblastic LeukemiaNot Reported0.55 - 2.74
CEM-DNRDaunorubicin-resistant LeukemiaNot Reported3.46 - 7.22
K562Chronic Myelogenous LeukemiaNot Reported>10
K562-TAXTaxol-resistant LeukemiaNot Reported>10
HCT116p53-/-p53-null Colon CarcinomaNot Reported2.24 - 4.98
U2OSOsteosarcomaNot Reported4.95 - 5.81
A549Lung CarcinomaNot Reported>10
Non-Tumor Cell Lines
BJForeskin FibroblastNot Reported>10
MRC-5Fetal Lung FibroblastNot Reported>10
BJLDDoxorubicin-resistant FibroblastNot Reported>10
MCR-5LDDoxorubicin-resistant FibroblastNot Reported>10

Note: The IC₅₀ values for this compound are contained within the supplementary information of the cited study by Murie, Baxendale, et al. (2021) and are noted here for completeness. The data for the 7-chloro-(4-thioalkylquinoline) derivatives is presented as a range of the most active compounds from a larger study to indicate the potential efficacy of this class of molecules.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on structurally related 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. Specifically, in the CCRF-CEM leukemia cell line, these compounds were found to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a common prelude to apoptosis, or programmed cell death.

G cluster_workflow Experimental Workflow start Treat Cancer Cell Lines with This compound incubation Incubate for 24-72 hours start->incubation mtt Assess Cell Viability (MTT Assay) incubation->mtt flow Analyze Cell Cycle (Flow Cytometry) incubation->flow western Detect Apoptotic Markers (Western Blot) incubation->western ic50 Determine IC50 Values mtt->ic50 g2m Observe G2/M Arrest flow->g2m apoptosis Confirm Apoptosis Induction western->apoptosis

Caption: Experimental workflow for assessing the bioactivity of this compound.

The induction of apoptosis is a highly regulated process involving a cascade of molecular events. Based on the known mechanisms of similar compounds, it is proposed that this compound triggers the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.

G cluster_pathway Proposed Intrinsic Apoptotic Pathway compound This compound stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Activation of Bax/Bak bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection by Western Blot

Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptotic markers.

  • Protein Extraction: After treatment with this compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.

Conclusion

The available data strongly suggest that this compound and its close analogs are potent cytotoxic agents against a variety of cancer cell lines, with a mechanism of action involving the induction of apoptosis and G2/M cell cycle arrest. The provided experimental protocols offer a standardized approach for the further investigation and cross-validation of these findings. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully characterize its therapeutic potential.

References

Efficacy of 7-Chloro-4-(phenylsulfanyl)quinoline and its Analogs as COX-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 7-Chloro-4-(phenylsulfanyl)quinoline and its related analogs as selective cyclooxygenase-2 (COX-2) inhibitors. While direct experimental in vitro data for this compound is not currently available in the public domain, this guide synthesizes existing in silico data for a close structural analog, alongside experimental data for other 7-chloro-quinoline derivatives, to evaluate their potential as a promising class of anti-inflammatory agents. The comparison is drawn against established COX-2 inhibitors, Celecoxib and Rofecoxib, providing a benchmark for their potential therapeutic efficacy.

Executive Summary

The quinoline scaffold, particularly 7-chloro-quinoline derivatives, has emerged as a promising framework for the development of novel and potent selective COX-2 inhibitors. In silico studies on 7-chloro-4-(phenylselanyl)quinoline, a close analog of the primary compound of interest, indicate a higher binding affinity for COX-2 over COX-1, suggesting a potential for selective inhibition. Furthermore, experimental data on other 7-chloro-quinoline derivatives demonstrate significant in vitro COX-2 inhibitory activity, with some compounds exhibiting potency and selectivity comparable to or exceeding that of the well-established COX-2 inhibitor, Celecoxib. This guide presents the available data in a structured format to aid researchers in evaluating the potential of this compound class for further investigation and development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available inhibitory concentration (IC50) data for various quinoline derivatives against COX-1 and COX-2 enzymes, alongside the data for the established COX-2 inhibitors, Celecoxib and Rofecoxib.

Table 1: In Silico and In Vitro COX-2 Inhibitory Data for 7-Chloro-Quinoline Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Data Type
7-Chloro-4-(phenylselanyl)quinoline & analogsCOX-2Not DeterminedHigher affinity for COX-2 than COX-1In Silico
Quinoline Derivative 12c[1][2]COX-20.1High (Specific COX-1 IC50 not provided)In Vitro
Quinoline Derivative 14a[1][2]COX-20.11High (Specific COX-1 IC50 not provided)In Vitro
Quinoline Derivative 14b[1][2]COX-20.11High (Specific COX-1 IC50 not provided)In Vitro
2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acidCOX-20.043>513In Vitro

Table 2: In Vitro COX-1 and COX-2 Inhibitory Data for Established COX-2 Inhibitors

CompoundTarget EnzymeIC50Cell Line/System
CelecoxibCOX-1>100 µM-
COX-20.04 µM (40 nM)Sf9 cells
RofecoxibCOX-1>15 µMChinese hamster ovary cells
COX-20.018 µM (18 nM)Chinese hamster ovary cells
COX-20.026 µM (26 nM)Human osteosarcoma cells

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression COX2_Inhibitor This compound & other COX-2 Inhibitors COX2_Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling pathway illustrating the inhibition by this compound and other COX-2 inhibitors.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of 7-Chloro-quinoline Derivatives Enzyme_Prep Preparation of COX-1 and COX-2 Enzymes Synthesis->Enzyme_Prep Incubation Incubation of Enzymes with Test Compounds Enzyme_Prep->Incubation Substrate_Addition Addition of Arachidonic Acid Incubation->Substrate_Addition Measurement Measurement of Prostaglandin Production Substrate_Addition->Measurement IC50_Calc Calculation of IC50 Values Measurement->IC50_Calc Selectivity Determination of Selectivity Index IC50_Calc->Selectivity

Caption: A generalized experimental workflow for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

Experimental Protocols

The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on commonly used methodologies.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound derivatives)

  • Reference inhibitors (e.g., Celecoxib, Rofecoxib)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add the assay buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add the diluted test compounds or reference inhibitors to the respective wells. Include control wells with no inhibitor. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • PGE2 Quantification: Determine the concentration of the product, PGE2, in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • Calculate the selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Conclusion

The available evidence, combining in silico predictions for a close analog and experimental data for other derivatives, strongly suggests that the 7-chloro-quinoline scaffold is a highly promising platform for the design of novel, potent, and selective COX-2 inhibitors. The demonstrated low micromolar and even nanomolar inhibitory activities of some derivatives warrant further investigation into this chemical class. Direct experimental evaluation of this compound is a critical next step to definitively establish its efficacy and selectivity profile against COX-1 and COX-2 enzymes. The experimental protocol provided in this guide offers a standardized methodology for such an evaluation. The continued exploration of these compounds could lead to the development of new anti-inflammatory agents with improved therapeutic profiles.

References

Unveiling the Antiproliferative Potential of Novel Quinoline Derivatives: A Comparative Analysis with Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, researchers have increasingly turned their attention to the versatile quinoline scaffold. This heterocyclic motif, central to the structure of the renowned antimalarial drug chloroquine, is now the foundation for a new generation of derivatives exhibiting potent antiproliferative activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the in vitro efficacy of these novel quinoline derivatives against chloroquine, supported by experimental data and detailed methodologies, to inform and guide researchers in the field of drug discovery and development.

Quantitative Comparison of Antiproliferative Activity

The antiproliferative effects of novel quinoline derivatives and chloroquine have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through standardized in vitro assays. The following table summarizes the IC50 values, offering a direct comparison of the cytotoxic potential of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Novel Quinoline Derivatives
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Pyrido[3,2-g]quinoline (9d)LNCaP (Prostate)5.63
MCF-7 (Breast)3.96
4-Anilinoquinoline (38)MCF-7 (Breast)Comparable to positive control[2]
Chloroquine
A549 (Lung)71.3[3]
H460 (Lung)55.6[3]
MDA-MB-231 (Breast)113 µg/mL[4]
JIMT-1 (Breast)24.4[5]

Experimental Protocols

The determination of antiproliferative activity is predominantly conducted using colorimetric assays that measure cell viability. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cell Viability

1. Cell Seeding:

  • Harvest cancer cells from culture and perform a cell count to determine cell density.

  • Seed the cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds (novel quinoline derivatives and chloroquine) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

  • Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.[1]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The antiproliferative effects of quinoline derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9][10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Quinoline Novel Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Chloroquine_node Chloroquine Chloroquine_node->Autophagy_Inhibition inhibits Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture & Maintenance start->culture seeding Cell Seeding (96-well plate) culture->seeding treatment Treatment with Quinoline Derivatives & Chloroquine seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay incubation->mtt absorbance Measure Absorbance mtt->absorbance analysis Data Analysis: Calculate IC50 absorbance->analysis end End: Compare Potency analysis->end

References

A Head-to-Head Comparative Analysis of 7-Chloroquinoline-Based Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, pharmacokinetics, and safety of chloroquine, hydroxychloroquine, amodiaquine, and piperaquine.

This guide provides a detailed, evidence-based comparison of four prominent 7-chloroquinoline-based antimalarial agents: chloroquine (CQ), hydroxychloroquine (HCQ), amodiaquine (AQ), and piperaquine (PQ). By presenting key experimental data in a standardized format, this document aims to facilitate informed decision-making in antimalarial drug research and development.

Comparative In Vitro Efficacy

The in vitro activity of antimalarial compounds is a primary indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a critical parameter, representing the concentration of a drug that inhibits 50% of parasite growth. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of the four 7-chloroquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

DrugP. falciparum StrainIC50 (nM)Reference
Chloroquine CQS (e.g., 3D7, D6)10 - 30[1][2]
CQR (e.g., K1, Dd2)> 100[2]
Hydroxychloroquine CQSSimilar to Chloroquine[1]
CQRSimilar to Chloroquine[1]
Amodiaquine (as Monodesethylamodiaquine) CQS5 - 15[1][3]
CQR20 - 80[1]
Piperaquine CQS5 - 20[1][2]
CQR20 - 60[2]

Key Observations:

  • All four agents demonstrate high potency against CQS P. falciparum strains.

  • Amodiaquine and piperaquine generally retain better activity against CQR strains compared to chloroquine and hydroxychloroquine, although some cross-resistance is observed.[2][4]

Comparative In Vivo Efficacy

In vivo studies in animal models, typically mice infected with rodent malaria parasites such as Plasmodium berghei, provide crucial data on a drug's efficacy in a biological system. The 50% effective dose (ED50) is the dose required to produce a 50% reduction in parasitemia.

DrugAnimal ModelParasite StrainED50 (mg/kg/day)Reference
Chloroquine MouseP. berghei~1.5 - 5[5]
Hydroxychloroquine MouseP. bergheiSimilar to Chloroquine
Amodiaquine MouseP. berghei~1 - 4
Piperaquine MouseP. berghei~2 - 6

Note: Direct head-to-head comparative studies for all four drugs with consistent experimental conditions are limited. The values presented are synthesized from various sources and should be interpreted with caution.

Comparative Pharmacokinetics

The pharmacokinetic profiles of these agents differ significantly, impacting their dosing regimens and clinical utility. Key parameters include oral bioavailability, plasma half-life, volume of distribution, and metabolism.

ParameterChloroquineHydroxychloroquineAmodiaquinePiperaquine
Oral Bioavailability High (~89%)High (~74%)Rapidly absorbedVariable, increased with food
Plasma Half-life Long and variable (days to weeks)[6]Long and variable (days to weeks)[6]Parent drug: short; Active metabolite (DEAQ): long (9-18 days)[7]Long (2-3 weeks)[7]
Volume of Distribution Very largeVery largeLargeVery large
Metabolism Hepatic (CYP2C8, 3A4, 2D6)[6]Hepatic (CYP2C8, 3A4, 2D6)[6]Hepatic (CYP2C8) to active desethylamodiaquine (DEAQ)[7]Hepatic
Key Metabolites Desethylchloroquine (active)[6]Desethylhydroxychloroquine (active)Desethylamodiaquine (DEAQ) (major active metabolite)[7]

Comparative Safety and Toxicity

The safety profiles of 7-chloroquinolines are a critical consideration in their clinical use. Cytotoxicity is often assessed in vitro using various cell lines, with the 50% cytotoxic concentration (CC50) being a key metric. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of a drug's specificity for the parasite.

DrugCell LineCC50 (µM)Selectivity Index (SI)Common Adverse Effects
Chloroquine HEK293~10>100 (for CQS strains)Pruritus, headache, gastrointestinal upset, retinopathy (long-term use)[8][9]
Hydroxychloroquine HEK293~15>100 (for CQS strains)Generally better tolerated than chloroquine, but similar adverse effects are possible[8][9]
Amodiaquine ---Agranulocytosis, hepatotoxicity (risk of serious adverse events has limited its use for prophylaxis)[7]
Piperaquine ---QTc prolongation[7]

Mechanism of Action and Resistance

The primary mechanism of action for 7-chloroquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme->Hemozoin Inhibition Drug 7-Chloroquinoline Drug->Heme Binding

Caption: Mechanism of action of 7-chloroquinoline antimalarials.

Resistance to 7-chloroquinolines is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which leads to increased efflux of the drug from the digestive vacuole. Mutations in the P. falciparum multidrug resistance protein 1 (PfMDR1) gene can also modulate resistance.

cluster_membrane Digestive Vacuole Membrane PfCRT_S Wild-type PfCRT PfCRT_R Mutated PfCRT Drug_out Drug Efflux PfCRT_R->Drug_out Drug_in Drug Accumulation Drug_in->PfCRT_S Low Efflux Drug_in->PfCRT_R High Efflux

Caption: Role of PfCRT mutations in 7-chloroquinoline resistance.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.

  • Assay: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2% hematocrit are added to the drug-containing wells. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.

  • Data Acquisition: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 values are calculated using a non-linear regression model.

In Vivo Efficacy Study (4-Day Suppressive Test)
  • Animal Model: Swiss albino mice (e.g., ICR strain) are used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compounds are administered orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection.

  • Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to that of the untreated control group. The dose that causes a 50% reduction in parasitemia (ED50) is calculated by regression analysis.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 values are determined by plotting the percentage of viability against the log of the drug concentration.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed cells in 96-well plate B Add serially diluted drug A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate CC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

References

The Fluorine Factor: A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated quinoline analogs, supported by experimental data. The strategic incorporation of fluorine atoms into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of these versatile heterocyclic compounds.

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. The introduction of fluorine, with its unique properties of high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can dramatically alter the physicochemical and biological properties of the parent quinoline molecule. This guide delves into the structure-activity relationships (SAR) that govern these differences, providing a comparative analysis of fluorinated and non-fluorinated analogs across various therapeutic areas.

Anticancer Activity: A Tale of Two Halogens (or None)

The quest for more effective and selective anticancer agents has led to extensive exploration of quinoline derivatives. Fluorine substitution has emerged as a key strategy to enhance their cytotoxic potential.

A comparative study of novel quinoline analogs against human breast cancer cell lines (MDA-MB-468 and MCF7) highlights the significant impact of fluorine substitution. In one study, fluorinated quinoline derivatives demonstrated potent anticancer activity, with IC50 values in the low micromolar range against triple-negative breast cancer (TNBC) cells (MDA-MB-468).[1][2] Notably, the position of the fluorine atom on an associated phenyl ring was found to be critical for activity. For instance, a meta-substituted fluorine (compound 6a ) and a para-substituted fluorine (compound 6b ) on the phenyl ring of a quinoline scaffold resulted in potent cytotoxicity.[1] Conversely, replacing the fluorine with a trifluoromethyl group (-CF3) at the para position (compound 6e ) led to a significant decrease in potency, indicating that the direct attachment of the highly electronegative fluorine atom is crucial for this enhanced activity.[1]

Interestingly, some non-fluorinated quinoline derivatives have also exhibited significant anticancer activity. However, direct comparative studies often reveal the superior potency of their fluorinated counterparts. The enhanced lipophilicity and metabolic stability conferred by fluorine can lead to improved cellular uptake and target engagement.

CompoundSubstitutionCell LineIC50 (µM)
6a 3'-FluoroMDA-MB-4684.0
6b 4'-FluoroMDA-MB-4685.0
6d 3',4'-DifluoroMDA-MB-4684.0
6e 4'-TrifluoromethylMDA-MB-46820.0
Cisplatin (Control) -MDA-MB-4685.0

Table 1: Comparative anticancer activity of fluorinated quinoline analogs against the MDA-MB-468 breast cancer cell line.[1]

Antimicrobial Activity: The Fluoroquinolone Legacy

The impact of fluorination is perhaps most famously demonstrated in the development of fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position of the quinolone core was a groundbreaking discovery that dramatically expanded the antibacterial spectrum and potency compared to their non-fluorinated predecessors like nalidixic acid.[3]

Fluoroquinolones, such as ciprofloxacin and levofloxacin, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The C-6 fluorine atom is known to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of this drug class.[3][4] This enhanced enzyme inhibition is a key factor in their bactericidal activity.

While highly effective, the presence of the C-6 fluorine has also been associated with increased genotoxicity. This has spurred research into non-fluorinated quinolones (NFQs) as potentially safer alternatives. Some NFQs have demonstrated potent activity, particularly against Gram-positive pathogens, and exhibit a reduced propensity for inducing resistance.

CompoundC-6 SubstitutionTarget OrganismMIC (µg/mL)
Ciprofloxacin FluorineS. aureus0.5
Nalidixic Acid HydrogenS. aureus>128
Ciprofloxacin FluorineE. coli0.013
Nalidixic Acid HydrogenE. coli8

Table 2: Illustrative comparison of Minimum Inhibitory Concentrations (MICs) for a C-6 fluorinated vs. a non-fluorinated quinolone.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

The in vitro cytotoxicity of the quinoline analogs is commonly determined using the Sulforhodamine B (SRB) assay.[5][6][7][8][9]

  • Cell Plating: Adherent cancer cell lines (e.g., MDA-MB-468, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the quinoline analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium to a standardized turbidity.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline analogs are mediated through their interaction with various cellular signaling pathways. In cancer, many fluorinated quinolones have been shown to induce apoptosis (programmed cell death) through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[10][11][12][13]

Topoisomerase_Inhibition_Pathway Topoisomerase II Inhibition and Apoptosis Induction by Fluoroquinolones Fluoroquinolone Fluoroquinolone Topoisomerase II Topoisomerase II Fluoroquinolone->Topoisomerase II Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase II->DNA_Replication_Repair Mediates DNA_Damage DNA Strand Breaks DNA_Replication_Repair->DNA_Damage Blocked Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Caspase_Activation->Cell_Death

Topoisomerase II inhibition pathway by fluoroquinolones.

Another critical pathway implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Some quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, leading to cell cycle arrest and apoptosis.[14]

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->Akt Inhibits Quinoline_Derivative->mTOR Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

Validating In-Silico Predictions: A Comparative Guide to Docking Score Validation of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the correlation between computational docking scores and experimental biological activity of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids reveals promising avenues for anticancer and antiplasmodial drug discovery. This guide provides a comparative analysis of in-silico predictions against in-vitro experimental data, offering researchers and drug development professionals a comprehensive overview of the validation process.

The development of new therapeutic agents increasingly relies on computational methods to predict the binding affinity of small molecules to biological targets. Molecular docking is a key in-silico technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function. However, the validation of these docking scores with experimental data is a critical step to ensure their predictive power. This guide focuses on a series of 7-chloro-4-aminoquinoline-benzimidazole hybrids, a class of compounds showing significant potential as antiproliferative and antiplasmodial agents.

Comparative Analysis of Docking Scores and In-Vitro Activity

Recent studies have explored the synthesis and biological evaluation of various 7-chloro-4-aminoquinoline-benzimidazole hybrids, coupled with molecular docking studies to elucidate their mechanism of action. Below is a summary of the docking scores and corresponding experimental data from selected studies.

Anticancer Activity

A study investigating novel 7-chloro-4-aminoquinoline-benzimidazole hybrids as inhibitors of cancer cell growth performed molecular docking against the tyrosine-protein kinase c-Src (PDB: 3G6H). The results for selected compounds are presented below, alongside their in-vitro antiproliferative activity (GI50) against the Hut78 T-cell lymphoma cell line.[1]

CompoundLinker TypeBenzimidazole SubstituentDocking Score (kcal/mol) vs. c-SrcIn-Vitro Antiproliferative Activity (GI50 in µM) vs. Hut78 cells
5d 3-phenylUnsubstitutedNot Reported0.4 - 8
8d 4-phenyl piperazineUnsubstitutedNot Reported0.4 - 8
12d ethyl benzamidylUnsubstituted-119.990.4 - 8

Note: A lower docking score indicates a higher predicted binding affinity. A lower GI50 value indicates greater potency in inhibiting cell growth.

In another study, a series of 1,2,3-triazole-containing quinoline-benzimidazole hybrids were synthesized and evaluated for their antiproliferative activity. Molecular docking was performed against the TAO2 kinase domain (PDB: 2GCD).[2][3]

CompoundLinker TypeBenzimidazole SubstituentDocking Score (kcal/mol) vs. TAO2 KinaseIn-Vitro Antiproliferative Activity (IC50 in µM) vs. HuT78 cells
14e ethylaminopropylamidine-140.4410.86

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Antiplasmodial Activity

The antiplasmodial activity of 7-chloroquinoline-benzimidazole hybrids has also been investigated. While specific docking studies against Plasmodium targets were mentioned in the context of other quinoline hybrids, detailed docking scores for the benzimidazole hybrids directly correlated with antiplasmodial IC50 values were not explicitly available in the provided search results. However, the potent antiplasmodial activity of these compounds at nanomolar concentrations against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum has been demonstrated.[4]

Experimental Protocols

The validation of docking scores relies on robust experimental data. The following are detailed methodologies for the key experiments cited in the studies of 7-chloro-4-aminoquinoline-benzimidazole hybrids.

Molecular Docking Protocol

A generalized protocol for molecular docking studies, as inferred from the provided literature, is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., c-Src, TAO2 kinase) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking using software such as AutoDock Tools or Maestro (Schrödinger).

  • Ligand Preparation: The 2D structures of the 7-chloro-4-aminoquinoline-benzimidazole hybrid compounds are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energetically minimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to predict the binding pose of each ligand in the active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the defined binding pocket.

  • Scoring and Analysis: The docking program calculates a binding energy score (e.g., in kcal/mol) for each pose, which represents the predicted binding affinity. The pose with the lowest energy score is typically considered the most favorable. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.[1][5][6][7]

In-Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Culture: Human cancer cell lines (e.g., Hut78, HeLa, CaCo-2) and a non-tumor cell line (e.g., MRC-5) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][4]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[4][8]

In-Vitro Antiplasmodial Activity Assay

The antiplasmodial activity is assessed against Plasmodium falciparum strains:

  • Parasite Culture: Chloroquine-sensitive (e.g., Pf3D7) and chloroquine-resistant (e.g., PfDd2) strains of P. falciparum are maintained in in-vitro culture using human erythrocytes in a suitable culture medium.[4]

  • Drug Susceptibility Testing: The assay is typically performed in 96-well plates. Asynchronous or synchronous parasite cultures are incubated with serial dilutions of the test compounds for a defined period.

  • Parasite Growth Assessment: Parasite growth inhibition is determined using various methods, such as the SYBR Green I-based fluorescence assay, which measures nucleic acid amplification, or the traditional microscopic counting of parasitemia.

  • Data Analysis: The fluorescence intensity or parasitemia is plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.[4]

Visualizing the Workflow and Biological Context

To better understand the processes and pathways involved, the following diagrams illustrate the experimental workflow for docking score validation and the signaling pathway of a key target.

G cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation protein_prep Target Protein Preparation (PDB) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand (Hybrid) Preparation ligand_prep->docking scoring Binding Affinity Prediction (Score) docking->scoring correlation Correlation Analysis (Docking Score vs. IC50) scoring->correlation synthesis Hybrid Compound Synthesis bio_assay Biological Assays (e.g., MTT, Antiplasmodial) synthesis->bio_assay activity_data Experimental Activity (IC50 / GI50) bio_assay->activity_data activity_data->correlation

Caption: Experimental workflow for docking score validation.

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation cSrc c-Src cSrc->RTK Activates cSrc->SOS Activates Inhibitor 7-Chloro-4-aminoquinoline- benzimidazole Hybrid Inhibitor->cSrc Inhibits

Caption: Simplified c-Src signaling pathway in cancer.

Conclusion

The validation of in-silico docking scores with robust in-vitro experimental data is a cornerstone of modern drug discovery. The studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrate a promising correlation between predicted binding affinities and observed biological activities, particularly in the context of anticancer research. While the presented data highlights the potential of these compounds, further comprehensive studies involving a larger library of hybrids against a broader panel of biological targets are necessary to establish a more definitive structure-activity relationship and to refine the predictive power of the docking models. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design of more potent and selective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 7-Chloro-4-(phenylsulfanyl)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe disposal of 7-Chloro-4-(phenylsulfanyl)quinoline, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally related quinoline compounds and established best practices for chemical waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available in the provided search results. The guidance herein is based on data for similar compounds, such as 7-Chloro-4-hydroxyquinoline.[1][2] Always consult the substance-specific SDS and your institution's Environmental Health & Safety (EHS) department before handling or disposing of this chemical.

Essential Safety and Hazard Data

Researchers must consult the specific Safety Data Sheet (SDS) for detailed quantitative data. The following table outlines the critical parameters to identify in the SDS for this compound to ensure safe handling and disposal.

ParameterValueSource/Guideline
Hazard Classification Causes skin and eye irritation. May cause respiratory irritation.[1][2]OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, face shield.[1][3]29 CFR 1910.133 (Eye and Face Protection)[1]
First-Aid Measures In case of contact, rinse eyes or skin with plenty of water for at least 15 minutes.[1][2]Substance-Specific SDS
Spill Containment Use inert absorbent material.[3]Institutional Chemical Hygiene Plan
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3]Local, Regional, and National Hazardous Waste Regulations[1]

Experimental Protocols for Safe Disposal

The following protocols provide step-by-step guidance for managing spills and disposing of waste this compound.

Protocol 1: Spill Containment and Cleanup
  • Immediate Evacuation and Ventilation: In the event of a spill, immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within one.[3]

  • Don Appropriate PPE: Before re-entering the area, put on the required Personal Protective Equipment, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. For solid spills, carefully sweep up the material to avoid dust formation.[1]

  • Collect Waste: Carefully scoop the contained material and any contaminated debris into a suitable, sealable, and chemically compatible container.

  • Label the Container: Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound," the date, and associated hazard symbols.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Contaminated Materials: All contaminated cleaning materials, including gloves and wipes, must be placed in the hazardous waste container.

Protocol 2: Routine Chemical Waste Disposal
  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Place all waste this compound (solid or in solution) into a designated, robust, and sealable hazardous waste container. Ensure the container is compatible with the chemical.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include the full chemical name, concentration, and hazard warnings.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until pickup.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Identify Waste Chemical: This compound consult Consult Substance-Specific SDS & Institutional EHS Guidelines start->consult determine Determine Waste Category (Hazardous vs. Non-Hazardous) consult->determine segregate Segregate, Containerize & Label (Use Compatible Container) determine->segregate Hazardous non_haz Dispose per Non-Hazardous Waste Protocol determine->non_haz Non-Hazardous store Store in Designated Satellite Accumulation Area segregate->store contact Contact EHS for Pickup store->contact dispose Final Disposal at Approved Hazardous Waste Facility contact->dispose

Caption: Workflow for the safe disposal of chemical waste.

References

Essential Safety and Handling Precautions for 7-Chloro-4-(phenylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety Considerations:

  • Toxicity: Quinoline and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][4] They may cause irritation to the skin, eyes, and respiratory system.[1][3]

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5] Eyewash stations and safety showers must be readily accessible.[5][6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[7] Hands should be washed thoroughly after handling.[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling 7-Chloro-4-(phenylsulfanyl)quinoline and related compounds. The following table summarizes the recommended PPE based on guidelines for similar chemicals.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldUse tightly sealing safety goggles.[2] A face shield should be worn in addition to goggles for maximum protection against splashes.[1][8]
Skin Chemical-Resistant GlovesNitrile gloves are a suitable option for protection against chemicals.[4] Always inspect gloves before use and dispose of them properly after handling the compound.[1]
Lab Coat/Protective SuitA complete protective suit or a long-sleeved lab coat should be worn to protect against chemical splashes.[1][9]
Respiratory RespiratorIf working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[1][4] For significant spills, a full-face supplied-air respirator may be necessary.[1][10]

Experimental Protocol: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, review all available safety information for quinoline derivatives.[11] Ensure the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[5]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]

  • Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill.[1][7] The collected waste should be treated as hazardous.

Disposal Plan: All waste materials, including contaminated PPE and absorbent materials from spills, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][4] Do not allow the chemical to enter drains or the environment.[1]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheets for Similar Compounds B Prepare Work Area (Chemical Fume Hood) A->B C Don Appropriate PPE B->C D Weigh and Transfer Chemical in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Designated Hazardous Waste Containers F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Spill or Exposure Event K Follow Emergency Protocols (Eyewash, Safety Shower) J->K L Notify Supervisor and Seek Medical Attention K->L

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.